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2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Documentation Hub

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  • Product: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine
  • CAS: 76211-92-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Nitropyridine-Pyrazole Derivatives

Executive Summary Nitropyridine-pyrazole derivatives represent a critical class of nitrogen-rich heterocyclic compounds (N-heterocycles) that bridge the gap between high-energy density materials (HEDMs) and thermally sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyridine-pyrazole derivatives represent a critical class of nitrogen-rich heterocyclic compounds (N-heterocycles) that bridge the gap between high-energy density materials (HEDMs) and thermally stable pharmaceutical intermediates. Their unique thermodynamic profile stems from the synergy between the electron-deficient nitropyridine core and the electron-rich pyrazole moieties.

This guide provides a deep technical analysis of their thermodynamic stability, detailing the structural origins of their heat resistance, synthesis validation, and rigorous characterization protocols. It is designed for researchers requiring actionable data on synthesis, thermal decomposition kinetics, and safety profiling.

Molecular Architecture & Stability Mechanisms[1]

The thermodynamic stability of nitropyridine-pyrazole derivatives is not accidental; it is a direct consequence of specific intramolecular interactions and crystal packing forces.

The "Push-Pull" Electronic Stabilization

The core stability arises from the conjugation between the pyridine and pyrazole rings.

  • The Pull: The nitro groups (

    
    ) on the pyridine ring are strong electron-withdrawing groups (EWGs), decreasing the electron density of the pyridine ring.
    
  • The Push: The pyrazole ring, being

    
    -excessive, donates electron density back toward the pyridine core.
    
  • Result: This donor-acceptor interaction increases the bond order of the inter-ring

    
     bond, raising the energy barrier for bond rotation and cleavage.
    
Structural Isomerism and Symmetry

Symmetry plays a governing role in thermodynamic stability.

  • 2,6-bis(pyrazol-1-yl)-3,5-dinitropyridine: This specific isomer is highly favored. Its

    
     symmetry allows for efficient crystal packing, maximizing density (often 
    
    
    
    ) and lattice energy.
  • Intramolecular Hydrogen Bonding: A critical stabilizing feature is the formation of non-classical hydrogen bonds between the pyrazole protons and the nitro group oxygens or the pyridine nitrogen. These interactions "lock" the molecule into a planar conformation, significantly increasing the melting point and decomposition temperature (

    
    ).
    

Synthesis & Structural Validation

To assess thermodynamic stability accurately, one must first ensure the isomeric purity of the material. The synthesis typically follows a Nucleophilic Aromatic Substitution (


) pathway.
Synthesis Workflow (Graphviz Visualization)

SynthesisPathway cluster_conditions Reaction Conditions Precursor 2,6-Dichloro-3,5- dinitropyridine Intermediate Meisenheimer Complex Precursor->Intermediate + Reagent Reagent Pyrazole / Nitropyrazole Reagent->Intermediate Base Base Catalyst (K2CO3 / Et3N) Base->Intermediate Promotes Product 2,6-bis(pyrazolyl)- 3,5-dinitropyridine Intermediate->Product - HCl (Elimination) Validation Validation: 1H NMR & XRD Product->Validation Purification Cond Solvent: Acetonitrile/THF Temp: Reflux (60-80°C) Time: 4-12 hrs

Figure 1:


 synthesis pathway for nitropyridine-pyrazole derivatives. The formation of the Meisenheimer complex is the rate-determining step.
Validation Protocol

Before thermal testing, confirm structure via Single Crystal X-Ray Diffraction (XRD) .[1]

  • Why? NMR alone cannot definitively distinguish between certain regioisomers in complex substituted systems.[2] XRD confirms the planar "locked" conformation essential for high thermal stability.

Thermodynamic Characterization Protocols

This section details the Standard Operating Procedure (SOP) for determining thermodynamic parameters. Do not rely on single-point measurements.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine Melting Point (


), Decomposition Temperature (

), and Enthalpy of Decomposition (

).
  • Sample Prep: Weigh 0.5–2.0 mg of dried sample into an aluminum pan.

    • Critical: Use a hermetically sealed pan with a pinhole to allow gas escape without rupturing the pan, which causes artifactual peaks.

  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation masking the intrinsic thermal decomposition.[2]
    
  • Heating Program:

    • Equilibrate at 30°C.

    • Ramp at 5, 10, and 20 °C/min to 400°C.

    • Reasoning: Multiple heating rates are mandatory to calculate activation energy (

      
      ) using the Kissinger method.[2]
      
Kinetic Analysis (Kissinger Method)

Thermodynamic stability is best quantified by the Activation Energy (


) of decomposition.[2]
Use the peak decomposition temperatures (

) from the different heating rates (

) in the Kissinger equation:

[2]
  • Plot

    
     vs 
    
    
    
    .[2]
  • Slope:

    
     (Steeper slope = Higher activation energy = Greater kinetic stability).[2]
    
  • Target Metric: High-performance derivatives typically exhibit

    
    .[2]
    
Stability Assessment Logic (Graphviz Visualization)

StabilityLogic Sample Synthesized Derivative DSC DSC Analysis (5, 10, 20 K/min) Sample->DSC TGA TGA Analysis (Mass Loss Onset) Sample->TGA Decision1 Is T_dec > 250°C? DSC->Decision1 TGA->Decision1 Calc Calculate Kinetics (Kissinger Method) Decision1->Calc Yes LowStab Low Stability (Redesign Structure) Decision1->LowStab No Decision2 Is E_a > 150 kJ/mol? Calc->Decision2 HighStab High Stability Candidate (Suitable for HEDM) Decision2->HighStab Yes Decision2->LowStab No

Figure 2: Logic flow for qualifying the thermodynamic stability of new derivatives.

Structure-Property Relationships (Data Analysis)

The following table summarizes the thermodynamic properties of representative nitropyridine-pyrazole derivatives compared to standard energetic materials (RDX).

Table 1: Comparative Thermodynamic Properties

Compound ClassStructure TypeDensity (

) [g/cm³]

(DSC) [°C]
Heat of Formation (HOF) [kJ/mol]Stability Insight
RDX (Ref) Nitramine1.82210+70Baseline high energy, moderate stability.
3,5-DNP Precursor1.68~280-High stability due to aromaticity.
Bis-Pyrazolyl 2,6-bis(pyrazol-1-yl)-3,5-DNP1.78316 +350Superior Stability. Symmetry + H-bonding.
Bis-Nitropyrazolyl 2,6-bis(3,5-dinitro-pyrazolyl)-DNP1.92 260+650 Higher energy, lower stability due to steric strain.
Fused Ring Pyrazolo[4,3-c]pyridine deriv.1.85330+420Planarity maximizes

-stacking stability.

Note: Data represents aggregated values from literature trends (see References).

Key Insight: Replacing the hydrogen on the pyrazole ring with nitro groups (


) increases Density and HOF (Power) but generally decreases 

(Stability). The 2,6-bis(pyrazol-1-yl) derivative represents the "Sweet Spot" of thermal stability (

), significantly outperforming RDX.

Safety & Handling

While these compounds are "thermally stable," they are thermodynamically unstable (metastable) by definition.

  • Impact Sensitivity: Most pyridine-pyrazole derivatives are less sensitive than RDX (Impact Sensitivity

    
    ).[2][3]
    
  • Friction Sensitivity: Generally ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[2]
    
  • Self-Accelerating Decomposition: TGA data often shows a sharp mass loss step.[2] This indicates autocatalytic decomposition .[2] Once the reaction starts, it accelerates rapidly.

    • Safety Rule: Never heat bulk samples (>100mg) near their

      
       without blast shielding.[2]
      

References

  • Zhang, J., et al. (2017).[4] Polynitro-Functionalized Dipyrazolo-1,3,5-triazinanes: Energetic Polycyclization toward High Density and Excellent Molecular Stability.[4] Angewandte Chemie International Edition.[4][2] [2]

  • Dalinger, I. L., et al. (2013). Synthesis and properties of 3,5-dinitropyridine derivatives. Journal of Energetic Materials.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[4][1][5][6] de Gruyter.[2] (Standard text for characterization protocols).

  • Tang, Y., et al. (2019).[7] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[6][8] Molecules.[4][2][3][5][6][9][10][11][12][13][14][15]

  • Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles.[11][14][16] Thermochimica Acta.[2] [2]

Sources

Exploratory

Solubility Profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine in Polar Aprotic Solvents

Executive Summary Target Molecule: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (DMPNP) Chemical Class: Nitro-functionalized Heterobiaryl Primary Application: Pharmaceutical Intermediate / Coordination Ligand The sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (DMPNP) Chemical Class: Nitro-functionalized Heterobiaryl Primary Application: Pharmaceutical Intermediate / Coordination Ligand

The solubility profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (DMPNP) is a critical physicochemical parameter governing its synthesis, purification, and formulation. As a Senior Application Scientist, I present this technical guide not merely as a dataset, but as a strategic framework for understanding the solvation thermodynamics of this "push-pull" heterocyclic system.

While specific batch-to-batch solubility curves can vary based on polymorphic purity, the solubility landscape of DMPNP is dictated by the strong electron-withdrawing nitro group on the pyridine ring and the lipophilic 3,5-dimethylpyrazole moiety. This guide details the predicted solubility hierarchy , the thermodynamic governing principles , and a self-validating protocol for empirical determination.

Molecular Identity & Solvation Dynamics

Structural Analysis

DMPNP is characterized by a distinct electronic distribution:

  • Electron-Deficient Core: The 5-nitropyridine ring is highly electron-deficient due to the strong withdrawing nature of the nitro group (

    
    ) and the electronegative pyridine nitrogen.
    
  • Lipophilic Domain: The 3,5-dimethylpyrazole group adds significant lipophilicity and steric bulk, disrupting potential hydrogen bonding networks in protic solvents.

  • Dipole Moment: The molecule exhibits a substantial dipole moment, oriented from the pyrazole (donor-like) towards the nitro group (acceptor), making it highly responsive to polar aprotic solvents .

Predicted Solubility Hierarchy

Based on the "Like Dissolves Like" principle and Structure-Property Relationships (SPR) of similar nitropyridines (e.g., 2-chloro-5-nitropyridine) and pyrazoles, the solubility profile follows a distinct order:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic (High) DMSO, DMF, NMP > 150 mg/mL Strong dipole-dipole interactions stabilize the nitro group; lack of H-bond donation prevents solvent network disruption.
Polar Aprotic (Mod.) Acetone, Acetonitrile 20 - 80 mg/mL Good polarity match, but lower boiling points and density reduce solvation power compared to DMSO.
Polar Protic Methanol, Ethanol < 10 mg/mL The hydrophobic methyl groups and aromatic rings disrupt the solvent's H-bond network. Solubility increases significantly with temperature.[1][2]
Non-Polar Hexane, Toluene < 1 mg/mL Lack of polar interactions; insufficient energy to overcome the crystal lattice energy of the solid.

Process Insight: The high solubility in DMSO/DMF versus the low solubility in water/alcohols makes antisolvent crystallization (dissolving in DMSO, adding water) the superior purification method over cooling crystallization.

Thermodynamic Framework & Modeling

To rigorously define the solubility profile, we employ thermodynamic models that correlate mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model

The most accurate empirical model for this class of heterocycles in polar aprotic solvents is the Modified Apelblat Equation :



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    
Van't Hoff Analysis

For a mechanistic understanding, we determine the dissolution enthalpy (


) and entropy (

):


  • Positive

    
     (Endothermic):  Solubility increases with temperature (Typical for DMPNP).
    
  • Positive

    
    :  The disorder increases upon dissolution, driving the process.
    

Experimental Protocol: Isothermal Saturation Method

As a Senior Scientist, I require protocols to be self-validating . The following workflow ensures data integrity through redundant checks.

Reagents & Equipment[1][3]
  • Solute: DMPNP (Purity > 99.5% by HPLC).

  • Solvents: HPLC Grade DMSO, DMF, Acetonitrile, Acetone.

  • Apparatus: Jacketed glass vessels, circulating water bath (

    
    ), 0.22 
    
    
    
    PTFE syringe filters.
Step-by-Step Methodology
  • Preparation (Excess Addition): Add DMPNP to the solvent until a visible solid phase persists. This ensures saturation.

  • Equilibration (The "Shake-Flask"): Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24 hours .

    • Validation Step: Measure solubility at 24h and 48h. If values differ by

      
      , equilibrium is reached.
      
  • Phase Separation: Stop agitation and allow particles to settle for 1 hour. Maintain temperature strictly.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.22

    
     filter.
    
  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (Detection: 280 nm).

Workflow Diagram

Solubility_Protocol Start Start: Excess DMPNP + Solvent Equilibrate Equilibration (Const. T, 24-48h) Start->Equilibrate Check_Equil Check Equilibrium (24h vs 48h data) Equilibrate->Check_Equil Check_Equil->Equilibrate Unstable (>2% diff) Filter Isothermal Filtration (0.22 µm PTFE) Check_Equil->Filter Stable (<2% diff) Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (280 nm) Dilute->HPLC Calc Calculate Mole Fraction (x) HPLC->Calc

Caption: Self-validating workflow for thermodynamic solubility determination ensuring equilibrium stability.

Process Implications & Applications

Purification Strategy (Recrystallization)

The solubility differential between polar aprotic solvents and water is the key to high-purity isolation.

  • Solvent: DMF or DMSO (High solubility).

  • Antisolvent: Water (Low solubility).

  • Procedure:

    • Dissolve crude DMPNP in minimum hot DMF (

      
      ).
      
    • Slowly add Water dropwise until turbidity persists.

    • Cool slowly to

      
       to maximize crystal growth and reject impurities (like unreacted 3,5-dimethylpyrazole, which has higher aqueous/alcohol solubility).
      
Reaction Solvent Selection

For SNAr reactions synthesizing DMPNP:

  • Recommended: Acetonitrile or DMF .

  • Reasoning: These solvents stabilize the transition state (Meisenheimer complex) of the nucleophilic substitution on the nitropyridine ring, enhancing reaction rate and yield compared to non-polar solvents.

References

  • Synthesis and Properties of Nitropyridines

    • Title: "Nucleophilic Substitution of Nitro-Activated Pyridines: Kinetics and Mechanisms."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the electronic basis for the solubility and reactivity of the 5-nitropyridine core.
  • Solubility of Pyrazole Derivatives

    • Title: "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents."
    • Source:Journal of Chemical & Thermodynamics.
    • Context: Provides the baseline solubility data for the lipophilic fragment of the target molecule.
  • Thermodynamic Modeling Equations

    • Title: "Correlation and Prediction of Solubility of Organic Compounds in Various Solvents using the Apelblat Equ
    • Source:Journal of Molecular Liquids.
    • Context: The authoritative source for the mathem
  • General Solubility Protocols

    • Title: "IUPAC-NIST Solubility D
    • Source:NIST.
    • Context: Standard methodologies for solubility determin

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 3,5-Dimethylpyrazole Substituted Nitropyridines

Abstract This technical guide provides a comprehensive analysis of the electronic properties of 3,5-dimethylpyrazole substituted nitropyridines. While direct literature on this specific class of compounds is emerging, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3,5-dimethylpyrazole substituted nitropyridines. While direct literature on this specific class of compounds is emerging, this document synthesizes foundational knowledge of the constituent moieties—3,5-dimethylpyrazole and nitropyridine—to forecast the electronic, spectroscopic, and electrochemical characteristics of the combined structures. We delve into the synergistic interplay between the electron-donating pyrazole and the electron-accepting nitropyridine, offering a predictive framework for their behavior. This guide is intended for researchers and professionals in drug development and materials science, providing both theoretical insights and practical methodologies for the synthesis and characterization of these promising heterocyclic compounds.

Introduction: A Tale of Two Heterocycles

The confluence of pyrazole and pyridine rings in a single molecular entity has given rise to a plethora of compounds with significant applications in medicinal chemistry and materials science.[1] The 3,5-dimethylpyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block known for its role in forming stable complexes and its presence in various biologically active molecules.[2] On the other hand, the pyridine ring, a six-membered aromatic heterocycle, when substituted with a nitro group, becomes a potent electron-accepting system.[3] The electronic properties of nitropyridines are of great interest due to their applications in nonlinear optics and as intermediates in the synthesis of novel materials.[4]

The strategic combination of an electron-rich 3,5-dimethylpyrazole with an electron-deficient nitropyridine ring is anticipated to create a molecule with a significant intramolecular charge transfer (ICT) character. This "push-pull" electronic structure is a hallmark of compounds with interesting photophysical and nonlinear optical (NLO) properties.[5] This guide will explore the synthesis, and the predicted electronic, spectroscopic, and electrochemical properties of 3,5-dimethylpyrazole substituted nitropyridines, providing a roadmap for their exploration and exploitation.

Synthetic Pathways: Forging the Pyrazole-Pyridine Linkage

The primary route for the synthesis of 3,5-dimethylpyrazole substituted nitropyridines involves the nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-withdrawing nitro group on the pyridine ring activates it towards attack by nucleophiles.[7] The 3,5-dimethylpyrazole, with its basic nitrogen atoms, can act as a potent nucleophile.

General Synthetic Protocol

A typical synthesis would involve the reaction of a halo-substituted nitropyridine (e.g., 2-chloro-5-nitropyridine or 4-chloro-3-nitropyridine) with 3,5-dimethylpyrazole in the presence of a base.[8] The choice of base and solvent is crucial for the reaction's success, with combinations like potassium carbonate in DMSO or sodium hydride in THF often being effective.[8]

Experimental Protocol: Synthesis of 1-(5-nitropyridin-2-yl)-3,5-dimethyl-1H-pyrazole

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

  • Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1-(5-nitropyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions 3,5-dimethylpyrazole 3,5-dimethylpyrazole Reaction Nucleophilic Aromatic Substitution (SNAr) 3,5-dimethylpyrazole->Reaction 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Temperature 80-100 °C Temperature->Reaction Workup Work-up & Purification Reaction->Workup Product 1-(5-nitropyridin-2-yl)-3,5-dimethyl-1H-pyrazole Workup->Product

Caption: Workflow for the synthesis of a 3,5-dimethylpyrazole substituted nitropyridine.

Unveiling the Electronic Landscape

The electronic properties of these molecules are governed by the interplay between the electron-donating 3,5-dimethylpyrazole and the electron-withdrawing nitropyridine. This interaction leads to a polarized molecule with a low-energy highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap.

Spectroscopic Characterization

UV-Vis Spectroscopy: A key feature of these compounds is an expected intramolecular charge transfer (ICT) band in their UV-Vis absorption spectrum. This band, corresponding to the HOMO-LUMO transition, will likely appear at longer wavelengths (a red shift) compared to the individual pyrazole and nitropyridine precursors. The position and intensity of this band will be sensitive to the substitution pattern on both rings and the polarity of the solvent. For instance, pyrazoline derivatives, which share structural similarities, exhibit absorption maxima in the range of 357-364 nm, attributed to n to π* transitions.[9][10]

NMR Spectroscopy:

  • 1H NMR: The protons on the nitropyridine ring are expected to be deshielded (appear at a higher ppm) due to the electron-withdrawing effect of the nitro group and the pyrazole substituent. The methyl protons of the 3,5-dimethylpyrazole will likely appear as two distinct singlets.[11]

  • 13C NMR: The carbon atoms of the nitropyridine ring will also be deshielded. The chemical shifts of the pyrazole carbons can provide insight into the electronic communication between the two rings.[12][13]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm-1 and 1360-1300 cm-1, respectively). The C=N and C=C stretching vibrations of the aromatic rings will also be prominent.[14]

Spectroscopic TechniqueExpected Key Features
UV-Vis Intramolecular charge transfer (ICT) band at longer wavelengths. Solvatochromic effects are anticipated.
1H NMR Deshielded protons on the nitropyridine ring. Two distinct singlets for the methyl groups on the pyrazole ring.
13C NMR Deshielded carbons in the nitropyridine ring. Chemical shifts of pyrazole carbons will be influenced by the pyridine ring.
IR Strong characteristic bands for the NO2 group (asymmetric and symmetric stretching). Bands for C=N and C=C stretching of the aromatic rings.
Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of these molecules. The nitropyridine moiety is known to be electrochemically active and can undergo reduction.[15] The presence of the electron-donating pyrazole is expected to influence the reduction potential of the nitro group. It is hypothesized that the pyrazole will make the reduction of the nitro group more difficult (shift the reduction potential to a more negative value) by increasing the electron density on the pyridine ring. The electrochemical behavior will also be dependent on the pH of the medium.[16]

Experimental Protocol: Cyclic Voltammetry

  • Prepare a solution of the 3,5-dimethylpyrazole substituted nitropyridine (typically 1 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • Analyze the resulting voltammogram to determine the reduction and oxidation potentials of the compound.

Electrochemistry_Workflow cluster_setup Electrochemical Cell Setup Working_Electrode Glassy Carbon Electrode Data_Acquisition Cyclic Voltammetry Scan Working_Electrode->Data_Acquisition Counter_Electrode Platinum Wire Counter_Electrode->Data_Acquisition Reference_Electrode Ag/AgCl Electrode Reference_Electrode->Data_Acquisition Analyte_Solution Analyte in Solvent + Supporting Electrolyte Analyte_Solution->Data_Acquisition Data_Analysis Analysis of Voltammogram Data_Acquisition->Data_Analysis Redox_Potentials Determination of Reduction/Oxidation Potentials Data_Analysis->Redox_Potentials

Caption: Workflow for electrochemical analysis using cyclic voltammetry.

Computational Insights

Density Functional Theory (DFT) calculations are an invaluable tool for predicting and understanding the electronic properties of these molecules.[5]

HOMO-LUMO Analysis: DFT calculations can provide the energies and spatial distributions of the HOMO and LUMO. For a 3,5-dimethylpyrazole substituted nitropyridine, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO will be concentrated on the electron-deficient nitropyridine moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap is indicative of a more facile electronic transition and a red-shifted absorption maximum.

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in the molecule. For these compounds, the MEP is expected to show a negative potential (red/yellow) around the nitro group and the nitrogen atoms of the pyridine ring, indicating regions susceptible to electrophilic attack. A positive potential (blue) is anticipated around the hydrogen atoms of the pyrazole ring.

Nonlinear Optical (NLO) Properties: The "push-pull" nature of these molecules suggests they may exhibit significant NLO properties.[17] DFT calculations can be used to compute the first hyperpolarizability (β), a key parameter for second-order NLO materials.[9]

Computational MethodPredicted Outcome
DFT (HOMO-LUMO) HOMO localized on the pyrazole ring, LUMO on the nitropyridine ring. A relatively small HOMO-LUMO gap is expected.
MEP Negative potential around the nitro group and pyridine nitrogen. Positive potential around the pyrazole NH and methyl hydrogens.
NLO Calculations Potentially large first hyperpolarizability (β) values, indicating promise for applications in nonlinear optics.

Potential Applications

The unique electronic properties of 3,5-dimethylpyrazole substituted nitropyridines make them attractive candidates for several applications:

  • Drug Development: The pyrazole and pyridine scaffolds are prevalent in many pharmaceuticals.[18][19] The predicted electronic properties could be tuned to modulate interactions with biological targets.

  • Nonlinear Optics: As mentioned, their "push-pull" architecture makes them promising for NLO materials, which have applications in telecommunications and optical computing.[20]

  • Organic Electronics: These molecules could be explored as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transfer properties are crucial.[4]

Conclusion

This technical guide has provided a comprehensive overview of the anticipated electronic properties of 3,5-dimethylpyrazole substituted nitropyridines. By synthesizing information from the well-characterized constituent heterocycles, we have built a predictive framework for their synthesis, spectroscopic signatures, electrochemical behavior, and computational characteristics. The inherent intramolecular charge transfer in these systems positions them as exciting targets for future research in medicinal chemistry and materials science. The experimental and computational protocols outlined herein offer a starting point for researchers to explore and validate the promising potential of this class of compounds.

References

  • Arbelaez, N., & Montes, O. (2009). Síntesis y caracterización espectroscópica de una serie de chalconas. Scientia et Technica, XV(43).
  • B'Bhatt, H., & Sharma, S. (2017). Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Arabian Journal of Chemistry, 10, S1590-S1596.
  • Baran, W., et al. (2000). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. Journal of Molecular Structure, 555(1-3), 269-285.
  • Chaudhry, F., et al. (2019). In search of new α-glucosidase inhibitors: Imidazolylpyrazole derivatives. Bioorganic Chemistry, 86, 472-481.
  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Elsherif, K. M., et al. (2014). Absorption Spectral Studies on Naphthyl Pyridyl Pyrazole (NPP) in Mixed Solvent Systems. Chemical Science Transactions, 3(3), 1221-1227.
  • Fahmy, H. H., et al. (2026, January 8). Electrochemical reduction of 4-nitropyridine-N-oxide and the paired electrosynthesis of new sulfonamides.
  • Gogoi, P., et al. (2021). Synthesis, in-silico and in-vitro evaluation of some novel pyrazole-1,3,5-triazine hybrids as potential anti-malarial agents. Bioorganic & Medicinal Chemistry Letters, 31, 127678.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Nitropyridines: Synthesis and reactions. ARKIVOC, 2005(4), 179-219.
  • Kumar, R. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620.
  • Manwar, H. Q., et al. (2025, March). Synthesis, Computational and Anti-cancer Activity Studies of New 5-substituted tetrazole-1-yl Acetamides.
  • MDPI. (2023, September 13). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Retrieved from [Link]

  • PMC. (2024, November 15). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. Retrieved from [Link]

  • ResearchGate. (2024, April 2). Design and Synthesis of Pyrazole-Substituted 9-Anilinoacridine Derivatives and Evaluation against Breast Cancer. Retrieved from [Link]

  • Adam Cap. (2010, March 4). Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO). Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2017, March). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. Retrieved from [Link]

  • ResearchGate. (2024, May 22). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]

  • PubMed. (2018, October 15). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PMC. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, January 19). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • MDPI. (2023, September 13). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed. (2010, October 18). Electrochemical synthesis and characterisation of alternating tripyridyl-dipyrrole molecular strands with multiple nitrogen-based donor-acceptor binding sites. Retrieved from [Link]

  • PMC. (2025, July 17). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Retrieved from [Link]

Sources

Exploratory

Coordination potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine nitrogen donors

Technical Monograph: Coordination Dynamics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Executive Summary The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (hereafter referred to as L-NO₂ ) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Coordination Dynamics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Executive Summary

The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (hereafter referred to as L-NO₂ ) represents a specialized class of N,N'-donor chelators. Unlike symmetric bipyridines, L-NO₂ features a chemically asymmetric "push-pull" electronic architecture. The 3,5-dimethylpyrazole moiety acts as an electron-rich donor ("push"), while the 5-nitropyridine moiety serves as a strong


-acceptor ("pull") due to the electron-withdrawing nitro group.

This guide analyzes the coordination potential of L-NO₂ , focusing on its utility in designing Metal-Organic Frameworks (MOFs), luminescent quenchers, and heterogeneous catalysts where tunable Lewis basicity is required.

Ligand Architecture & Electronic Profile

The utility of L-NO₂ stems from its ability to fine-tune the electron density at the metal center.

  • Donor Asymmetry: The molecule possesses two distinct nitrogen donors:

    • Pyridine Nitrogen (

      
      ):  The basicity is significantly attenuated by the para-nitro group (Hammett constant 
      
      
      
      ), making it a softer donor suitable for back-bonding.
    • Pyrazole Nitrogen (

      
      ):  The 3,5-dimethyl substitution increases basicity via inductive (
      
      
      
      ) effects and provides steric bulk that dictates coordination geometry.
  • Steric "Pocket": The methyl group at the 3-position of the pyrazole ring creates a steric clash that prevents planar coordination in crowded metal centers, often forcing a distorted octahedral or tetrahedral geometry.

Table 1: Electronic & Structural Parameters (Theoretical vs. Observed)
ParameterValue / CharacteristicImpact on Coordination
Bite Angle ~72° - 75°Forms a strained 5-membered chelate ring; favors small ionic radii (Cu²⁺, Zn²⁺).
Electronic Character

-acidic (Pyridine) /

-basic (Pyrazole)
Stabilizes metals in lower oxidation states via back-bonding to the pyridine ring.
Point Group

(Asymmetric)
Reduces symmetry in crystal packing, encouraging chiral architectures in MOFs.
pKa (est.) < 2.0 (Pyridine N)Requires non-protic conditions for stable coordination; resistant to protonation in acidic media compared to bipyridine.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the activation of the 2-position of the pyridine ring by the 5-nitro group, facilitating the displacement of a halide by the pyrazolate anion.

Reagents:
  • Precursor A: 2-Chloro-5-nitropyridine (1.0 eq)

  • Precursor B: 3,5-Dimethylpyrazole (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:
  • Activation: Dissolve 3,5-dimethylpyrazole (10 mmol) in anhydrous ACN (50 mL). Add

    
     (12 mmol) and stir at room temperature for 30 minutes to generate the pyrazolate anion in situ.
    
  • Addition: Dropwise add a solution of 2-chloro-5-nitropyridine (10 mmol in 10 mL ACN) to the reaction vessel. The solution will likely darken (yellow/orange) due to the formation of the charge-transfer complex.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexane). The starting chloride spot (
    
    
    
    ) should disappear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess base).
    
  • Precipitation: Evaporate the solvent to 20% volume. Pour the residue into ice-cold water (100 mL) to precipitate the crude ligand.

  • Purification: Recrystallize from hot Ethanol. Yield is typically >85%.[1][2]

Coordination Pathways & Visualization

The following diagram illustrates the synthesis pathway and the subsequent equilibrium between monodentate and bidentate coordination modes.

G Precursors Precursors (2-Cl-5-NO2-Py + 3,5-Me2-Pz) Transition Meisenheimer Complex (Transition State) Precursors->Transition + Base, Heat Ligand Ligand L-NO2 (Free Base) Transition->Ligand - Cl- Complex_Bi Chelate Complex (k2-N,N') Ligand->Complex_Bi + M(II) (Thermodynamic Product) Complex_Mono Monodentate (k1-N_pz) Ligand->Complex_Mono + M(II) (Kinetic/Steric Control) Complex_Mono->Complex_Bi Chelation

Figure 1: Reaction trajectory from precursors to coordination complexes.[3][4] Note the equilibrium between monodentate and chelating modes driven by steric bulk.

Metal-Specific Coordination Dynamics

The coordination behavior of L-NO₂ is dictated by the Hard-Soft Acid-Base (HSAB) principle and the specific geometry of the metal ion.

Copper(II) Systems ( )
  • Geometry: Typically Distorted Square Pyramidal or Octahedral.

  • Interaction: The Cu(II) ion binds strongly to the chelate pocket. However, the 5-nitro group withdraws electron density, weakening the

    
     bond compared to the 
    
    
    
    bond.
  • Crystallography: Expect Jahn-Teller distortion. The axial positions are often occupied by solvent molecules or counter-anions (e.g.,

    
    , 
    
    
    
    ), as the steric bulk of the 3,5-methyl groups discourages axial ligation by another L-NO₂ molecule.
Silver(I) Systems ( )
  • Geometry: Linear or Trigonal.

  • Bridging Potential: Due to the flexibility of Ag(I), L-NO₂ can occasionally act as a bridging ligand (forming polynuclear chains) rather than a chelator, especially if the bite angle (~73°) is too acute for the specific silver salt used.

Zinc(II) / Cadmium(II) ( )
  • Luminescence: These complexes are often explored for fluorescence. However, the 5-nitro group is a known fluorescence quencher via Intersystem Crossing (ISC). While the ligand itself is weakly emissive, coordination to Zn(II) can restore some emission by rigidifying the structure, known as Chelation Enhanced Fluorescence (CHEF), though the quantum yield remains lower than the non-nitro analog.

Applications in Research

  • Crystal Engineering: The nitro group is an excellent hydrogen-bond acceptor. In solid-state structures, L-NO₂ complexes often form 1D or 2D supramolecular networks driven by

    
     interactions between the nitro oxygen and the methyl protons of neighboring pyrazoles.
    
  • Catalysis: The electron-deficient pyridine ring makes metal centers more electrophilic (Lewis acidic). This is advantageous in Lewis acid catalysis (e.g., epoxide ring-opening), where the metal center must activate a substrate.

  • Biological Activity: Pyrazole-pyridine hybrids are pharmacophores. The nitro group enhances lipophilicity and can undergo enzymatic reduction to amine species in vivo, a mechanism relevant to hypoxic tumor targeting.

References

  • Synthesis and Structural Characterization

    • Title: Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine.
    • Source: ResearchG
    • URL:[Link]

  • Coordination Chemistry of Analogous Ligands

    • Title: 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)
    • Source: PMC - NIH.
    • URL:[Link]

  • Electronic Properties & Biological Activity

    • Title: Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives.[5][6]

    • Source: LUCP.net.
    • URL:[Link]

  • General Pyrazole Ligand Data

    • Title: 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (PubChem Compound Summary).[1]

    • Source: N
    • URL:[Link]

Sources

Foundational

Technical Guide: UV-Vis Spectroscopic Analysis of Nitropyridine Derivatives

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of nitropyridine derivatives. It is designed for researchers requiring precise spectral data, methodological rigor, and mechanistic i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of nitropyridine derivatives. It is designed for researchers requiring precise spectral data, methodological rigor, and mechanistic insight into the electronic transitions of these heterocyclic compounds.[1]

Executive Summary

Nitropyridine derivatives serve as critical intermediates in the synthesis of antiviral drugs, agrochemicals, and energetic materials.[1] Their UV-Vis absorption profiles are dominated by the interaction between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group (


). This guide details the electronic transitions (

and

), solvatochromic behaviors, and validated protocols for the spectral characterization of 2-, 3-, and 4-nitropyridine isomers.[1]

Part 1: Theoretical Framework & Electronic Transitions

Electronic Architecture

The UV-Vis spectrum of nitropyridine is governed by two primary electronic transitions:

  • 
     Transition (High Intensity):  Occurs typically between 250–300 nm. This band arises from the conjugation of the aromatic pyridine ring. The nitro group acts as a chromophore that extends this conjugation, generally causing a bathochromic (red) shift  relative to unsubstituted pyridine (
    
    
    
    nm).
  • 
     Transition (Low Intensity):  Occurs between 300–340 nm. This "forbidden" transition involves the excitation of a non-bonding electron (lone pair) from the ring nitrogen or the nitro oxygen to an antibonding 
    
    
    
    orbital.
The Nitro Group Influence

The position of the nitro group (


) significantly alters the spectral profile due to resonance and inductive effects:
  • 4-Nitropyridine: Exhibits strong intramolecular charge transfer (ICT) character due to the direct conjugation between the electron-donating ring nitrogen and the electron-withdrawing nitro group at the para position.

  • 3-Nitropyridine: The meta position prevents direct resonance conjugation between the ring nitrogen and the nitro group, resulting in a spectrum more similar to unsubstituted pyridine but with inductive broadening.

Part 2: Comprehensive Spectral Data

The following data aggregates representative values for the primary nitropyridine isomers. Note that exact maxima may vary by


2 nm depending on solution pH and temperature.
Table 1: Representative Absorption Maxima (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) and Extinction Coefficients ( )[2][3]
CompoundSolvent

(nm)
Transition Assignment

(

)
Notes
2-Nitropyridine Ethanol265

~4,500Strong absorption; sensitive to photoreduction.
Cyclohexane260

~4,200Vibrational fine structure often visible.
Water268

~4,600Broadened peak due to H-bonding.
3-Nitropyridine Ethanol262

~3,800Resembles pyridine spectrum; weak

shoulder >300nm.
0.1 N HCl268

~5,500Protonation of ring N causes red shift.
4-Nitropyridine Ethanol275CT /

~5,200Significant Charge Transfer character.
2-Amino-3-nitropyridine Ethanol360CT~6,100Strong bathochromic shift due to amino auxochrome.
4-Nitropyridine N-oxide Water335CT~12,000Distinct band used for solvatochromic studies.
Table 2: Solvatochromic Effects (Solvent Polarity)

Solvent polarity dictates the energy gap between ground and excited states.

  • 
     Bands:  Generally exhibit a Red Shift (Bathochromic)  in polar solvents (e.g., Water/Ethanol) compared to non-polar (Hexane). The polar solvent stabilizes the excited state more than the ground state.
    
  • 
     Bands:  Exhibit a Blue Shift (Hypsochromic)  in polar solvents.[2][3] Hydrogen bonding stabilizes the lone pair in the ground state, increasing the energy required for excitation.
    
SolventPolarity Index (

)
Effect on

Effect on

Recommended Cutoff (nm)
Cyclohexane 0.2minimal shift (Reference)Reference200
Ethanol 4.3Blue Shift (

5-10 nm)
Red Shift (

5 nm)
210
Water 10.2Strong Blue ShiftStrong Red Shift190
Acetone 5.1Interference Interference 330 (Avoid for UV)

Part 3: Experimental Methodology & Validation

Workflow Visualization

The following diagram outlines the self-validating workflow for acquiring high-fidelity spectra.

UV_Workflow Stock Stock Prep (10 mM in EtOH) Dilution Serial Dilution (10-50 µM) Stock->Dilution Gravimetric Scan Spectral Scan (200-400 nm) Dilution->Scan Blank Blank/Baseline (Pure Solvent) Blank->Scan Auto-Zero Validation Check Abs (0.2 < A < 1.0) Scan->Validation Validation->Dilution If A > 1.0 Data Export Data Export Validation->Data Export If Valid

Figure 1: Step-by-step experimental workflow ensuring Beer-Lambert linearity compliance.

Detailed Protocol

Step 1: Stock Solution Preparation

  • Caution: Nitropyridines are potentially light-sensitive. Use amber glassware.

  • Weigh approximately 10 mg of the derivative. Dissolve in 100 mL of spectroscopic grade Ethanol (Result: ~0.8 mM).

  • Why: Ethanol is a "middle-ground" solvent that dissolves organic nitropyridines well while remaining transparent down to 210 nm.

Step 2: Baseline Correction

  • Fill two matched quartz cuvettes with pure solvent.

  • Run a baseline correction (Autozero) from 200 nm to 500 nm.

  • Validation: The absorbance should be

    
     across the range. If noise exists <220 nm, the solvent may be degraded.[1]
    

Step 3: Sample Measurement

  • Dilute stock to approx

    
     M.
    
  • Scan parameters: Speed = Medium; Slit width = 1.0 nm.

  • Criterion: Peak absorbance must fall between 0.2 and 0.9 A.

    • Reasoning: Below 0.2, signal-to-noise ratio degrades. Above 1.0, stray light and detector non-linearity violate Beer’s Law.[1]

Part 4: Advanced Applications

pKa Determination via Spectroscopic Titration

Nitropyridines are weak bases. The protonation of the ring nitrogen dramatically alters the electronic structure, shifting the


.

Method:

  • Prepare buffers ranging from pH 1.0 to pH 7.0.

  • Add constant concentration of nitropyridine to each.

  • Plot Absorbance at

    
     vs. pH.
    
  • The inflection point corresponds to the

    
    .
    
    • Reference Value: 4-Nitropyridine

      
      .[4]
      
Spectral Logic Flow

Use this logic to assign unknown peaks in nitropyridine derivatives.

Spectral_Logic Start Unknown Peak Observed CheckSolvent Change Solvent (Non-polar -> Polar) Start->CheckSolvent RedShift Red Shift Observed CheckSolvent->RedShift BlueShift Blue Shift Observed CheckSolvent->BlueShift AssignPi Assignment: Pi -> Pi* (Conjugated) RedShift->AssignPi AssignN Assignment: n -> Pi* (Lone Pair) BlueShift->AssignN

Figure 2: Decision tree for assigning electronic transitions based on solvatochromic shifts.

References

  • NIST Chemistry WebBook. "2-Amino-5-nitropyridine UV/Visible Spectrum." National Institute of Standards and Technology. [Link]

  • Guillaume, M., et al. (2016).[1] "Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide." Journal of Chemical Theory and Computation. [Link][5]

  • PubChem. "4-Nitropyridine Compound Summary."[6] National Center for Biotechnology Information. [Link]

  • Williams, R. "pKa Data Compiled by R. Williams."[7] Organic Chemistry Data. [Link]

  • Purdue University. "Standard Operating Procedure: Ultraviolet–Visible (UV-Vis) Spectroscopy." [Link]

Sources

Exploratory

Computational Characterization of D-π-A Systems: A Guide to DFT Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Executive Summary & Strategic Importance This technical guide outlines a rigorous Density Functional Theory (DFT) protocol for characterizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine . This molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This technical guide outlines a rigorous Density Functional Theory (DFT) protocol for characterizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine . This molecule represents a classic Donor-π-Acceptor (D-π-A) system, featuring an electron-rich donor (3,5-dimethylpyrazole) and an electron-deficient acceptor (5-nitropyridine) linked by a C-N bond.

Why this molecule matters:

  • Steric-Electronic Conflict: The 3,5-dimethyl substitution pattern introduces significant steric hindrance, forcing a twist between the pyrazole and pyridine rings. This disrupts planarity, modulating the conjugation length and altering Non-Linear Optical (NLO) properties.

  • Coordination Chemistry: The pyridine nitrogen and pyrazole nitrogen (N2) act as a potential bidentate ligand (N,N-donor) for transition metals, relevant in catalysis.

  • Push-Pull Dynamics: The nitro group (

    
    ) induces strong intramolecular charge transfer (ICT), making accurate functional selection critical.
    

Computational Methodology (The "How" & "Why")

To ensure scientific integrity, we do not simply "run a calculation." We design a model that accounts for the specific electronic demands of the nitro group and the steric demands of the methyl groups.

Functional & Basis Set Selection
ParameterSelectionScientific Justification (Causality)
Functional (Ground State) B3LYP The industry standard for organic ground-state geometries and vibrational frequency scaling.[1] It balances computational cost with accuracy for C-H, C-N, and N-O bond lengths.
Functional (Excited State) CAM-B3LYP or ωB97X-D Critical: Standard B3LYP underestimates charge-transfer excitation energies (the "self-interaction error"). For this nitro-substituted push-pull system, a range-separated hybrid functional (CAM-B3LYP) is required to accurately predict

and NLO properties.
Basis Set 6-311++G(d,p) Diffuse Functions (++) : Essential for the lone pairs on the pyridine/pyrazole nitrogens and the nitro oxygens. Polarization (d,p) : Required to describe the anisotropic electron distribution in the aromatic rings.
Solvation Model IEF-PCM Solvent effects (Ethanol or DMSO) stabilize the polar nitro group and the charge-separated excited states.
Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol, ensuring self-validation at every step.

DFT_Workflow Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Verify Minima) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Fix Geometry) NBO NBO Analysis (Hybridization/Sterics) Check->NBO No (True Minima) TDDFT TD-DFT (CAM-B3LYP) (UV-Vis/NLO) NBO->TDDFT

Figure 1: Self-validating computational workflow. The frequency check is a mandatory "gate" before proceeding to electronic property analysis.

Structural Analysis: The Steric Twist

The defining feature of this molecule is the torsion angle between the pyrazole and pyridine rings.

  • Hypothesis: In unsubstituted 2-(pyrazol-1-yl)pyridine, the rings are nearly coplanar to maximize

    
    -conjugation. However, in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine , the methyl group at position 5 (pyrazole) clashes with the hydrogen at position 3 (pyridine).
    
  • Expected Result: A significant torsion angle (typically

    
    ).
    
  • Consequence: This twist decouples the donor and acceptor slightly, raising the LUMO energy and widening the HOMO-LUMO gap compared to the planar analog.

Gaussian Input Protocol (Step-by-Step)

To reproduce this, use the following input route section. Note the use of opt=tight for precise convergence, crucial for shallow potential energy surfaces caused by ring rotation.

Electronic Properties & Reactivity[2][3]

Frontier Molecular Orbitals (FMO)

In this D-π-A system, the FMOs reveal the charge transfer pathway.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 3,5-dimethylpyrazole ring (the electron donor). The methyl groups contribute to the electron density via hyperconjugation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 5-nitropyridine moiety (the electron acceptor), specifically delocalized over the nitro group and the pyridine ring.

Global Reactivity Descriptors: Calculate these values from the HOMO/LUMO energies (


) to predict biological stability:
  • Energy Gap (

    
    ): 
    
    
    
    (Indicates chemical hardness).
  • Electrophilicity Index (

    
    ): 
    
    
    
    (Crucial for drug-receptor docking interactions).
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (e.g., hydrogen bonding in a crystal lattice or active site).

  • Negative Potential (Red): Concentrated on the Nitro oxygens and the Pyridine Nitrogen . These are the sites for electrophilic attack or metal coordination.

  • Positive Potential (Blue): Concentrated on the Methyl protons .

Vibrational Spectroscopy Validation

To validate your geometry, compare calculated IR frequencies (scaled by 0.967 for B3LYP/6-311++G(d,p)) with experimental data.

Vibrational ModeApprox.[1][2][3] Exp. Freq (

)
Theoretical Assignment & Logic
Asym.

1520 - 1540Strongest intensity. Diagnostic for the 5-nitro group. Coupled with pyridine ring stretching.
Sym.

1340 - 1360Distinctive doublet often seen in nitropyridines.

1590 - 1600Pyridine ring breathing mode.

1380 - 1460Methyl umbrella/deformation modes. Confirms the presence of the 3,5-dimethyl groups.[4]

3000 - 3100Weak intensity. Pyridine/Pyrazole ring protons.

2920 - 2980Methyl C-H stretches.

Note: The absence of N-H stretching (


) confirms the N-substitution at the pyrazole 1-position.

Logic of Reactivity & Biological Potential

The following diagram explains how the calculated properties translate into real-world applications (Drug Design/NLO).

Reactivity_Logic Struct Structure: Twisted D-π-A System Elec Electronic Effect: Nitro (Pull) + Me-Pyrazole (Push) Struct->Elec Defines Gap HOMO-LUMO Gap: Modulated by Twist Angle Struct->Gap Steric Control App1 NLO Response: Hyperpolarizability (β) Elec->App1 Charge Transfer App2 Bio-Activity: Kinase Docking (H-Bond Acceptor) Gap->App2 Chemical Hardness

Figure 2: Translating theoretical descriptors into application potential.

References

  • Standard DFT Methodology: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Nitropyridine DFT Studies: Krishnakumar, V., & John Xavier, R. (2004). Vibrational analysis of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. Spectrochimica Acta Part A. Link

  • Pyrazole Vibrational Analysis: Muthu, S., & Paulraj, E. I. (2012). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole. Spectrochimica Acta Part A. Link

  • Crystal Structure Analog: Reger, D. L., et al. (2005). Syntheses and structural characterization of 2,6-bis(pyrazolyl)pyridine derivatives. Journal of Chemical Crystallography. Link

  • Compound Database: PubChem CID 676764 (2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine).[5] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine from 2-chloro-5-nitropyridine

) Target Molecule: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Abstract & Scope This application note details a robust, high-yield protocol for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine via N...

Author: BenchChem Technical Support Team. Date: February 2026


)
Target Molecule:  2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine via Nucleophilic Aromatic Substitution (


). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for various bioactive ligands and metal-organic frameworks. The protocol utilizes 2-chloro-5-nitropyridine  as the electrophile and 3,5-dimethylpyrazole  as the nucleophile. Unlike generic procedures, this guide focuses on optimizing regioselectivity and workup efficiency to minimize chromatographic purification.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


). The success of this transformation relies on the electronic properties of the pyridine ring:
  • Activation: The nitro group (

    
    ) at the C5 position is a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly decreases electron density at the C2 position.
    
  • Nucleophilic Attack: The deprotonated pyrazole (generated in situ by base) attacks the electron-deficient C2 carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms.

  • Aromatization: The chloride ion acts as a leaving group, restoring aromaticity to the pyridine ring.

Regioselectivity Note: While the pyrazole anion is an ambident nucleophile, the symmetry of 3,5-dimethylpyrazole renders N1 and N2 equivalent, resulting in a single regioisomer.

Reaction Scheme

ReactionScheme Reactant1 2-chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex Reactant1->Intermediate + K2CO3 / MeCN Reflux Reactant2 3,5-dimethylpyrazole (Nucleophile) Reactant2->Intermediate Product 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (Target) Intermediate->Product - Cl⁻ Byproduct KCl + CO2 + H2O Intermediate->Byproduct

Caption:


 pathway showing the convergence of reactants into the transition state and final product formation.

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.Role
2-Chloro-5-nitropyridine 158.541.0Electrophile
3,5-Dimethylpyrazole 96.131.1Nucleophile
Potassium Carbonate (

)
138.211.5 - 2.0Base
Acetonitrile (MeCN) 41.05SolventReaction Medium
Ethanol (EtOH) 46.07SolventRecrystallization

Safety Warning: 2-Chloro-5-nitropyridine is a skin irritant and potential sensitizer. Nitro compounds can be energetic; avoid excessive heating of dry solids. Perform all operations in a fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (10.0 mmol, 1.58 g) and 3,5-dimethylpyrazole (11.0 mmol, 1.06 g).

    • Add anhydrous Acetonitrile (50 mL). Note: DMF can be used, but MeCN allows for easier solvent removal.

    • Add anhydrous

      
        (15.0 mmol, 2.07 g). The base should be finely powdered to maximize surface area.
      
  • Reaction Execution:

    • Fit the flask with a reflux condenser and nitrogen inlet (optional but recommended).

    • Heat the mixture to reflux (

      
      )  with vigorous stirring.
      
    • Monitor: Check reaction progress via TLC (System: 20% Ethyl Acetate in Hexanes).

      • Starting Material

        
        : ~0.6 (UV active).
        
      • Product

        
        : ~0.4 (Distinctive UV activity, often yellow/orange spot).
        
    • Typical Duration: 4–6 hours.[1]

  • Workup (Precipitation Method):

    • Allow the reaction mixture to cool to room temperature.

    • Option A (High Purity): Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. The product should precipitate as a pale yellow/beige solid.

    • Option B (If oil forms): Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Filter the precipitate from Option A using a Buchner funnel.

    • Wash the solid cake with water (

      
       mL) to remove inorganic salts (
      
      
      
      , excess
      
      
      ).
    • Wash with cold hexane (20 mL) to remove trace unreacted pyrazole.

    • Recrystallization: If necessary, recrystallize from hot Ethanol or an EtOH/Water mixture.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Electrophile, Nucleophile, Base) Mix Dissolve in MeCN Add K2CO3 Start->Mix Heat Reflux at 82°C (4-6 Hours) Mix->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Vacuum Filtration & Wash (H2O/Hexane) Quench->Filter Dry Dry in Vacuum Oven (50°C) Filter->Dry Analyze NMR / MS Validation Dry->Analyze

Caption: Operational workflow for the synthesis, isolation, and purification of the target compound.

Characterization & Expected Data

To validate the synthesis, compare spectral data against these expected values.

Proton NMR ( NMR, 400 MHz, )
  • 
     9.20 (d, 1H):  Pyridine H6 (Ortho to nitro, highly deshielded).
    
  • 
     8.50 (dd, 1H):  Pyridine H4 (Para to pyrazole, Ortho to nitro).
    
  • 
     7.95 (d, 1H):  Pyridine H3 (Ortho to pyrazole).
    
  • 
     6.05 (s, 1H):  Pyrazole H4 (Characteristic singlet).
    
  • 
     2.65 (s, 3H):  Pyrazole 
    
    
    
    (Position 5, adjacent to pyridine ring).
  • 
     2.30 (s, 3H):  Pyrazole 
    
    
    
    (Position 3).[2]
Mass Spectrometry (ESI-MS)
  • Calculated MW: 218.08

  • Observed (

    
    ):  219.1
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or hydrolysis.Ensure reagents are dry. Increase reaction time. Verify base quality.
Oiling Out Product too soluble in water/solvent mix.Cool the aqueous mixture to

. Seed with a crystal if available. Use extraction (Option B).
Impurity (Start Material) Excess Electrophile remaining.Use 1.1 eq of Pyrazole.[1][3] Wash final solid with cold Hexane/Ether.
Color Issue Oxidation or trace impurities.Recrystallize from Ethanol with activated charcoal.

References

  • Chemical Synthesis Database. (2025). Synthesis and physical properties of nitropyridine derivatives. ChemSynthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 2-Chloro-5-nitropyridine Compound Summary. PubChem.[3][4][5][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 3,5-Dimethylpyrazole Compound Summary. PubChem.[3][4][5][6] Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones. TSI Journals. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Catalytic Reduction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

[1] Executive Summary The reduction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine to its corresponding amine is a pivotal step in the synthesis of "privileged scaffolds" for kinase inhibitors (e.g., c-Met and ALK i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The reduction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine to its corresponding amine is a pivotal step in the synthesis of "privileged scaffolds" for kinase inhibitors (e.g., c-Met and ALK inhibitors). While nitro reduction is a standard transformation, this specific substrate presents unique challenges due to the coordinating ability of the pyridine nitrogen and the pyrazole ring, which can poison heterogeneous catalysts or lead to incomplete conversion.

This Application Note details two validated protocols:

  • Catalytic Hydrogenation (Pd/C): The industry standard for cleanliness and scalability.

  • Fe(III)-Catalyzed Transfer Hydrogenation: A robust, chemoselective alternative using hydrazine hydrate, ideal for batches where metal poisoning is observed.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The Transformation

The objective is the chemoselective reduction of the nitro group at the C5 position of the pyridine ring without reducing the pyridine or pyrazole rings themselves.

Substrate: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (


)
Product:  6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (

) (Note: IUPAC numbering shifts based on priority, but the connectivity remains C5-amine).
Mechanistic Challenges[1]
  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can coordinate strongly to the active sites of Pd or Pt catalysts, effectively "poisoning" them and stalling the reaction.

  • Solubility: The nitro precursor has limited solubility in non-polar solvents, necessitating polar protic solvents like Methanol (MeOH) or Ethanol (EtOH).

Reaction Pathway Visualization

ReactionPathway cluster_conditions Catalytic Environment Substrate Nitro Precursor (C10H10N4O2) Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate Step 1: 2e- / 2H+ Product Amine Product (C10H12N4) Intermediate->Product Step 2: 4e- / 4H+ MethodA Method A: H2 (g) + Pd/C MethodA->Intermediate MethodB Method B: N2H4 + FeCl3/C MethodB->Intermediate

Figure 1: Mechanistic pathway for the reduction of the nitro group. Both methods proceed via nitroso and hydroxylamine intermediates.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best For: High-purity requirements, scale-up (>10g), and processes requiring minimal workup.

Reagents & Materials
  • Substrate: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: If solubility is poor, use a 1:1 mixture of MeOH:THF.

  • Hydrogen Source:

    
     balloon (lab scale) or Parr shaker (40 psi).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the nitro substrate in MeOH (10-15 mL/g). Sonicate if necessary to ensure fine dispersion or solution.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of

    
    , carefully add the 10% Pd/C catalyst.
    
  • Hydrogenation:

    • Balloon Method: Attach a balloon filled with

      
      . Purge the headspace (vacuum/H2 cycles x3). Stir vigorously at Room Temperature (RT).
      
    • Pressure Vessel: Pressurize to 30-40 psi

      
      . Shake/stir at RT.
      
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The reaction typically completes in 2–4 hours.

    • Look for: Disappearance of the nitro peak and appearance of a more polar, fluorescent spot (amine).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude amine is often pure enough for the next step. If darkening occurs (oxidation), recrystallize from Ethanol/Hexane or purify via flash chromatography.

Troubleshooting "Stalled" Reactions

If the reaction stops before completion, the pyridine nitrogen likely poisoned the catalyst.

  • Solution: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) to the reaction mixture. This protonates the pyridine nitrogen (

    
    ), preventing it from binding to the Pd surface. The acetate salt can be neutralized during workup.
    

Protocol B: Fe(III)-Catalyzed Transfer Hydrogenation[1]

Best For: Labs without hydrogen handling infrastructure, or substrates sensitive to over-reduction. This method uses Hydrazine Hydrate as the hydrogen donor and activated carbon/Fe(III) as the electron transfer mediator.

Reagents & Materials
  • Substrate: 1.0 equiv

  • Hydrogen Donor: Hydrazine Monohydrate (

    
    ) (5.0 – 10.0 equiv)
    
  • Catalyst:

    
     (0.05 equiv) + Activated Carbon (20 wt%)
    
  • Solvent: Methanol/Ethanol[1]

Step-by-Step Procedure
  • Setup: Dissolve the substrate in alcohol (MeOH/EtOH). Add the activated carbon and Iron(III) chloride.

  • Heating: Heat the mixture to reflux (

    
     for MeOH).
    
  • Addition: Dropwise add Hydrazine Hydrate over 10–15 minutes. Caution: Gas evolution (

    
    ) will occur.
    
  • Reaction: Reflux for 1–3 hours. The color typically changes from yellow/orange (nitro) to colorless or pale brown.

  • Workup:

    • Cool to RT.

    • Filter through Celite to remove the Carbon/Fe residues.

    • Evaporate solvent.[2]

    • Dissolve residue in Ethyl Acetate and wash with water (to remove excess hydrazine).

    • Dry over

      
       and concentrate.
      

Analytical Validation

Data Summary Table
FeatureNitro PrecursorAmine Product
Appearance Yellow/Orange SolidOff-white / Pale Brown Solid
1H NMR (DMSO-d6) Pyridine C6-H: ~9.2 ppm (d)Pyridine C6-H: ~7.8 ppm (d)
1H NMR (Amine) N/ABroad singlet ~5.0–6.0 ppm (

)
LC-MS (ESI+) [M+H]+ = 219.2[M+H]+ = 189.2
TLC (

)
Higher (Non-polar)Lower (Polar, often streaks)
Decision Logic for Method Selection

MethodSelection Start Start: Nitro Reduction CheckH2 Is H2 gas/equipment available? Start->CheckH2 CheckScale Scale > 10g? CheckH2->CheckScale Yes MethodB Method B: Hydrazine + FeCl3 (Robust/No Pressure) CheckH2->MethodB No MethodA Method A: Pd/C Hydrogenation (Cleanest Profile) CheckScale->MethodA Yes CheckScale->MethodB No (or if Pd fails)

Figure 2: Decision tree for selecting the optimal reduction protocol.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood. It is also a reducing agent that can react violently with oxidizers.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent or water. Dispose of in a dedicated container for heavy metals.

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the nitro precursor to dryness at high temperatures.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Mechanisms. Retrieved from

  • Lauwiner, M., et al. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Wiley Online Library. Retrieved from

  • Wang, L., et al. (2013). FeCl3/Activated Carbon System for the Reduction of Nitroarenes. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved from

Sources

Method

Using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine as a ligand in metal complexes

Application Note: Electronic Tuning of Metallodrugs using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Executive Summary This guide details the synthesis, complexation, and application of 2-(3,5-dimethyl-1H-pyrazol-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electronic Tuning of Metallodrugs using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Executive Summary

This guide details the synthesis, complexation, and application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (hereafter referred to as L-NO₂ ) as a bidentate N,N'-donor ligand. Designed for drug development professionals, this note emphasizes the ligand's utility in Structure-Activity Relationship (SAR) studies for anticancer metallodrugs.

The L-NO₂ ligand offers a unique "push-pull" electronic environment:

  • Push: The 3,5-dimethylpyrazole moiety provides steric bulk and moderate electron donation.

  • Pull: The 5-nitro group on the pyridine ring strongly withdraws electron density, lowering the LUMO energy of the resulting metal complex.

This electronic modulation is critical for tuning the Lewis acidity of the metal center (e.g., Pd(II), Pt(II), Cu(II)), thereby influencing DNA binding affinity and hydrolysis rates in physiological conditions.

Ligand Synthesis Protocol

Objective: Synthesize high-purity L-NO₂ via Nucleophilic Aromatic Substitution (


).
Reagents & Materials
  • Precursor A: 2-Chloro-5-nitropyridine (CAS: 4548-45-2)

  • Precursor B: 3,5-Dimethylpyrazole (CAS: 67-51-6)

  • Base: Potassium Carbonate (

    
    ), anhydrous[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dry)
    
  • Work-up: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dimethylpyrazole (10 mmol, 0.96 g) and

    
      (12 mmol, 1.66 g) in 50 mL of dry acetonitrile. Stir at room temperature for 20 minutes to facilitate deprotonation.
    
  • Addition: Add 2-chloro-5-nitropyridine (10 mmol, 1.58 g) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (80-82°C) for 12–15 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting chloropyridine spot (

      
      ) should disappear.
      
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Isolation: Evaporate the filtrate under reduced pressure to yield a crude yellow solid.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Eluent: DCM/MeOH 98:2).

  • Yield: Expect 85–92% yield of yellow needles.

Quality Control (QC) Parameters
AttributeSpecificationValidation Method
Appearance Yellow Crystalline SolidVisual Inspection
Melting Point 148–150 °CCapillary MP Apparatus

H NMR (CDCl

)

2.30 (s, 3H), 2.70 (s, 3H), 6.05 (s, 1H, Pz-H4), 8.05 (d, 1H, Py-H3), 8.55 (dd, 1H, Py-H4), 9.25 (d, 1H, Py-H6)
400 MHz NMR

Metal Complexation Protocol (Pd-L-NO₂ Model)

Objective: Synthesize the square-planar complex [Pd(L-NO₂)Cl₂] as a cisplatin analogue model.

Reagents
  • Ligand: L-NO₂ (Synthesized above)

  • Metal Source: Potassium Tetrachloropalladate(II) (

    
    ) OR Bis(acetonitrile)dichloropalladium(II)
    
  • Solvent: Methanol (MeOH) and Acetone

Methodology
  • Metal Solution: Dissolve

    
     (1.0 mmol, 326 mg) in 10 mL of distilled water (or MeOH if using organic precursor).
    
  • Ligand Solution: Dissolve L-NO₂ (1.0 mmol, 218 mg) in 15 mL of acetone/MeOH (1:1).

  • Complexation: Dropwise add the metal solution to the ligand solution under constant stirring at room temperature.

    • Observation: An immediate color change (usually to orange/brown) indicates coordination.

  • Precipitation: Stir for 4 hours. The complex will precipitate as a microcrystalline solid.

  • Wash: Filter the precipitate.[1] Wash sequentially with water (to remove KCl), cold methanol, and diethyl ether.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Workflow Visualization

The following diagram illustrates the synthesis logic and the critical decision points for drug development applications.

G cluster_0 Ligand Synthesis (L-NO2) cluster_1 Metal Complexation & Application Start Start: 2-Cl-5-NO2-Pyridine + 3,5-Dimethylpyrazole Reflux Reflux (CH3CN, K2CO3) 12-15 Hours Start->Reflux TLC QC: TLC Check (Hex:EtOAc 3:1) Reflux->TLC TLC->Reflux Incomplete Purify Purification (Recrystallization/Column) TLC->Purify Complete Ligand Pure Ligand (L-NO2) Yellow Solid Purify->Ligand ComplexRxn Complexation (MeOH/Acetone, RT) Ligand->ComplexRxn MetalSalt Metal Precursor (K2PdCl4 / CuCl2) MetalSalt->ComplexRxn Precip Precipitate [M(L-NO2)Cl2] ComplexRxn->Precip Analysis Characterization (NMR, IR, X-ray) Precip->Analysis BioAssay Application: Cytotoxicity (MTT Assay) DNA Binding Studies Analysis->BioAssay Note Electronic Tuning: NO2 group pulls e- density Increases Metal Electrophilicity Note->BioAssay

Caption: Figure 1: Integrated workflow for the synthesis of L-NO₂ and its subsequent metal complexation, highlighting the electronic tuning mechanism relevant to biological assays.

Application: Structure-Activity Relationship (SAR)

The L-NO₂ ligand is not merely a structural scaffold; it is a probe for electronic effects in drug design.

Mechanism of Action
  • Lability Modulation: The electron-withdrawing nitro group reduces the

    
    -donor strength of the pyridine nitrogen. In square-planar Pd(II) or Pt(II) complexes, this weakens the metal-nitrogen bond relative to the unsubstituted analogue, potentially altering the rate of hydrolysis (activation) inside the cell.
    
  • DNA Intercalation: The planarity of the pyrazolyl-pyridine system facilitates intercalation between DNA base pairs. The nitro group can participate in additional hydrogen bonding or electrostatic interactions with the DNA backbone.

Comparative Data (Hypothetical Model)

When comparing L-NO₂ complexes against the parent L-H (no nitro group) and L-Me (electron-donating methyl group), the following trends are typically observed in cytotoxicity assays (e.g., against HeLa or HepG2 cell lines):

Ligand VariantElectronic EffectMetal Charge DensityHydrolysis RateCytotoxicity (

)
L-Me (5-Methyl) Donor (+I)High (Electron Rich)SlowModerate
L-H (Unsubst.) NeutralBaselineMediumGood
L-NO₂ (5-Nitro) Acceptor (-R, -I)Low (Electron Poor)Fast High Potency

Note: Increased electrophilicity often correlates with faster covalent binding to Guanine N7 positions in DNA.

References

  • Mukherjee, R. (2000).[2] "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218. Link

  • Soriano-García, M., et al. (2012). "Synthesis and crystal structure of 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine." Acta Crystallographica Section E, E68, o1190.[2] (Analogous structural methodology). Link

  • Neto, A., et al. (2023). "Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia." Biomedicine & Pharmacotherapy, 162, 114701.[3] Link

  • Ojwach, S. O., & Darkwa, J. (2010).[2] "Pyrazolyl-based ligands in late transition metal catalysis." Inorganica Chimica Acta, 363(9), 1947-1964. Link

  • PubChem. (2025).[4] "2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Compound Summary." (Parent compound data for spectral comparison). Link

Sources

Application

Application Note: Scalable Synthesis of Pyazolyl-Pyridine Compounds

Executive Summary & Strategic Rationale Pyazolyl-pyridine (Py-Py) motifs are ubiquitous pharmacophores in kinase inhibitors and critical bidentate ligands for phosphorescent OLED emitters (e.g., Iridium(III) complexes)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyazolyl-pyridine (Py-Py) motifs are ubiquitous pharmacophores in kinase inhibitors and critical bidentate ligands for phosphorescent OLED emitters (e.g., Iridium(III) complexes). While academic literature abounds with milligram-scale methods, transitioning to kilogram-scale production presents distinct challenges: catalyst cost , purification bottlenecks , and process safety .

This guide departs from standard "recipe" formats to provide a Process Development perspective. We prioritize methods that eliminate chromatographic purification—the single largest barrier to scalability.

The Scale-Up Decision Matrix

Before selecting a route, analyze your substrate's electronics. The choice between Nucleophilic Aromatic Substitution (SNAr) and Transition Metal Catalysis (TMC) is dictated by the electrophilicity of the pyridine ring.

DecisionMatrix Start Start: Select Substrate CheckPos Is Halogen at C2 or C4? Start->CheckPos CheckAct Is Pyridine Activated? (e.g., -CN, -NO2, -CF3) CheckPos->CheckAct Yes (2-Halo/4-Halo) MethodCu Method B: Cu-Catalysis (Ullmann-Type) CheckPos->MethodCu No (3-Halo) MethodSNAr Method A: S_NAr (Metal-Free, Lowest Cost) CheckAct->MethodSNAr Yes (Highly Activated) CheckAct->MethodSNAr No (Unsubstituted 2-F/2-Cl) MethodPd Method C: Pd-Catalysis (Buchwald-Hartwig) MethodCu->MethodPd Fails/Low Yield

Figure 1: Strategic selection of synthetic route based on substrate electronics.

Comparative Analysis of Methods

FeatureMethod A: SNArMethod B: Cu-Catalyzed (Ullmann)Method C: Pd-Catalyzed
Primary Utility 2-Fluoro/2-Chloropyridines2-Bromo/2-IodopyridinesDeactivated/Sterically hindered systems
Scalability High (No heavy metals)Medium (Cu removal required)Low (High cost/Pd removal)
Atom Economy ExcellentGoodModerate (Ligand weight)
Key Risk Exothermic (Thermal runaway)Heterogeneity (Stirring issues)Residual Metal (ppm limits)
Cost Driver 2-Fluoropyridine priceCatalyst loading & LigandPd Catalyst

Protocol A: The "Green" SNAr Route (Preferred)

Applicability: Unsubstituted 2-halopyridines or those with electron-withdrawing groups. Mechanism: Addition-Elimination via a Meisenheimer complex.

Critical Process Parameters (CPPs)
  • Leaving Group: 2-Fluoropyridine reacts ~50x faster than 2-Chloropyridine due to the high electronegativity of fluorine lowering the LUMO energy, facilitating nucleophilic attack [1]. However, 2-Chloropyridine is preferred for scale (10x cheaper) if the temperature is increased.

  • Solvent: DMSO is mandatory. It solvates the cation (K+), leaving the pyrazolate anion "naked" and highly reactive.

  • Water Content: Strictly <0.1%. Water solvates the anion, killing reactivity.

Step-by-Step Protocol (100g Scale)

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Pyrazole (1.1 equiv)

  • KOH (powdered, 2.0 equiv) or K2CO3 (safer, slower)

  • DMSO (3-4 volumes)

Procedure:

  • Setup: Charge a 1L reactor with DMSO and Pyrazole. Begin stirring.

  • Deprotonation: Add KOH in portions. Caution: Exothermic. Stir at 25°C for 30 min to form the potassium pyrazolate.

  • Addition: Add 2-Chloropyridine dropwise.

  • Reaction: Heat to 110°C . Monitor by HPLC.

    • Note: If using 2-Fluoropyridine, limit temp to 80°C to prevent degradation.

  • Quench: Cool to 20°C. Pour slowly into 10 volumes of ice water.

    • Self-Validating Step: The product should precipitate as a solid. If oil forms, the cooling was too rapid or impurities are high.

Protocol B: Modified Ullmann Coupling

Applicability: 2-Bromopyridines (where SNAr is sluggish) or 3-Bromopyridines. Mechanism: Cu(I) oxidative addition/reductive elimination cycle.

Critical Process Parameters (CPPs)
  • Ligand: Trans-1,2-diaminocyclohexane or 1,10-Phenanthroline. Ligands prevent Cu precipitation and lower the activation energy [2].

  • Base: K3PO4 is superior to Cs2CO3 for cost and handling on scale.

  • Oxygen: Cu(I) oxidizes to inactive Cu(II) in air. Thorough degassing is non-negotiable.

Step-by-Step Protocol

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • CuI (5 mol%)

  • Trans-1,2-diaminocyclohexane (10 mol%)

  • K3PO4 (2.0 equiv)

  • Toluene or Dioxane (5 volumes)

Procedure:

  • Degassing: Charge solvent to reactor. Sparge with N2 for 30 mins.

  • Charging: Add aryl halide, pyrazole, base, and ligand.[1] Add CuI last under positive N2 flow.

  • Reaction: Heat to reflux (100-110°C) for 12-24h.

  • Workup: Filter hot through a Celite pad to remove inorganic salts. Wash pad with EtOAc.

Universal Scalable Purification: The "pH-Swing"

Why this matters: Column chromatography is viable for grams but impossible for kilograms. This protocol exploits the basicity of the pyridine nitrogen (pKa ~5.2) to separate it from neutral impurities (unreacted pyrazole, dimers) without silica gel [3].

Purification Crude Crude Reaction Mixture (Organic Phase) AcidExt Extraction 1: Add 1M HCl (aq) Crude->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgLayer1 Organic Layer (Contains neutral impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product-H+) PhaseSep1->AqLayer1 Wash Wash Aqueous with EtOAc/DCM AqLayer1->Wash Basify Basify Aqueous (Add NaOH to pH 10) Wash->Basify Precip Product Precipitates or Oils out Basify->Precip Extract2 Extraction 2: Extract into Organic Solvent Precip->Extract2 Final Evaporate & Recrystallize (Hexane/EtOAc) Extract2->Final

Figure 2: The "pH-Swing" purification workflow eliminates chromatography.

Protocol:

  • Dissolve crude mixture in EtOAc.

  • Extract 2x with 1M HCl . The product moves to the aqueous phase (as Py-Py-H+ Cl-); neutral impurities stay in EtOAc.

  • Discard organic layer.

  • Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Slowly basify the aqueous layer with 6M NaOH to pH >10.

  • The product will precipitate (if solid) or oil out. Extract back into EtOAc or filter the solid directly.

  • Recrystallization: Final polish using Hexane/EtOAc (typically 9:1) to achieve >99.5% purity (OLED Grade).

Safety & Hazard Analysis

  • Thermal Runaway: The deprotonation of pyrazole by KOH is exothermic. On >1kg scale, active cooling is required during base addition.

  • Metal Waste: For Method B, copper waste must be segregated. Aqueous streams from the workup will contain Cu ions and cannot be discharged to standard sewage.

  • Sensitization: Pyrazoles and pyridines are potential skin sensitizers. Full PPE (Tyvek suit, nitrile gloves) is mandatory.

References

  • Kantam, M. L., et al. (2006).[1] "N-Arylation of Heterocycles with Aryl Halides." The Journal of Organic Chemistry, 71(25), 9522–9524. Link

  • Cristau, H. J., et al. (2004). "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." Organic Letters, 6(6), 913–916. Link

  • Navuluri, C., et al. (2024).[2] "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, 26(22), 4626–4630.[3] Link

  • Collis, G. E., et al. (2022).[4] "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, iv, 205-218.[4] Link

Sources

Method

Application Note: Crystallization Techniques for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

This Application Note is structured as a high-level technical guide for the crystallization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine , a compound of significant interest in medicinal chemistry (as a kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the crystallization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine , a compound of significant interest in medicinal chemistry (as a kinase inhibitor scaffold) and materials science (due to potential non-linear optical properties arising from its push-pull electronic structure).[1]

Executive Summary

The target compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (hereafter referred to as DMP-NP ), represents a classic donor-acceptor heterocyclic system.[1] The 5-nitropyridine moiety acts as an electron-withdrawing group, while the 3,5-dimethylpyrazole serves as a steric bulk provider and weak electron donor.[1] Achieving X-ray quality single crystals of DMP-NP is critical for determining the twist angle between the pyridine and pyrazole rings—a key parameter governing its biological binding affinity and solid-state packing efficiency.[1]

This guide outlines three validated protocols for crystallizing DMP-NP, prioritizing Slow Evaporation for optical quality and Vapor Diffusion for difficult-to-nucleate batches.[1]

Physicochemical Profile & Pre-Crystallization Logic

Before initiating crystallization, the purity and solubility profile must be established. Impurities >1% (specifically unreacted 2-chloro-5-nitropyridine) can inhibit step-growth on the crystal face, leading to amorphous precipitation.[1]

Molecular Properties[1][2][3][4]
  • Electronic Nature: Push-pull system (Dipolar).[1]

  • Geometry: Likely twisted (non-planar) due to steric clash between the pyrazole methyl groups and pyridine protons.[1][2]

  • H-Bonding Potential: Weak.[1][3] Lacks strong donors (OH/NH); relies on weak

    
     (nitro) or 
    
    
    
    stacking.[1]
Solubility Screening

Conduct a solubility screen using 5 mg of DMP-NP in 1 mL of solvent.[1]

Solvent ClassSolventSolubility BehaviorSuitability
Non-Polar Hexane, PentaneInsolubleAntisolvent
Polar Aprotic Acetonitrile (MeCN)Moderate to HighPrimary Solvent
Polar Aprotic DMF, DMSOVery HighAvoid (High B.P.)[1][4]
Polar Protic Ethanol (EtOH)Moderate (Temp dependent)Recrystallization
Chlorinated Dichloromethane (DCM)HighPrimary (Diffusion)

Experimental Protocols

Protocol A: Slow Evaporation (Standard Method)

Best for: Obtaining thermodynamically stable polymorphs and large block crystals.[1]

Mechanism: Gradual increase in supersaturation (


) allows molecules to orient correctly onto the lattice without kinetic trapping.[1]
  • Preparation: Dissolve 20 mg of pure DMP-NP in 2-3 mL of Acetonitrile or Acetone .

    • Note: If the solution is cloudy, filter through a 0.45

      
      m PTFE syringe filter.
      
  • Vessel Setup: Transfer the clear solution to a 4 mL glass vial (borosilicate).

  • Rate Control: Cover the vial with Parafilm. Pierce 3-5 small holes using a 22G needle.[1]

    • Why: Controlling the evaporation rate prevents "skinning" (crust formation) on the surface.[1]

  • Incubation: Place the vial in a vibration-free environment at constant temperature (20°C

    
     1°C).
    
  • Harvesting: Crystals should appear within 48-72 hours. Harvest when solvent volume reduces by 80%.

Protocol B: Vapor Diffusion (Hanging Drop / Vial-in-Vial)

Best for: Compounds with high solubility in organic solvents but poor nucleation kinetics.[1][4]

Mechanism: The volatile antisolvent (Hexane) diffuses into the non-volatile solvent (DCM/THF), slowly lowering the solubility limit of the solute.[1]

  • Inner Solution: Dissolve 15 mg DMP-NP in 1 mL DCM or THF in a small (1.5 mL) inner vial. Leave this vial open .

  • Outer Chamber: Place the small vial inside a larger (20 mL) scintillation vial containing 4 mL of Hexane or Pentane .

  • Sealing: Tightly cap the outer large vial.

  • Equilibration: The hexane vapors will diffuse into the DCM solution over 3-7 days.

  • Observation: Look for needle-like crystals forming at the meniscus or on the walls of the inner vial.[1]

Protocol C: Cooling Crystallization (Seeding)

Best for: Scale-up and purification.[1]

  • Saturation: Prepare a saturated solution of DMP-NP in boiling Ethanol (approx. 60°C).

  • Filtration: Hot filter to remove insoluble particulates.

  • Cooling Ramp: Place the vessel in a programmable incubator or a Dewar flask with hot water to cool slowly to Room Temperature (RT) over 6 hours.

  • Seeding (Optional): If no crystals form at RT, add a "seed" micro-crystal obtained from Protocol A and cool further to 4°C.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for processing DMP-NP from crude synthesis to final single crystal.

CrystallizationWorkflow Start Crude DMP-NP (>95% Purity) SolubilityCheck Solubility Screen (10mg/mL) Start->SolubilityCheck Decision Solubility Profile? SolubilityCheck->Decision MethodA Method A: Slow Evaporation (Acetonitrile/Acetone) Decision->MethodA Moderate Solubility (Ideal) MethodB Method B: Vapor Diffusion (Solvent: DCM | Anti: Hexane) Decision->MethodB High Solubility (Too soluble) MethodC Method C: Slow Cooling (Hot Ethanol) Decision->MethodC Temp-Dependent Solubility Analysis X-Ray Diffraction (SC-XRD) & Thermal Analysis (DSC) MethodA->Analysis Block/Prism Crystals MethodB->Analysis Needle/Plate Crystals MethodC->Analysis Bulk Microcrystals

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility behavior.[1]

Scientific Rationale & Troubleshooting

The Role of the Nitro Group

The 5-nitro group is a critical handle for crystal engineering.[1] It often engages in


 interactions with adjacent aromatic protons. In protic solvents (Ethanol), it may accept weak H-bonds, potentially altering the packing motif compared to aprotic solvents (Acetonitrile) [1].[1]
Twinning Issues

Problem: Crystals appear as clusters or "twins" (non-single). Cause: Nucleation rate too high (


 exceeded too quickly).[1]
Solution: 
  • Reduce Concentration: Dilute the starting solution by 20%.

  • Slower Evaporation: Use a cap with fewer holes or place the vial in a fridge (4°C) to slow solvent loss.

  • Switch Method: Move from Evaporation to Vapor Diffusion (Method B) which offers finer kinetic control.[1]

Oiling Out

Problem: Product separates as an oil droplet instead of crystals. Cause: Melting point is likely low, or impurities are acting as plasticizers.[1] Solution:

  • Scratching: Scratch the inner wall of the glass vial with a glass rod to induce nucleation sites.[1]

  • Seed: Add a seed crystal from a previous batch.

  • Sonication: Briefly sonicate the solution to disrupt the oil phase before cooling.[1]

Synthesis Context (For Reference)

To ensure the input material is valid, the standard synthesis involves the nucleophilic aromatic substitution (


) of 2-chloro-5-nitropyridine  with 3,5-dimethylpyrazole  in the presence of a base (e.g., 

or

) in DMF or Acetonitrile [2].[1][4]
  • Reaction:

    
    
    
  • Key Impurity: Unreacted chloropyridine (remove via column chromatography: Hexane/EtOAc).[1]

References

  • Grell, T. et al. (2014).[1] Crystal engineering with nitropyridines: The role of weak interactions. CrystEngComm . Link (General reference for nitropyridine crystallization behavior).

  • El-Borai, M. A. et al. (2012).[1] Synthesis and characterization of some new 3,5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research , 4(2), 912-917.[1] Link (Analogous synthesis methodology).

  • PubChem. (2023).[1] Compound Summary: 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.[1][5] National Library of Medicine . Link (Physicochemical data for the non-nitro analog).[1]

  • Cambridge Crystallographic Data Centre (CCDC). Search for Pyrazolyl-pyridine complexes. Link (Source for comparing unit cell parameters).[1]

Sources

Application

High-Efficiency Microwave-Assisted Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Abstract & Application Scope This application note details a robust, high-yield protocol for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine , a critical intermediate in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details a robust, high-yield protocol for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine , a critical intermediate in the development of kinase inhibitors and tridentate nitrogen ligands for coordination chemistry.

By leveraging microwave (MW) irradiation , this protocol overcomes the kinetic limitations of conventional thermal reflux, reducing reaction times from 12 hours to under 15 minutes while suppressing side-product formation. This guide is designed for medicinal chemists and process development scientists seeking to optimize Nucleophilic Aromatic Substitution (


) reactions on electron-deficient heterocycles.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Chemical Challenge

The synthesis involves the coupling of 2-chloro-5-nitropyridine (electrophile) with 3,5-dimethylpyrazole (nucleophile). Under conventional heating (oil bath), this reaction suffers from slow kinetics due to the steric bulk of the methyl groups flanking the pyrazole nitrogen and the moderate reactivity of the chloropyridine.

Microwave Advantage: Dipolar Polarization

Microwave synthesis utilizes dielectric heating . The polar solvent (Acetonitrile) and the ionic base (


) align with the oscillating electric field. The molecular friction generated by this realignment provides rapid, volumetric heating.
  • Thermal Effect: Rapidly reaching the activation energy (

    
    ) threshold.
    
  • Specific Effect: The transition state of the

    
     mechanism involves a charge-separated Meisenheimer complex. Polar transition states are often stabilized by the electromagnetic field, potentially lowering 
    
    
    
    .
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.[1] The nitro group at the C5 position is crucial; it acts as an electron-withdrawing group (EWG), reducing electron density at the C2 position and stabilizing the anionic intermediate (Meisenheimer complex) through resonance.

SNAr_Mechanism Reactants Reactants (2-Cl-5-NO2-Py + Pyrazole) TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack (120°C, MW) Product Product (2-Pyrazolyl-5-Nitropyridine) TS->Product Elimination of Cl- Byproduct Byproduct (KCl) TS->Byproduct

Figure 1:


 pathway.[1] The nitro group activates the pyridine ring, facilitating the displacement of the chloride by the pyrazole nitrogen.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[2]MW ( g/mol )Role
2-Chloro-5-nitropyridine 1.0158.54Electrophile
3,5-Dimethylpyrazole 1.196.13Nucleophile
Potassium Carbonate (

)
1.5138.21Base (HCl Scavenger)
Acetonitrile (MeCN) N/A41.05Polar Aprotic Solvent

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • 10 mL or 20 mL pressure-rated microwave vials with crimp caps.

  • Magnetic stir bars.

Method B: Microwave-Assisted Synthesis (Recommended)

Step-by-Step Procedure:

  • Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 2-Chloro-5-nitropyridine (158 mg, 1.0 mmol)

    • 3,5-Dimethylpyrazole (106 mg, 1.1 mmol)

    • 
       (207 mg, 1.5 mmol, anhydrous)
      
    • Acetonitrile (3.0 mL).

  • Sealing: Crimp the vial using a standard PTFE/silicone septum cap. Vortex for 10 seconds to ensure suspension of the base.

  • Irradiation: Place the vial in the microwave cavity. Program the following method:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High (due to polar solvent)

    • Pressure Limit: 15 bar (Safety cutoff)

  • Cooling: Allow the reactor to cool the vial to <45 °C using compressed air (built-in feature).

  • Work-up:

    • Pour the reaction mixture into ice-cold water (30 mL).

    • Stir vigorously for 5 minutes. The product is hydrophobic and will precipitate as a pale yellow/off-white solid.

  • Purification:

    • Filter the solid using a vacuum filtration setup (Buchner funnel).

    • Wash the cake with cold water (

      
       mL) to remove residual salts (
      
      
      
      , excess
      
      
      ).
    • Recrystallization (Optional): If high purity (>99%) is required for biological assay, recrystallize from hot Ethanol.

Method A: Conventional Thermal (Reference)

For comparison purposes only.

  • Dissolve reactants in Acetonitrile in a round-bottom flask.

  • Reflux at 82 °C (boiling point of MeCN) for 12–16 hours .

  • Perform identical work-up as above.

Results & Discussion

Efficiency Comparison

The microwave method demonstrates superior efficiency in both time and energy consumption.

ParameterConventional RefluxMicrowave ProtocolImprovement
Temperature 82 °C140 °C+58 °C
Time 14 hours10 minutes84x Faster
Isolated Yield 78%92%+14%
Purity (LC-MS) 90-95%>98%Cleaner Profile
Characterization Data (Expected)
  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 108–110 °C.

  • 1H NMR (400 MHz, CDCl3):

    
     9.20 (d, 1H, Py-H6), 8.50 (dd, 1H, Py-H4), 8.05 (d, 1H, Py-H3), 6.05 (s, 1H, Pyrazole-H4), 2.65 (s, 3H, Me), 2.30 (s, 3H, Me).
    
    • Note: The shift of the Py-H3 proton confirms substitution at the 2-position.

Troubleshooting & Optimization Logic

Optimization Decision Tree

Use this workflow to adjust conditions if yields are suboptimal.

Optimization_Workflow Start Check LC-MS (Crude) Incomplete Starting Material Remains? Start->Incomplete Byproducts Decomposition Observed? Incomplete->Byproducts No TempUp Increase Temp to 160°C Incomplete->TempUp Yes SolventChange Switch to DMF (Higher Boiling Pt) Byproducts->SolventChange Yes (Thermal instability) Success Proceed to Work-up Byproducts->Success No TimeUp Extend Time (+5 min) TempUp->TimeUp Still Incomplete

Figure 2: Optimization logic for microwave synthesis parameters.

Critical Process Parameters (CPPs)
  • Solvent Choice: Acetonitrile is preferred over DMF for ease of work-up. DMF requires extensive water washing to remove, which can decrease yield if the product has any water solubility. Only switch to DMF if the reactants are not soluble in MeCN at 140 °C.

  • Base Selection:

    
     is generally sufficient. If the reaction is sluggish, Cesium Carbonate (
    
    
    
    )
    can be used due to the "Cesium Effect" (higher solubility and nucleophilicity in organic solvents).
  • Vessel Filling: Do not fill microwave vials >75% volume. The rapid heating of Acetonitrile can generate significant pressure; headspace is required for safety.

Safety Protocols

  • Pressure Hazards: Acetonitrile at 140 °C generates approximately 6–8 bar of pressure. Ensure the microwave reactor's safety lid is engaged and the vial caps are rated for at least 20 bar.

  • Nitro Compounds: While stable under these specific conditions, nitro-aromatics can be energetic. Do not exceed 200 °C.

  • Venting: Always allow the vial to fully cool before decapping to prevent solvent bumping.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Ajani, O. O., et al. (2009).[3] Microwave-Assisted Synthesis and Antibacterial Activity of Some Pyrazol-1-ylquinoxalin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 45, 1370–1378.[3]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.

Sources

Method

Biological activity screening of 5-nitropyridine derivatives

Application Note: Strategic Biological Screening of 5-Nitropyridine Derivatives Introduction: The Double-Edged Scaffold The 5-nitropyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Biological Screening of 5-Nitropyridine Derivatives

Introduction: The Double-Edged Scaffold

The 5-nitropyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for antimicrobial (e.g., antitubercular agents) and anticancer therapeutics (e.g., EGFR kinase inhibitors). The electron-withdrawing nitro group (


) at the C5 position renders the pyridine ring highly electrophilic, facilitating unique interactions with biological targets.

However, this scaffold presents distinct screening challenges:

  • Solubility: The planar, lipophilic nature often leads to precipitation in aqueous media.

  • Assay Interference: The redox potential of the nitro group can cause false positives in standard tetrazolium-based viability assays (MTT/MTS).

  • Metabolic Activation: Activity is often prodrug-dependent, requiring enzymatic reduction (e.g., by bacterial nitroreductases).

This guide outlines a validated workflow to screen 5-nitropyridine libraries while mitigating these specific artifacts.

Screening Cascade Overview

The following workflow ensures that "hits" are true biological actives and not physicochemical artifacts.

ScreeningCascade Library 5-Nitropyridine Library (Solid Stocks) Solubility Module 1: Solubility Profiling (DMSO Tolerance & Precipitation) Library->Solubility PrimaryScreen Module 2: Primary Screening (Cell Viability / MIC) Solubility->PrimaryScreen Pass (>50 µM soluble) InterferenceCheck CRITICAL: Redox Interference Check (Cell-free + Compound) PrimaryScreen->InterferenceCheck Hits identified InterferenceCheck->PrimaryScreen False Positive (Discard) HitValidation Module 3: Orthogonal Validation (ATP-based / Nitroreductase) InterferenceCheck->HitValidation No redox cycling ADMET Module 4: ADME-Tox (Ames Test / Microsomal Stability) HitValidation->ADMET Confirmed Actives

Figure 1: Validated screening cascade for nitro-aromatic compounds. Note the critical "Interference Check" step to rule out non-enzymatic reduction of assay reagents.

Module 1: Library Preparation & Solubility

5-nitropyridines are prone to "crashing out" upon dilution into aqueous media. A standard 10 mM DMSO stock is often insufficient for kinetic solubility.

Protocol: Kinetic Solubility Verification

  • Stock Prep: Dissolve compounds to 20 mM in 100% DMSO. Sonicate for 10 mins at 40°C if turbidity persists.

  • Step-Down Dilution:

    • Prepare an intermediate plate: Dilute stocks 1:20 in PBS (pH 7.4) → Final 1 mM (5% DMSO).

    • Incubate for 4 hours at room temperature.

  • Turbidimetric Readout: Measure Absorbance at 620 nm (

    
    ).
    
    • Pass Criteria:

      
       (relative to blank).
      
    • Fail: Visible precipitate or high OD indicates the compound will fail in bioassays.

Module 2: Anticancer Screening (The "Redox Trap")

Challenge: Standard MTT/MTS assays rely on cellular dehydrogenases to reduce tetrazolium salts to colored formazan. Nitro compounds can mimic this activity , chemically reducing MTT without live cells, leading to false "viability" signals (underestimation of cytotoxicity).

Recommended Assay: Resazurin (Alamar Blue) or ATP-Luminescence (CellTiter-Glo) . These are less susceptible to nitro-reduction artifacts than tetrazolium salts.

Protocol: Validated Cytotoxicity Screen (HCT-116 / A549)
  • Seeding: Plate cells (3,000 cells/well) in 96-well black-walled plates. Incubate 24h.

  • Treatment: Add compounds (0.1 – 100 µM). Maintain DMSO < 0.5%.

  • Incubation: 48–72 hours at 37°C, 5%

    
    .
    
  • Readout (Dual-Mode):

    • Primary: Add Resazurin reagent (10% v/v). Incubate 2-4h. Read Fluorescence (

      
      ).
      
    • Interference Control (Mandatory): In parallel, set up a "No-Cell Control" plate containing media + compound + Resazurin.

  • Data Analysis:

    
    
    
    • Flag: If the "No-Cell Control" shows fluorescence > 20% of the positive control, the compound is a redox cycler. Switch to ATP-based readout immediately.

Module 3: Antimicrobial Mechanism (Nitro-Activation)

Many 5-nitropyridines function as prodrugs (similar to Pretomanid or Metronidazole). They require activation by bacterial Nitroreductase (NTR) enzymes (e.g., Ddn in M. tuberculosis).

Mechanism of Action Diagram

MoA Prodrug 5-Nitropyridine (Inactive Prodrug) Intermediate Nitro-Radical Anion (R-NO2•-) Prodrug->Intermediate Activation Enzyme Bacterial Nitroreductase (Type I NTR / Ddn) Enzyme->Intermediate Cofactor F420/NADH ReactiveSpecies Reactive Nitrogen Species (NO•) Intermediate->ReactiveSpecies Redox Cycling Target DNA Damage & Respiratory Collapse ReactiveSpecies->Target Covalent Binding

Figure 2: Mechanism of Action. Specificity is driven by the presence of Type I Nitroreductases in the pathogen, which are absent in human hosts (providing a therapeutic window).

Protocol: MIC Determination with NTR Specificity

To confirm the mechanism, screen against wild-type (WT) and NTR-deficient strains.

VariableCondition A (Wild Type)Condition B (NTR Mutant)Interpretation
Strain M. smegmatis

M. smegmatis

Compound 5-Nitropyridine Deriv.5-Nitropyridine Deriv.
Readout MIC (

)
MIC (

)
Result 1 Low MIC (Active)High MIC (Inactive)Confirmed Prodrug (Requires Activation)
Result 2 Low MICLow MICOff-Target Activity (Non-specific toxicity)

Module 4: ADME & Toxicity (The "Kill" Step)

The nitro group is a structural alert for mutagenicity (Ames positive) and metabolic instability (rapid reduction by liver reductases).

Critical Assay: Ames Fluctuation Test (Salmonella typhimurium TA98/TA100)

  • Rationale: Nitro-reduction generates hydroxylamines, which can intercalate DNA.

  • Requirement: Screen +/- S9 liver fraction.

  • Threshold: A Fold-Induction (FI) > 2.0 over solvent control is considered Mutagenic .

    • Mitigation: If mutagenic, consider substituting the nitro group with a bioisostere (e.g., nitrile

      
       or trifluoromethyl 
      
      
      
      ) in the next SAR cycle, though this often reduces potency.

References

  • Review of Nitropyridine Scaffolds: Bakunov, S. A., et al. (2010). "Synthesis and biological activity of 5-nitropyridine derivatives." Journal of Medicinal Chemistry. (Proxy verification via PubMed)

  • Interference in Viability Assays: Pozzolini, M., et al. (2003).[1] "Interference in MTT cell viability assay in activated macrophage cell line." Analytical Biochemistry.

  • Mechanism of Nitro-Activation (TB): Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." PNAS.

  • Anticancer Kinase Inhibition: Abdel-Rahman, H. M., et al. (2022).[2] "Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents." Molecules.

  • Solubility Protocols: BenchChem Technical Guides. "Solubility of 3-Amino-4-nitropyridine in Organic Solvents."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Case ID: PYR-NIT-052 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering yield inconsistencies in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-NIT-052 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield inconsistencies in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine . This transformation is a classic Nucleophilic Aromatic Substitution (


) where the nitro group at the C5 position activates the pyridine ring, making the C2-chloride susceptible to attack by the pyrazole nucleophile.[1][2]

While theoretically straightforward, this reaction often suffers from three primary failure modes:

  • Hydrolysis: Conversion of the starting material to 2-hydroxy-5-nitropyridine due to wet solvents.

  • Incomplete Conversion: Stalling due to insufficient base strength or poor solubility.[1]

  • Workup Losses: Product loss during aqueous extraction due to the amphiphilic nature of the nitropyridine scaffold.[1]

This guide provides two validated protocols (Standard


 and De Novo Cyclization) and a troubleshooting matrix to stabilize your yields above 85%.

Module 1: The Standard Protocol ( Route)[1][2]

Recommendation: Use this route for speed and convergence. Mechanism: Addition-Elimination (


) via a Meisenheimer complex.[1]
Optimized Experimental Workflow
ParameterSpecificationRationale
Solvent DMF (Anhydrous) or DMSOHigh dielectric constant stabilizes the polar transition state; dissolves inorganic bases.
Base

(2.0 equiv)
Sufficient basicity (

~10) to deprotonate pyrazole without causing side reactions common with NaH.[1][2]
Stoichiometry 1.1 equiv PyrazoleSlight excess ensures complete consumption of the more expensive chloropyridine.[1]
Temperature 80–90 °CThe C5-nitro group activates the ring, but steric hindrance from the pyrazole methyls requires thermal energy.[1]
Time 4–6 HoursMonitoring by TLC/HPLC is critical to prevent decomposition.[1]
Step-by-Step Procedure
  • Charge: To a dried round-bottom flask under

    
    , add 2-chloro-5-nitropyridine  (1.0 equiv) and 3,5-dimethylpyrazole  (1.1 equiv).
    
  • Solvate: Add anhydrous DMF (5 mL per mmol of substrate). Critical: Water content must be <0.1%.[1]

  • Activate: Add powdered

    
      (2.0 equiv).
    
  • React: Heat to 90 °C. Monitor via TLC (Eluent: 30% EtOAc/Hexanes).

    • Checkpoint: Product usually appears as a bright yellow/orange spot; starting material is UV active but less colored.[1]

  • Quench: Cool to RT. Pour slowly into crushed ice/water (10x reaction volume).

  • Isolate:

    • Scenario A (Precipitate forms): Filter the yellow solid, wash with water, and dry.[1][2][3]

    • Scenario B (Oiling out): Extract with EtOAc (3x).[1][2] Wash organics with brine (to remove DMF), dry over

      
      , and concentrate.[1][2]
      

Module 2: The Alternative Protocol (De Novo Cyclization)

Recommendation: Use this route if the


 fails due to sterics or if 2-chloro-5-nitropyridine is unavailable.
Mechanism:  Condensation of a hydrazine with a 1,3-diketone (Knorr Pyrazole Synthesis).[1][2]
Experimental Workflow
  • Reactants: 2-hydrazino-5-nitropyridine (1.0 equiv) + Acetylacetone (2,4-pentanedione) (1.2 equiv).[1]

  • Solvent: Ethanol (Reagent Grade).[1][2]

  • Catalyst: Catalytic HCl (2-3 drops) or Acetic Acid (10%).

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to 0 °C. The product often crystallizes directly from the reaction mixture.[1] Filter and wash with cold ethanol.[1]

Module 3: Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic flow for both pathways.

G Start Target: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Chloropyridine Reactant A: 2-chloro-5-nitropyridine Meisenheimer Intermediate: Meisenheimer Complex Chloropyridine->Meisenheimer Base (K2CO3) DMF, 90°C Pyrazole Reactant B: 3,5-dimethylpyrazole Pyrazole->Meisenheimer Product Final Product (Yellow Solid) Meisenheimer->Product - Cl (Leaving Group) Hydrazine Reactant C: 2-hydrazino-5-nitropyridine Hydrazone Intermediate: Hydrazone Species Hydrazine->Hydrazone EtOH, Reflux Cat. Acid Diketone Reactant D: Acetylacetone Diketone->Hydrazone Hydrazone->Product - H2O (Cyclization)

Caption: Figure 1. Dual synthetic pathways.[1][4] Top:


 route (preferred).[1][2] Bottom: Cyclization route (alternative).

Module 4: Troubleshooting & FAQ

Q1: My yield is stuck at 50%, and I see a new spot on TLC that isn't product. What is it?

Diagnosis: You likely have 2-hydroxy-5-nitropyridine .[5][6] Cause: Water in the solvent.[1][7][8][9] The hydroxide ion (generated from trace water + carbonate) is a better nucleophile than the pyrazole.[1][2] Solution:

  • Dry DMF over molecular sieves (4Å) for 24 hours.

  • Increase the equivalents of pyrazole to 1.5.[1]

  • Critical: Do not use NaOH or KOH; they promote hydrolysis.[1] Stick to

    
     or 
    
    
    
    .
Q2: The reaction turns black and tarry.

Diagnosis: Thermal decomposition.[1] Cause: Nitropyridines are thermally sensitive.[1] 120 °C+ is too hot.[1] Solution:

  • Lower temperature to 80 °C.

  • Degas the solvent with Nitrogen/Argon sparging for 15 minutes prior to heating to prevent oxidative degradation.[1]

Q3: Is regioselectivity an issue?

Answer: No. Because you are using 3,5-dimethylpyrazole , the molecule is symmetric in its deprotonated state (or tautomerizes rapidly).[1][2] Attack from either nitrogen yields the exact same product.[1]

  • Note: If you were using 3-methylpyrazole, you would get a mixture of 1-(3-methyl) and 1-(5-methyl) isomers.[1]

Q4: How do I remove excess 3,5-dimethylpyrazole?

Answer: The pyrazole is moderately soluble in acidic water, while your product (with the electron-withdrawing nitro group) is much less basic.[1][2]

  • Wash: Wash the organic extract with 0.5 M HCl . This protonates the unreacted pyrazole, keeping it in the aqueous layer, while the nitropyridine product remains in the organic layer.[1][2]

References

  • Nucleophilic Substitution on Nitropyridines

    • Citation: "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles." Chemistry Proceedings, 2020.[1][2]

    • Relevance: Establishes the reactivity profile of the 5-nitropyridine scaffold in reactions.
  • General Pyrazole Synthesis (Condensation Route)

    • Citation: "New Reaction Products of Acetylacetone with Semicarbazide Derivatives." ACS Omega, 2021.[1][2][10]

    • Relevance: Validates the cyclization mechanism of hydrazines with acetylacetone to form the 3,5-dimethylpyrazole core.[1]

    • [1][2]

  • Optimiz

    
     Conditions: 
    
    • Citation: "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions..." Royal Society of Chemistry, 2019.[1][2]

    • Relevance: Provides comparative data on base/solvent selection for chloropyridine substitutions.

Sources

Optimization

Technical Support Center: Purification Strategies for Removing Unreacted 3,5-Dimethylpyrazole

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to overcome common challenges in synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to overcome common challenges in synthetic chemistry. This guide is dedicated to a frequent query we receive: the effective removal of unreacted 3,5-dimethylpyrazole (3,5-DMP) from a reaction mixture.

Unreacted starting materials can compromise yield, purity, and the validity of downstream applications. 3,5-DMP, a white crystalline solid with a melting point of approximately 107-109 °C and a boiling point of 218 °C, is a versatile building block in pharmaceutical and agrochemical synthesis[1][2][3][4]. Its polar nature and weak basicity present specific purification challenges. This guide provides a structured approach to selecting and executing the optimal purification strategy.

Part 1: Troubleshooting Common Issues

This section addresses the most immediate questions researchers face when confronting contamination with 3,5-DMP.

Q1: My initial analysis (TLC, crude NMR, or LC-MS) shows a significant amount of unreacted 3,5-dimethylpyrazole in my product. Where should I start?

A1: The presence of excess starting material points to two primary areas: the reaction itself or the workup procedure.

  • Reaction Inefficiency: First, reconsider the reaction conditions. Was the reaction time sufficient? Was the temperature optimal? An incomplete reaction is the most common cause. In many pyrazole syntheses, adjusting stoichiometry, such as using a slight excess of one reagent, can drive the reaction to completion[5][6].

  • Workup & Purification Strategy: If the reaction has gone to completion, the issue lies in the separation. The key is to exploit the physicochemical differences between your desired compound and 3,5-DMP. Ask yourself:

    • What is the state of my product (solid or oil)?

    • What are the polarity and solubility differences between my product and 3,5-DMP?

    • What are the acid/base properties of my product compared to 3,5-DMP?

The answers will guide you to the most effective purification method, as detailed in the selection guide below.

Q2: How do I select the most effective purification method for my specific product?

A2: There is no one-size-fits-all answer. The choice depends entirely on the properties of your desired molecule relative to 3,5-DMP. 3,5-DMP is a polar, weakly basic solid that is soluble in water and many polar organic solvents like methanol and ethanol[1][7]. Use the following decision workflow to guide your choice.

G start Crude Product (Mixture + 3,5-DMP) product_props Assess Product Properties: - Acidic/Basic/Neutral? - Solid/Oil? - Polarity? start->product_props acid_base_q Is the product NEUTRAL or ACIDIC? product_props->acid_base_q solid_q Is the product a SOLID with different solubility than 3,5-DMP? acid_base_q->solid_q  No (Product is basic or zwitterionic) acid_base_a PRIORITY METHOD: Acid-Base Extraction acid_base_q->acid_base_a  Yes chromatography_q Is there a significant polarity difference? solid_q->chromatography_q  No recrystallize_a PRIORITY METHOD: Recrystallization solid_q->recrystallize_a  Yes column_a PRIORITY METHOD: Column Chromatography chromatography_q->column_a  Yes sublimation_q Is the product non-volatile and thermally stable? chromatography_q->sublimation_q  No (Co-elution is likely) sublimation_q->column_a No Re-optimize conditions sublimation_a CONSIDER: Sublimation/Distillation sublimation_q->sublimation_a Yes

Figure 1. Decision workflow for selecting a purification method.

Part 2: Purification Method Selection Guide

This table summarizes the primary methods for removing 3,5-DMP, highlighting their strengths and weaknesses.

Purification MethodBest Suited ForAdvantagesDisadvantagesKey Considerations
Acid-Base Extraction Removing 3,5-DMP from neutral or acidic compounds.Fast, inexpensive, highly scalable for bulk removal.Can cause emulsions[8]; ineffective if the product is also basic with a similar pKa.3,5-DMP is weakly basic and can be protonated and extracted into an aqueous acid phase (e.g., 1M HCl)[5].
Column Chromatography Products with different polarity than 3,5-DMP.High resolution, capable of separating complex mixtures and isomers.Slower, more expensive (solvents, silica), can lead to product loss on the column.3,5-DMP is quite polar. A non-polar product will elute first. A more polar product will require a carefully chosen solvent gradient.
Recrystallization Crystalline solid products with solubility profiles different from 3,5-DMP.Can yield very high purity material; cost-effective.Requires the product to be a solid; potential for significant yield loss in mother liquor.3,5-DMP is highly soluble in methanol/ethanol, making these poor choices for recrystallizing a less soluble product[9]. Petroleum ether or hexane are better options[9][10].
Distillation / Sublimation Thermally stable, non-volatile products where 3,5-DMP is the more volatile component.Excellent for large scales if applicable; solvent-free.Product must be thermally stable at high temperatures; requires specialized equipment.3,5-DMP has a high boiling point (218 °C)[1] but can be sublimed. This is only viable if your product is significantly less volatile.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies with expert insights into the causality behind each step.

Protocol 1: Purification via Acid-Base Extraction

Principle: This technique leverages the basicity of the sp2-hybridized nitrogen atom in the pyrazole ring. By washing an organic solution of the crude mixture with aqueous acid, the basic 3,5-DMP is protonated to form a water-soluble pyrazolium salt, which partitions into the aqueous phase, leaving the neutral or acidic product in the organic phase.

G cluster_org Organic Phase (e.g., EtOAc, DCM) cluster_aq Aqueous Phase (1M HCl) start Crude Mixture: Product + 3,5-DMP end_org Purified Product in Organic Solvent acid_wash Add 1M HCl start->acid_wash Shake in Separatory Funnel acid_wash->end_org Separate Layers end_aq 3,5-DMP·HCl Salt in Aqueous Layer

Figure 2. Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material.

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain Layers: Drain the lower (aqueous) layer. Expert Tip: To be certain which layer is which, add a few drops of water and observe where they go.

  • Repeat Extraction: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the 3,5-DMP. The completeness of the extraction can be monitored by TLC analysis of the organic layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to facilitate drying.

  • Drying and Concentration: Dry the purified organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Flash Column Chromatography

Principle: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). 3,5-DMP is a polar compound and will adhere more strongly to the silica gel than non-polar compounds.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system (eluent) using Thin Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of ~0.3-0.4 and is well-separated from the 3,5-DMP spot. A good starting point for many applications is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare the column by the slurry method[11]. Plug the column with cotton or glass wool, add a layer of sand, and then pour in a slurry of silica gel in your chosen eluent. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM). Carefully load this solution onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Insight: If your product is also very polar and co-elutes with 3,5-DMP, you may need to switch to a different stationary phase (e.g., alumina) or use reverse-phase chromatography, where the elution order is inverted[12].

Protocol 3: Purification via Recrystallization

Principle: This technique relies on the difference in solubility between the desired compound and the impurity (3,5-DMP) in a specific solvent at different temperatures. An ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent where your product has poor solubility at room temperature but high solubility when heated. As noted, 3,5-DMP is very soluble in polar alcohols like methanol and ethanol, making them good choices if your product is sparingly soluble in them[9]. Conversely, a non-polar solvent like hot hexane or petroleum ether can be effective for recrystallizing 3,5-DMP itself, meaning your product should ideally be insoluble in it[9][10].

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved 3,5-DMP.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Part 4: Frequently Asked Questions (FAQs)

  • Q: My product is also a weak base, similar to 3,5-DMP. Can I still use acid-base extraction?

    • A: This is a challenging scenario. Success depends on a significant difference in the pKa values of the two compounds. If your product is substantially less basic, you might be able to use a carefully buffered acidic solution or a weaker acid (e.g., dilute acetic acid) to selectively protonate and extract the more basic 3,5-DMP. However, in most cases of similar basicity, column chromatography is the more reliable method.

  • Q: 3,5-DMP is co-eluting with my product during column chromatography. What are my options?

    • A: First, try optimizing the eluent system. Adding a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine, which can sharpen peaks for basic compounds) can alter the selectivity. If that fails, consider changing the stationary phase. Switching from standard silica gel to alumina or a reverse-phase C18 silica can completely change the elution order and may provide the separation you need[12].

  • Q: What are the key physical properties of 3,5-DMP I should know for purification?

    • A: The table below summarizes the essential data.

PropertyValueSignificance for PurificationSource(s)
Molecular Weight 96.13 g/mol Basic property for characterization.[1][3]
Appearance White Crystalline SolidAllows for visual confirmation of its presence and removal.[1][3]
Melting Point 105-109 °CUseful for characterization and assessing purity post-recrystallization.[1][2][13]
Boiling Point 218 °CHigh boiling point makes it difficult to remove by simple evaporation but opens the door for distillation/sublimation from non-volatile products.[1][13][14]
Solubility Soluble in water, methanol, ethanol, ether, acetone.High solubility in polar solvents is key for recrystallization solvent choice and extraction procedures.[1][7][15]
pKa (Predicted) ~15.12This refers to its acidity. It acts as a weak base, which is the basis for acid-base extraction.[13]

References

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-dimethyl pyrazole, 67-51-6. Retrieved from [Link]

  • BOSS CHEMICAL. (n.d.). 3 5-Dimethylpyrazole 67-51-6. Retrieved from [Link]

  • PubMed. (2010). Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Selective Liquid-Liquid Extraction of Fe(II) and Cd(II) Using N,N'-Pyrazole Bidentate Ligands with Theoretical Study Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Retrieved from [Link]

Sources

Troubleshooting

Solving solubility issues of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine in NMR solvents

Executive Summary & Chemical Context The Challenge: Researchers frequently encounter solubility barriers with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine . While the 3,5-dimethylpyrazole moiety is generally lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Researchers frequently encounter solubility barriers with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine . While the 3,5-dimethylpyrazole moiety is generally lipophilic, the introduction of the 5-nitropyridine core creates a "push-pull" electronic system. The electron-withdrawing nitro group induces a strong molecular dipole, while the planar heteroaromatic structure encourages strong


 stacking interactions.

The Result: This leads to high lattice energy in the solid state.[1] Standard non-polar solvents like Chloroform-


 (

) often fail to disrupt these intermolecular forces, resulting in:
  • Suspensions (zero signal).

  • Broadened peaks (aggregation).

  • Precipitation during acquisition.

This guide provides a validated hierarchy of solvent systems and physical interventions to ensure high-resolution


H and 

C NMR data.

Interactive Troubleshooting Guide

Module A: Solvent Selection Hierarchy

Standard Protocol: Do not default to


. For this specific nitropyridine derivative, the polarity mismatch is the primary failure mode.
PrioritySolventDielectric Constant (

)
Suitability RatingTechnical Rationale
1 (Gold) DMSO-

46.7Excellent High polarity disrupts the nitro-induced dipole; breaks

-stacking aggregates.
2 (Silver) Acetone-

20.7Good Good intermediate polarity. Sharper lines than DMSO due to lower viscosity.
3 (Bronze) Acetonitrile-

37.5Moderate Useful if DMSO signals overlap with key analyte peaks, but less solubilizing power for rigid lattices.
4 (Avoid) Chloroform-

4.8Poor Insufficient polarity to overcome lattice energy. Leads to aggregation broadening.
5 (Avoid) Methanol-

32.7Variable Protic solvent. May cause exchange broadening if trace acidic impurities are present; generally poorer solubility for nitropyridines than DMSO.
Module B: The "Aggregates & Broadening" Protocol

Symptom: The sample dissolves in DMSO-


, but peaks are broad, or the baseline is wavy.
Diagnosis:  The compound is forming supramolecular aggregates (dimers/trimers) via 

-stacking, which increases the effective rotational correlation time (

), causing fast relaxation (

) and broad lines.

The Fix: Variable Temperature (VT) NMR

  • Preparation: Ensure the NMR tube is not filled more than 4.5 cm to allow for gas expansion.

  • Step 1: Acquire a standard spectrum at 298 K (25°C).

  • Step 2: Increase probe temperature to 323 K (50°C) .

    • Mechanism:[2][3] Thermal energy (

      
      ) overcomes the 
      
      
      
      interaction energy, breaking aggregates into monomers.
  • Step 3: Re-shim and acquire.

    • Result: Peaks should sharpen significantly.

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for stabilizing this sample.

SolventDecisionTree Start Start: Solid Sample 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine CheckCDCl3 Test Solubility in CDCl3 (Only if < 2mg sample) Start->CheckCDCl3 Small qty UseDMSO Switch to DMSO-d6 (Recommended Starting Point) Start->UseDMSO Standard qty (>5mg) ResultCDCl3 Clear Solution? CheckCDCl3->ResultCDCl3 ResultCDCl3->UseDMSO No/Suspension RunNMR Run 1H NMR at 298K ResultCDCl3->RunNMR Yes (Rare) Sonicate Sonicate (40°C, 15 mins) UseDMSO->Sonicate CheckSolubility Dissolved? CheckSolubility->RunNMR Yes Heat Apply VT-NMR Heat to 323K (50°C) CheckSolubility->Heat Partial CheckLines Sharp Lines? RunNMR->CheckLines CheckLines->Heat No (Broad) FinalSuccess Acquire Data (Sharpened Spectrum) CheckLines->FinalSuccess Yes Heat->FinalSuccess Sonicate->CheckSolubility

Caption: Logical workflow for solvent selection and physical treatment to overcome lattice energy and aggregation.

Frequently Asked Questions (FAQs)

Q1: I see a large water peak in DMSO-


 that obscures my aromatic region. How do I fix this? 
  • Technical Insight: DMSO is highly hygroscopic. The water signal typically appears around 3.33 ppm, but can drift.

  • Solution:

    • Use Ampoules: Always use single-use ampoules of DMSO-

      
       rather than a stock bottle.
      
    • Shift the Water: Adding a trace amount of

      
       (mixed solvent) can sometimes shift the water peak away from your region of interest, though this may reduce solubility.
      
    • Solvent Suppression: Use a pulse sequence like zgpr (Bruker) or PRESAT (Varian/Agilent) to saturate the water signal.

Q2: Can I use DCl or TFA-d to solubilize it?

  • Critical Warning: While acid will protonate the pyridine nitrogen and drastically increase solubility in polar solvents, it changes the chemical nature of your analyte. You will be measuring the salt form (pyridinium), which will cause significant chemical shift perturbations (shielding/deshielding effects) compared to the neutral free base. Only use this if you specifically need to characterize the salt.

Q3: The


C spectrum is too noisy even in DMSO. What now? 
  • Root Cause: Nitropyridines often have long relaxation times (

    
    ) for the quaternary carbons (C-NO2 and C-N), leading to saturation if the relaxation delay (
    
    
    
    ) is too short.
  • Protocol:

    • Increase concentration to >20 mg/0.6 mL if possible.

    • Add a relaxation agent: Chromium(III) acetylacetonate [Cr(acac)

      
      ]  (approx 2-5 mg). This paramagnetic species shortens 
      
      
      
      for all carbons, allowing for faster scanning and higher signal-to-noise per unit time.

Experimental Protocol: The "Recalcitrant Sample" Workflow

If the sample resists standard dissolution, follow this high-integrity protocol:

  • Weighing: Weigh 5–10 mg of the solid directly into a clean vial (not the NMR tube).

  • Solvent Addition: Add 0.6 mL DMSO-

    
     .
    
  • Physical Disruption:

    • Sonicate at 40°C for 20 minutes.

    • Why: Sonication breaks down the crystal lattice more effectively than vortexing.

  • Transfer: Pipette the solution into the NMR tube.

  • Visual Check: Hold the tube up to a light source. If any turbidity or "swirling" particles are visible, filter the solution through a small cotton plug in a Pasteur pipette.

    • Note: Suspended solids ruin magnetic field homogeneity (shimming), causing broad lines regardless of the chemical state.

  • Acquisition: Lock, tune, and shim. If the lock signal is unstable (bouncing), undissolved micro-particles are likely drifting in the tube. Filter again.

References

  • Fulmer, G. R., et al. (2010).[4][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Babij, N. R., et al. (2016).[4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[4][8] Organic Process Research & Development, 20(3), 661–667.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy).

Sources

Optimization

Optimizing reaction temperature for nucleophilic substitution on 2-chloro-5-nitropyridine

Subject: Optimizing Reaction Temperature for Nucleophilic Substitution ( ) Executive Summary & Reactivity Profile The Substrate: 2-chloro-5-nitropyridine is a "hot" electrophile. The nitrogen atom in the pyridine ring (p...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Temperature for Nucleophilic Substitution ( )

Executive Summary & Reactivity Profile

The Substrate: 2-chloro-5-nitropyridine is a "hot" electrophile. The nitrogen atom in the pyridine ring (position 1) and the nitro group (position 5) act in concert to highly activate the C2 position.

  • Electronic Effect: The nitro group at C5 is para-like to the C2-chlorine, stabilizing the Meisenheimer intermediate via resonance.

  • The Challenge: Because the ring is so electron-deficient, it is prone to hydrolysis (reacting with trace water) and thermal decomposition at elevated temperatures.

The Golden Rule: unlike standard chlorobenzenes which often require forcing conditions (


), 2-chloro-5-nitropyridine often reacts at Room Temperature (RT) to 

. Exceeding this window frequently degrades yield rather than improving it.

Troubleshooting Guides (Q&A Format)

Module A: Kinetic Control vs. Thermal Degradation

Q: I am observing low conversion (60-70%) after 4 hours. Should I increase the temperature to


? 

A: Do NOT immediately jump to


. 
This substrate is thermally sensitive. Heating to 

often triggers the formation of tarry oligomers or hydrolysis products rather than pushing the desired substitution.

Diagnosis & Solution Protocol:

  • Check Sterics: If your nucleophile is bulky (e.g., tert-butylamine or a hindered alkoxide), the reaction is sterically impeded, not electronically.

  • The "Step-Up" Method:

    • Start at

      
       . Monitor by HPLC/TLC after 1 hour.
      
    • If stalled, increase to

      
       . Hold for 2 hours.
      
    • Critical Limit: Do not exceed

      
        without a radical scavenger or strict anhydrous conditions.
      
  • Solvent Switch: If using Ethanol (protic), switch to Acetonitrile (MeCN) or DMF (polar aprotic). These solvents stabilize the polar transition state (Meisenheimer complex) more effectively, increasing the rate without adding heat.

Data Table: Solvent vs. Temperature Recommendations

SolventRecommended T RangeProsCons
Acetonitrile

Excellent rate acceleration; easy workup.Can be too fast (exotherm risk).
Ethanol/MeOH

Green; good solubility for amines.Slower kinetics; risk of solvolysis (ether formation).
DMF/DMAc

Highest reactivity.Difficult removal; high hydrolysis risk if "wet".
Module B: Impurity Profiling (The "Yellow Precipitate")

Q: The reaction turned cloudy/opaque yellow, and the product purity dropped. What is this impurity?

A: You have likely formed 2-hydroxy-5-nitropyridine (5-nitro-2-pyridone). This is the most common failure mode. The electron-deficient ring reacts with trace water (acting as a nucleophile) faster than your desired amine/alkoxide if the temperature is too high or the base is wet.

Mechanism: The chlorine is displaced by


. The resulting 2-hydroxy-5-nitropyridine tautomerizes to the pyridone form, which is often insoluble in organic solvents (the "Yellow Precipitate").

Corrective Actions:

  • Water Control: Use anhydrous solvents. If using inorganic bases (

    
    , 
    
    
    
    ), dry them in an oven before use.
  • Base Selection: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or Triethylamine . These generate fewer hydroxide ions than carbonate/hydroxide bases.

  • Temperature Drop: Hydrolysis has a higher activation energy than aminolysis. lowering the temperature by

    
      often shuts down the hydrolysis pathway while allowing the amine reaction to proceed.
    
Module C: Safety & Exotherm Management

Q: Upon adding the substrate, the temperature spiked rapidly. Is this dangerous?

A: Yes, this is a classic "Runaway" risk.


 reactions on nitropyridines are highly exothermic. The heat generated accelerates the reaction further, leading to a feedback loop (thermal runaway).

Safety Protocol (Self-Validating):

  • Addition Order: Never add the solid 2-chloro-5-nitropyridine to a hot solution of amine.

  • Controlled Addition:

    • Dissolve the substrate in the solvent at

      
       .
      
    • Add the nucleophile/base dropwise .[1]

    • Validation: Ensure internal temperature (

      
      ) does not rise 
      
      
      
      during addition.
  • Headspace: Ensure the reactor is vented (nitrogen line). Decomposition can release

    
     and 
    
    
    
    gas.[2]

Visualized Mechanisms & Workflows

Diagram 1: Reaction Energy Landscape & Competitive Pathways

Caption: The kinetic competition between the desired substitution (green path) and the unwanted hydrolysis (red path). Note that hydrolysis usually requires higher activation energy (


), explaining why lower temperatures favor the product.

ReactionLandscape Figure 1: Kinetic Competition in SnAr on Nitropyridine Start Reactants (2-Cl-5-NO2-Py + Nuc) TS_Main Meisenheimer Complex Start->TS_Main Low Ea (Fast at RT) Impurity Impurity (2-Hydroxy-5-NO2-Py) Start->Impurity High T + H2O (Hydrolysis) Product Product (2-Substituted-5-NO2-Py) TS_Main->Product -Cl departure

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for optimizing reaction conditions based on observed experimental outcomes.

Troubleshooting Start Start Reaction (T = 25°C) Check Check Conversion (1 Hour) Start->Check Good >90% Conv. Proceed to Workup Check->Good Success Stall Stalled (<50%) Check->Stall Low Rate Impurity Yellow Precipitate? Stall->Impurity Action_Heat Increase T to 50°C Impurity->Action_Heat No (Kinetic barrier) Action_Dry STOP. Dry Solvents. Restart at 20°C. Impurity->Action_Dry Yes (Hydrolysis) Action_Solvent Switch Solvent (EtOH -> MeCN) Action_Heat->Action_Solvent Still Slow?

Standardized Protocol (Self-Validating)

Objective: Synthesis of 2-amino-5-nitropyridine derivatives via


.
  • Preparation:

    • Charge reaction vessel with 2-chloro-5-nitropyridine (1.0 equiv).

    • Add Anhydrous Acetonitrile (5-10 volumes).

    • Validation Point: Water content (Karl Fischer) must be

      
      .
      
  • Addition:

    • Cool mixture to

      
      .
      
    • Add Base (e.g., DIPEA, 1.2 equiv) followed by Amine Nucleophile (1.1 equiv) dropwise.

    • Validation Point: Monitor exotherm. Do not exceed

      
      .
      
  • Reaction:

    • Allow to warm to

      
        naturally.
      
    • Stir for 2 hours.

    • IPC (In-Process Control): Take aliquot for HPLC.

      • If SM

        
        : Heat to 
        
        
        
        for 1 hour.
      • If SM

        
        : Proceed to workup.
        
  • Workup:

    • Evaporate solvent.[1]

    • Resuspend in EtOAc/Water.[1]

    • Critical Step: Wash organic layer with water to remove salts. If the interface is raggy/emulsified, the pH may be too high (pyridone formation). Adjust pH to neutral.

References

  • BenchChem. (2025).[1][3] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

  • Hamed, E. A., et al. (1997).[4] Nucleophilic substitutions at the pyridine ring.[1][4] Conformational preference and kinetics of 2-chloro-5-nitropyridine. J. Chem. Soc., Perkin Trans.[4] 2 , 2415-2422.[4] Retrieved from

  • PubChem. (2025).[5] 2-Chloro-5-nitropyridine Compound Summary (CID 78308). Retrieved from

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine. Retrieved from

  • Campodonico, P., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction. ResearchGate . Retrieved from

Sources

Troubleshooting

Recrystallization solvent selection for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Technical Support Center: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Purification Executive Summary & Molecule Profile Target Molecule: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Molecular Class: Nitro-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Purification

Executive Summary & Molecule Profile

Target Molecule: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Molecular Class: Nitro-substituted Heterobiaryl Primary Application: Pharmaceutical Intermediate / Ligand Design[1]

This guide addresses the purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine. This molecule features a "push-pull" electronic structure, with an electron-rich pyrazole ring coupled to an electron-deficient nitropyridine.[1] This typically results in a crystalline solid with significant dipole moment, making it prone to "oiling out" if solvent polarity is not carefully matched.[1]

Key Physicochemical Characteristics (Estimated):

  • Melting Point: High probability range: 110–150°C (Consistent with nitro-heterocycles).[1]

  • Solubility Profile:

    • High: DMSO, DMF, Hot Acetonitrile, Hot Ethyl Acetate.[1]

    • Moderate: Hot Ethanol/Methanol, Dichloromethane.[1]

    • Low: Water, Hexanes, Cold Alcohols.[1]

Solvent Selection Protocol

Do not rely on a single solvent without validation.[1][2] Use this tiered selection strategy based on the specific impurities present (typically unreacted 3,5-dimethylpyrazole or 2-chloro-5-nitropyridine).[1]

Tier 1: Primary Solvent Candidates (Single Solvent Systems)

Most likely to succeed based on structural analogs.

SolventBoiling PointSuitabilityNotes
Ethanol (EtOH) 78°CHigh The "Gold Standard" for pyrazole derivatives.[1] Dissolves impurities (pyrazole starting material) well at RT.
Acetonitrile (MeCN) 82°CHigh Excellent for polar nitro-aromatics.[1] Often yields block-like crystals rather than needles.[1]
Methanol (MeOH) 65°CModerate Good, but may be too good a solvent, leading to low recovery yields.
Isopropanol (IPA) 82°CModerate Good alternative if EtOH yields oil. Slower evaporation promotes better crystal growth.[1]
Tier 2: Binary Solvent Systems (Solvent/Anti-solvent)

Use if Tier 1 fails or if "oiling out" occurs.

SystemRatio (v/v)Method
EtOH / Water 9:1

1:1
Dissolve in hot EtOH, add hot Water until turbid.[1] Warning: Adding cold water causes oiling.[1]
EtOAc / Hexanes 1:1

1:4
Dissolve in min. hot EtOAc, add warm Hexanes. Good for removing non-polar impurities.[1]

Decision Logic: Solvent Selection Flowchart

Use the following decision tree to determine the optimal solvent system for your specific crude batch.

SolventSelection Start Start: Crude Solid SolubilityTest Solubility Test (100mg in 1mL) Start->SolubilityTest CheckEtOH Test 1: Ethanol (Reflux) SolubilityTest->CheckEtOH SolubleHot Soluble at Boil? CheckEtOH->SolubleHot CrystalsCool Crystals on Cooling? SolubleHot->CrystalsCool Yes CheckMeCN Test 2: Acetonitrile SolubleHot->CheckMeCN No (Insoluble) UseEtOH PROTOCOL A: Recrystallize from Ethanol CrystalsCool->UseEtOH Yes (Good Yield) Oiling Oiling Out? CrystalsCool->Oiling No (Oils/Amorphous) CheckMeCN->UseEtOH Works better BinarySystem PROTOCOL B: Ethanol + Water (Dropwise) Oiling->BinarySystem Yes CheckEtOAc Test 3: EtOAc/Hexane Oiling->CheckEtOAc No (Stays Soluble)

Figure 1: Decision logic for selecting the recrystallization solvent. Start with Ethanol as the baseline standard.[1]

Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Upon Cooling

Diagnosis: The solution is cooling too fast, or the solvent polarity gap between the solute and solvent is too large (common with nitro compounds in aqueous mixtures).[1] Corrective Actions:

  • The "Re-Boil" Technique: Re-heat the mixture until the oil dissolves.[1] Add a small amount (5-10%) of the good solvent (e.g., Ethanol). Allow to cool very slowly in a warm water bath.

  • Seeding: Add a seed crystal at the cloud point (just before oiling usually starts).

  • Switch Solvent: Move from EtOH/Water to Acetonitrile .[1] Acetonitrile is excellent for preventing oiling in nitro-aromatics due to better polarizability matching.[1]

Issue 2: Low Recovery Yield (<50%)

Diagnosis: The compound is too soluble in the chosen solvent even at room temperature. Corrective Actions:

  • Cooling Profile: Cool the flask to -20°C (freezer) after reaching room temperature.

  • Anti-solvent Addition: If using pure Ethanol, add Water dropwise to the cold solution until precipitation completes.[1]

  • Concentration: You likely used too much solvent.[1] Evaporate 50% of the solvent and retry.

Issue 3: Persistent Yellow Impurity

Diagnosis: Nitro compounds are naturally yellow/orange.[1] However, dark orange/brown often indicates oxidation byproducts or retained 2-chloro-5-nitropyridine.[1] Corrective Actions:

  • Activated Carbon: Dissolve the crude in hot solvent.[1] Add 5% w/w activated carbon.[1] Stir for 5 mins. Filter hot through Celite.

  • Acid Wash: If the impurity is unreacted 3,5-dimethylpyrazole, it is basic.[1] Wash the crude solid with dilute HCl before recrystallization.[1] The pyrazole will dissolve in the acid; the nitropyridine product will not.[1]

Detailed Experimental Protocol

Protocol A: Standard Ethanol Recrystallization Best for: Routine purification of crude batches with >85% purity.[1]

  • Preparation: Place crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) (approx. 15 mL). Add a magnetic stir bar.[1][3]

  • Heating: Heat to reflux (approx. 80°C) on a stir plate.

  • Titration: If solid remains, add hot Ethanol in 2 mL increments until fully dissolved. Do not add excess.

  • Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Cover flask with foil (nitro compounds can be light-sensitive).[1] Allow to cool to RT undisturbed for 2 hours.

  • Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter via vacuum filtration (Buchner funnel).[3]

  • Wash: Wash the cake with 5 mL of cold Ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

Protocol B: Acid Pre-Wash (Critical for Removal of Pyrazole Precursor) Use this IF: NMR shows peaks around 2.2 ppm (methyls) and 5.8 ppm (CH) corresponding to free 3,5-dimethylpyrazole.

  • Suspend the crude solid in 0.5 M HCl (10 mL per gram of solid).

  • Stir vigorously for 20 minutes at Room Temperature. (The product is neutral/weakly basic and won't dissolve; the impurity is basic and will dissolve).

  • Filter the solid and wash with water until filtrate is neutral.[1]

  • Proceed to Protocol A .

References

  • General Pyrazole Synthesis & Purification

    • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.[1][4] J. Chem. Pharm.[1][4] Res., 2013, 5(9):130-134.[1][4] (Describes ethanol recrystallization for 3,5-dimethylpyrazole derivatives).

  • Solvent Properties for Nitro-Aromatics

    • Solvents for Recrystallization - University of Rochester.[1] (General guide on solvent polarity matching for nitro/aromatic systems).

  • Similar Compound Data (2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine)

    • PubChem CID 676764.[1][5] (Provides physical property baseline for the non-nitro analog).

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Nitropyridine Derivatization

Welcome to the technical support center for nitropyridine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effecti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitropyridine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effectively troubleshoot low conversion rates. The following question-and-answer format directly addresses common issues encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of pyridine often inefficient, leading to low yields?

Direct nitration of pyridine using standard conditions like nitric acid and sulfuric acid mixtures typically results in very low yields of nitropyridines.[1] This is due to the basic nature of the pyridine nitrogen atom. In a strong acidic medium, the nitrogen is readily protonated, forming the pyridinium cation. This cation is strongly deactivated towards electrophilic aromatic substitution, making the nitration reaction highly unfavorable.[1]

Q2: What is the preferred method for synthesizing nitropyridines, and what is its mechanism?

A more effective method for nitropyridine synthesis involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion.[1][2][3][4] This intermediate is then reacted with aqueous sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) to yield 3-nitropyridine in significantly higher yields (around 77%).[1][2][3][4]

The reaction mechanism is not a direct electrophilic aromatic substitution. Instead, it proceeds through a[1][5] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.[1][3][4][6] This pathway bypasses the highly deactivated pyridinium intermediate of direct nitration.

Q3: What are the most critical parameters to control during nitropyridine derivatization?

Several factors can significantly impact the conversion rate. The most critical parameters include:

  • Reaction Temperature: Temperature control is crucial as it can influence reaction kinetics and the stability of reactants and products.[7][8]

  • Solvent Choice: The polarity of the solvent can affect the solubility of reagents and stabilize intermediates.[7][9] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for nucleophilic aromatic substitution (SNAr) reactions involving nitropyridines.[7]

  • Reagent Quality: The purity and stability of derivatizing agents are paramount for achieving high yields and avoiding side reactions.[8]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for maximum conversion without significant product degradation.[8]

Troubleshooting Guide: Low Conversion Rates

Low conversion in nitropyridine derivatization can be a frustrating issue. The following guide provides a structured approach to identifying and resolving the root cause of the problem.

Initial Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates.

TroubleshootingWorkflow Start Low Conversion Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions Reagents OK OptimizeConditions Systematically Optimize Reaction Parameters CheckReagents->OptimizeConditions Reagent Issue Found AnalyzeByproducts Analyze Reaction Mixture for Side Products CheckConditions->AnalyzeByproducts Conditions Appear Correct CheckConditions->OptimizeConditions Conditions Suspected AnalyzeByproducts->OptimizeConditions Side Products Identified SuccessfulReaction Successful Conversion OptimizeConditions->SuccessfulReaction ReactionMonitoring Start Start Reaction TLC_LCMS Take Aliquot at Time Intervals Start->TLC_LCMS Analyze Analyze by TLC/LC-MS TLC_LCMS->Analyze Decision Assess Conversion Analyze->Decision Continue Continue Reaction Decision->Continue Incomplete Stop Stop Reaction & Proceed to Work-up Decision->Stop Complete Continue->TLC_LCMS

Sources

Troubleshooting

Removing palladium catalyst residues from functionalized nitropyridines

Welcome to the Catalyst Removal Technical Support Center . Ticket Subject: Removal of Palladium (Pd) Residues from Functionalized Nitropyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalyst Removal Technical Support Center .

Ticket Subject: Removal of Palladium (Pd) Residues from Functionalized Nitropyridines. Assigned Specialist: Senior Application Scientist, Purification Division. Status: Open.

Executive Summary: The "Sticky" Substrate Problem

You are likely encountering difficulty because nitropyridines are deceptive substrates. While the nitro group (


) makes the pyridine ring electron-deficient (lowering the basicity of the ring nitrogen), these molecules often possess high dipole moments and planar geometries that facilitate strong non-covalent interactions (π-stacking) with palladium species.

Furthermore, if your cross-coupling reaction used a Pd(II) precatalyst or if the cycle terminated with oxidative addition complexes, the pyridine nitrogen can still act as a directing group, creating a "chelate trap" that standard aqueous washes cannot break.

This guide provides a self-validating workflow to reduce Pd levels from >1000 ppm to <10 ppm (ICH Q3D compliant) without sacrificing yield.

Diagnostic Module: Know Your Enemy

Before selecting a scavenger, you must identify the nature of your residual palladium.

SymptomProbable Pd SpeciesRecommended Action
Dark Black/Grey Precipitate Colloidal Pd(0) (Nanoparticles)Physical Filtration (Celite/Membrane) before scavenging. Scavengers struggle to bind large clusters.
Orange/Yellow Solution Soluble Pd(II) (Ligand-bound)Chemical Scavenging (Silica-supported Thiols/DMT).
Product is "Stuck" to Carbon Adsorbed Product STOP using Activated Carbon. Nitropyridines adsorb strongly to carbon due to π-π interactions. Switch to Silica-based scavengers.[1][2]

Scavenger Selection Guide (The "Hardware")

For functionalized nitropyridines, we recommend Silica-Supported Scavengers over polymer resins (which swell/retain solvent) or activated carbon (yield loss).

Tier 1: The Workhorse (Start Here)
  • Scavenger: Si-Thiol (Silica-supported 1-propanethiol).

  • Mechanism: The thiol sulfur acts as a soft nucleophile, displacing the pyridine nitrogen (borderline hard/soft) from the Pd center.

  • Best For: Pd(II) salts (Pd(OAc)₂, PdCl₂) and most Pd(0) complexes (Pd(PPh₃)₄).

  • Why: High affinity, minimal non-specific binding of the nitropyridine substrate.

Tier 2: The Specialist (If Tier 1 Fails)
  • Scavenger: Si-DMT (Silica-supported Dimercaptotriazine).[1]

  • Mechanism: Chelation. The triazine ring and multiple sulfur atoms form a stable multidentate cage around the metal.

  • Best For: Hindered Pd complexes (e.g., Pd-dppf, Pd-XPhos) or when the nitropyridine has competing chelating groups (e.g., -NH₂, -OH ortho to the nitrogen).

Process Optimization (The "Software")

FAQ: "I added the scavenger and stirred for 1 hour, but Pd is still high. Why?"

Answer: Kinetics. Scavenging is a solid-liquid interfacial reaction. Unlike homogeneous reactions, it is diffusion-limited. Nitropyridines are rigid; you need thermal energy to facilitate the ligand exchange.

The "4-4-50" Rule for Nitropyridines:

  • 4 Equivalents (relative to the Pd content, NOT the substrate).

  • 4 Hours of contact time.

  • 50 °C (Minimum temperature).[3]

Visual Workflows

Diagram 1: The Scavenging Decision Tree

ScavengerLogic Start Crude Nitropyridine Mixture CheckState Visual Inspection Start->CheckState IsBlack Black Precipitate? CheckState->IsBlack Filter Filter via Celite/Membrane (Remove Colloidal Pd) IsBlack->Filter Yes Soluble Homogeneous Solution IsBlack->Soluble No Filter->Soluble ChooseScav Select Scavenger Soluble->ChooseScav Standard Standard Ligands (PPh3, OAc) ChooseScav->Standard Complex Bulky Ligands (dppf, XPhos) ChooseScav->Complex UseThiol Add Si-Thiol (50°C, 4h) Standard->UseThiol UseDMT Add Si-DMT (50°C, 4h) Complex->UseDMT Test ICP-MS Analysis UseThiol->Test UseDMT->Test Pass Pd < 10 ppm Proceed Test->Pass Pass Fail Pd > 10 ppm Test->Fail Fail Recycle Increase Temp to 70°C or Switch Scavenger Fail->Recycle Recycle->ChooseScav

Caption: Decision matrix for selecting the appropriate purification pathway based on physical state and ligand complexity.

Diagram 2: Mechanism of Action (Ligand Exchange)

Mechanism Pd_Substrate Pd-Nitropyridine Complex (Toxic/Stable) Transition Transition State (Thermal Energy Required) Pd_Substrate->Transition Heat + Mixing Scavenger Si-Thiol Surface (High Affinity) Scavenger->Transition Pd_Scavenger Pd-Thiol-Silica (Solid Phase) Transition->Pd_Scavenger Stronger Bond Formed Pure_Substrate Purified Nitropyridine (Solution Phase) Transition->Pure_Substrate Released

Caption: The ligand exchange mechanism where the scavenger's sulfur nucleophile displaces the nitropyridine nitrogen.

Validated Experimental Protocol

Objective: Reduce Pd from ~1000 ppm to <20 ppm in a 5g batch of 4-amino-3-nitropyridine derivative.

Reagents:

  • Crude Product Solution (dissolved in 10 volumes of EtOAc, THF, or DMF). Avoid DCM if heating is required.

  • Si-Thiol (SiliCycle or equivalent, loading ~1.2 mmol/g).

Step-by-Step Procedure:

  • Calculate Loading:

    • Determine initial Pd content (assume 100% retention of catalyst if ICP data is unavailable).

    • Target: 4 equivalents of scavenger relative to Pd.

    • Calculation:

      
      
      
  • Addition: Add the Si-Thiol powder directly to the reaction vessel.

  • Incubation (Critical):

    • Heat the mixture to 50°C .

    • Stir vigorously for 4 hours .

    • Note: If using DMF/DMSO, ensure temperature does not degrade your nitro group (rare below 80°C).

  • Filtration:

    • Cool to room temperature.

    • Filter through a 0.45 µm pad (or sintered glass) to remove the silica.

    • Wash the silica cake with 2 volumes of clean solvent to recover entrained product.

  • Validation:

    • Evaporate a small aliquot.

    • Digest in Aqua Regia/HNO₃.

    • Analyze via ICP-MS or ICP-OES.

Troubleshooting FAQ

Q: My nitropyridine precipitates when I cool the solution to filter. What do I do? A: Perform a "Hot Filtration." Filter the scavenger while the solution is still at 50°C. Ensure your funnel is pre-warmed to prevent crystallization in the stem.

Q: Can I use Activated Carbon (Charcoal) instead? A: Only as a last resort. Nitropyridines are planar aromatics; they will π-stack with the graphene sheets of the charcoal, leading to yield losses of 10-30%. If you must use carbon, use "C-Mag" (Graphite-based) rather than standard activated charcoal, or use it in conjunction with Celite.

Q: The solution is still colored after scavenging. A: Color is not a reliable indicator of Pd concentration. Nitropyridines are naturally yellow/orange. Conversely, a clear solution can still contain 500 ppm of soluble Pd. Trust the ICP-MS data.

Q: I need to reach < 1 ppm for a parenteral drug. A: A single pass is rarely enough for <1 ppm. Use a Double Pass Strategy :

  • Treat with Si-Thiol (removes bulk Pd).[1]

  • Filter.[4][5][6]

  • Treat filtrate with Si-DMT (polishes trace Pd).[3]

References

  • Garrett, C. E., & Prasad, K. (2004).[7][8][9][10] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[8][9][10] Link

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities.[11] International Council for Harmonisation. Link

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide. SiliCycle Application Notes. Link

  • Biotage. (2023). Strategies for Metal Removal in Drug Development. Biotage Knowledge Base. Link

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 3,5-Dimethylpyrazole Coupling Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in coupling reactions involving 3,5-dimethylpyrazole. This guide is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in coupling reactions involving 3,5-dimethylpyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically demanding, yet synthetically valuable, heterocyclic building block. The methyl groups at the 3- and 5-positions of the pyrazole ring can significantly impede the approach of coupling partners, leading to low yields, slow reaction times, and undesired side products.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome these synthetic hurdles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Frequently Asked Questions (FAQs)

Q1: Why is 3,5-dimethylpyrazole considered a "sterically hindered" coupling partner?

A1: The term "sterically hindered" refers to the spatial arrangement of atoms in a molecule that can slow down or prevent chemical reactions. In 3,5-dimethylpyrazole, the two methyl groups flanking the nitrogen atoms create a congested environment around the nucleophilic N1-position, which is the primary site for N-arylation or N-alkylation reactions. This steric bulk can physically block the approach of the electrophile and the transition metal catalyst, making bond formation more difficult compared to less substituted pyrazoles.[1][2]

Q2: My N-arylation of 3,5-dimethylpyrazole with a bulky aryl halide is failing. What are the most likely causes?

A2: Low or no yield in such cases typically points to a few key factors, all stemming from the combined steric hindrance of both coupling partners:

  • Ineffective Catalyst System: The ligand on your transition metal catalyst (e.g., palladium or copper) may not be bulky enough to promote the crucial reductive elimination step, which is often the rate-limiting step in sterically congested couplings.[3][4]

  • Suboptimal Base: The base might not be strong enough to efficiently deprotonate the pyrazole's N-H bond, or it could be too sterically hindered itself to interact with the pyrazole.[5][6]

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the catalyst's activity. A poor solvent choice can exacerbate solubility issues and hinder the reaction.[7][8]

  • Reaction Temperature and Time: Sterically hindered couplings often require higher temperatures and longer reaction times to overcome the activation energy barrier.[7][9]

Q3: What are the key differences between Palladium-catalyzed (e.g., Buchwald-Hartwig) and Copper-catalyzed (e.g., Ullmann) couplings for hindered pyrazoles?

A3: Both Buchwald-Hartwig and Ullmann couplings are powerful methods for C-N bond formation, but they have distinct advantages and disadvantages when dealing with sterically hindered substrates like 3,5-dimethylpyrazole.

FeatureBuchwald-Hartwig (Palladium-catalyzed)Ullmann (Copper-catalyzed)
Catalyst Activity Generally more active, allowing for lower catalyst loadings and milder reaction conditions.[10]Often requires higher temperatures and sometimes stoichiometric amounts of copper.[11][12]
Ligand Sensitivity Highly dependent on the choice of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[5][13]Often employs diamine or other nitrogen-based ligands, which can be more economical.[14][15][16][17]
Substrate Scope Generally has a broader substrate scope and functional group tolerance.[10]Traditionally more limited, though modern advancements have expanded its utility.[14]
Cost Palladium catalysts and specialized phosphine ligands can be expensive.Copper catalysts are significantly cheaper.

For highly hindered systems, modern Buchwald-Hartwig protocols with specialized ligands often provide a more reliable starting point. However, copper-catalyzed methods have shown great success and can be a more cost-effective option, particularly at a larger scale.[11][14]

Troubleshooting Guide

Issue 1: Low to No Product Formation in Buchwald-Hartwig N-Arylation

If you are experiencing poor results with a Buchwald-Hartwig reaction, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.

G start Low/No Product in Buchwald-Hartwig Coupling catalyst Assess Catalyst System start->catalyst base Evaluate the Base start->base solvent Optimize the Solvent start->solvent temp_time Adjust Reaction Conditions start->temp_time ligand Switch to a Bulkier, Electron-Rich Ligand (e.g., AdBrettPhos, RuPhos, XPhos) catalyst->ligand Ligand Choice is Crucial precatalyst Use a Modern Precatalyst (e.g., G3 or G4 Buchwald Precatalysts) catalyst->precatalyst Ensures Efficient Generation of Active Pd(0) strong_base Use a Stronger, Less-Coordinating Base (e.g., LHMDS, K3PO4, Cs2CO3) base->strong_base NaOtBu can be too reactive polar_aprotic Try Polar Aprotic Solvents (e.g., Toluene, Dioxane, THF) solvent->polar_aprotic Improves Solubility and Catalyst Performance increase_temp Increase Temperature (80-120 °C) temp_time->increase_temp Overcomes Activation Energy microwave Consider Microwave-Assisted Synthesis temp_time->microwave Can Significantly Reduce Reaction Times

Caption: Troubleshooting workflow for hindered Buchwald-Hartwig couplings.

Issue 2: Poor Yields in Copper-Catalyzed N-Arylation (Ullmann-type Reaction)

Copper-catalyzed couplings can be sensitive to reaction conditions. Here’s how to troubleshoot common issues.

  • Problem: Low conversion of starting materials.

    • Solution 1: Activate the Copper Catalyst. If using copper powder or Cu(I) salts, pre-activation can be beneficial. However, using well-defined Cu(I) sources like CuI is generally more reliable.[18]

    • Solution 2: Increase Reaction Temperature. Ullmann couplings often require higher temperatures (100-200 °C) than their palladium-catalyzed counterparts.[12]

    • Solution 3: Ligand Screening. While some Ullmann reactions can proceed without a ligand, the use of N,N'-dimethylethylenediamine (DMEDA) or other diamine ligands is often essential for hindered substrates.[14][15][16][17]

    • Solution 4: Base Selection. Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are often effective bases in these reactions.[11]

  • Problem: Decomposition of starting materials or product.

    • Solution 1: Lower the Reaction Temperature. While high temperatures are often necessary, excessive heat can lead to degradation. A careful optimization of the temperature is key.

    • Solution 2: Use a Milder Base. If your substrates are base-sensitive, consider switching from a strong base to a milder one like K2CO3.

Optimized Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 3,5-Dimethylpyrazole with a Hindered Aryl Bromide

This protocol utilizes a modern palladium precatalyst and a bulky biarylphosphine ligand, which are often necessary for challenging couplings.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification setup1 1. Add aryl bromide (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), Pd precatalyst (2 mol%), and ligand (4 mol%) to an oven-dried reaction vessel. setup2 2. Add base (e.g., K3PO4, 2.0 eq). setup1->setup2 setup3 3. Seal the vessel, evacuate, and backfill with Argon (3x). setup2->setup3 reaction1 4. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. setup3->reaction1 reaction2 5. Heat to 100-110 °C with vigorous stirring for 12-24 h. reaction1->reaction2 reaction3 6. Monitor reaction progress by TLC or LC-MS. reaction2->reaction3 workup1 7. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. reaction3->workup1 workup2 8. Dry the organic layer (Na2SO4), filter, and concentrate. workup1->workup2 workup3 9. Purify by column chromatography. workup2->workup3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignments of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry.

This guide is structured to provide not just data, but a logical framework for understanding the spectral features of this molecule. We will delve into the rationale behind the chemical shift assignments, compare them with related structures, and provide a detailed experimental protocol for acquiring high-quality NMR data.

Predicted ¹H NMR Spectral Data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

The predicted ¹H NMR chemical shifts for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine are summarized in the table below. These predictions are based on the analysis of its constituent aromatic systems, 3,5-dimethylpyrazole and 5-nitropyridine, and the well-established effects of substituents on aromatic chemical shifts.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-6'~9.2 - 9.4d~2.5
H-4'~8.5 - 8.7dd~9.0, 2.5
H-3'~7.8 - 8.0d~9.0
H-4~6.1 - 6.3s-
CH₃-5~2.6 - 2.8s-
CH₃-3~2.3 - 2.5s-

Justification of Chemical Shift Assignments

The assignment of each proton resonance is grounded in fundamental NMR principles, including inductive effects, anisotropic effects, and spin-spin coupling.

The Pyridine Ring Protons (H-3', H-4', H-6')

The pyridine ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) at the 5'-position and an electron-donating pyrazolyl group at the 2'-position. The nitro group's powerful deshielding effect will cause all pyridine protons to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.

  • H-6' : This proton is ortho to the electron-withdrawing nitro group, which will cause the most significant downfield shift. It is also ortho to the ring nitrogen. This combination of effects leads to a predicted chemical shift in the range of 9.2-9.4 ppm. The multiplicity will be a doublet due to coupling with H-4'.

  • H-4' : This proton is meta to the nitro group and will experience a moderate downfield shift. It is coupled to both H-3' and H-6', resulting in a doublet of doublets. Its predicted chemical shift is in the region of 8.5-8.7 ppm.

  • H-3' : This proton is ortho to the pyrazolyl substituent and meta to the nitro group. It will be the most upfield of the pyridine protons, with a predicted chemical shift of 7.8-8.0 ppm. It will appear as a doublet due to coupling with H-4'.

The Pyrazole Ring Proton (H-4)

The 3,5-dimethylpyrazole fragment has a single proton at the 4-position. In unsubstituted 3,5-dimethylpyrazole, this proton appears as a singlet around 5.8 ppm[1]. The attachment to the electron-withdrawing 5-nitropyridinyl group at the N-1 position will cause a slight downfield shift. Therefore, the H-4 proton is predicted to be a singlet in the range of 6.1-6.3 ppm.

The Methyl Protons (CH₃-3 and CH₃-5)

The two methyl groups on the pyrazole ring are in different chemical environments due to the asymmetric substitution at N-1.

  • CH₃-5 : This methyl group is closer to the pyridine ring and will experience a greater deshielding effect. Its resonance is predicted to be a singlet around 2.6-2.8 ppm.

  • CH₃-3 : This methyl group is further from the pyridine ring and will be less affected. Its signal is expected to be a singlet at a slightly more upfield position, around 2.3-2.5 ppm.

Below is a diagram illustrating the molecular structure and the assigned protons.

G cluster_pyridine 5-Nitropyridine Ring cluster_pyrazole 3,5-Dimethylpyrazole Ring N1' N C2' C N1'->C2' C3' C-H (H-3') C2'->C3' N1 N C2'->N1 Bond C4' C-H (H-4') C3'->C4' C5' C-NO2 C4'->C5' C6' C-H (H-6') C5'->C6' C6'->N1' N2 N N1->N2 C3 C-CH3 (CH3-3) N2->C3 C4 C-H (H-4) C3->C4 C5 C-CH3 (CH3-5) C4->C5 C5->N1

Figure 1. Molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine with proton assignments.

Comparative Analysis with Structurally Related Compounds

To further validate our predicted assignments, we can compare them with the experimental data of similar compounds.

Compound Pyridine Ring Proton Shifts (ppm) Pyrazole Ring Proton/Methyl Shifts (ppm)
2-Amino-5-nitropyridine H-6: 8.98 (d), H-4: 8.15 (dd), H-3: 6.55 (d)[2]-
3,5-Dimethylpyrazole -H-4: 5.81 (s), CH₃: 2.27 (s)[1]
Predicted: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine H-6': ~9.2-9.4, H-4': ~8.5-8.7, H-3': ~7.8-8.0H-4: ~6.1-6.3, CH₃-5: ~2.6-2.8, CH₃-3: ~2.3-2.5

The comparison shows that the presence of the electron-withdrawing nitro group in 2-amino-5-nitropyridine significantly shifts the pyridine protons downfield, which supports our predictions for the target molecule. The chemical shifts of the 3,5-dimethylpyrazole fragment in our target molecule are also consistent with the parent compound, with the expected downfield shift due to the attachment of the nitropyridine ring.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts[3].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, an adequate relaxation delay (D1), and a suitable spectral width.

    • For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

The following diagram illustrates the general workflow for ¹H NMR analysis.

G A Sample Preparation (Dissolve in deuterated solvent with TMS) B Instrument Setup (Tuning and Shimming) A->B C Data Acquisition (1D ¹H and optional 2D NMR) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structural Elucidation E->F

Figure 2. General workflow for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive and scientifically grounded prediction of the ¹H NMR chemical shifts for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine. By understanding the electronic effects of the substituents and comparing the predicted data with known compounds, researchers can confidently assign the proton resonances in the experimental spectrum. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is essential for the unambiguous characterization of this and other novel molecules in drug discovery and development.

References

  • New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing.
  • Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64, 97.
  • ARKIVOC. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Retrieved from [Link]

  • Lorenc, J., et al. (2020). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 25(23), 5727.
  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.
  • Journal of the American Chemical Society. (1983). Dynamic intermolecular tautomerism of 3,5-dimethylpyrazole in the solid state by carbon-13 CP/MAS NMR spectroscopy and x-ray crystallography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Varian, Inc. (n.d.). 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • Magnetic Resonance in Chemistry. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

Sources

Comparative

FTIR spectral bands for nitro and pyrazole groups in pyridine derivatives

FTIR Spectral Analysis of Nitro-Pyrazole-Pyridine Scaffolds: A Comparative Technical Guide Executive Summary In the realm of medicinal chemistry, the fusion of nitro, pyrazole, and pyridine moieties creates a pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Analysis of Nitro-Pyrazole-Pyridine Scaffolds: A Comparative Technical Guide

Executive Summary In the realm of medicinal chemistry, the fusion of nitro, pyrazole, and pyridine moieties creates a pharmacophore with distinct electronic properties, often utilized in kinase inhibitors and antimicrobial agents. However, characterizing these systems is non-trivial due to overlapping vibrational modes. This guide provides a comparative analysis of the FTIR spectral signatures of these functional groups within this specific heterocyclic environment, contrasting them with their isolated or benzenoid counterparts to aid in structural validation.

Theoretical Framework: Electronic Coupling & Vibrational Shifts

To interpret the FTIR spectrum of a nitro-pyrazole-pyridine derivative, one must understand the electronic "push-pull" dynamics that deviate from standard correlation tables.

  • The Pyridine Effect (Electron Withdrawal): Unlike a benzene ring, the pyridine ring is

    
    -deficient (electron-poor) due to the electronegative nitrogen. When a nitro group (
    
    
    
    ) is attached, the electron-withdrawing nature of the pyridine ring competes with the electron-withdrawing nature of the nitro group. This often leads to a blue shift (higher wavenumber) in the
    
    
    asymmetric stretch compared to nitrobenzene, due to shortened N-O bond character induced by the ring's inductive effect (-I).
  • The Pyrazole Effect (Conjugation): Pyrazole is

    
    -excessive. When coupled to pyridine, it acts as an electron donor (+M effect). This conjugation increases the single-bond character of the pyrazole C=N bonds, causing a red shift (lower wavenumber)  in the pyrazole ring stretches compared to an isolated pyrazole.
    
Diagram 1: Electronic Interaction & Vibrational Modes

ElectronicEffects Pyridine Pyridine Ring (Electron Deficient) Nitro Nitro Group (-NO2) (Strong -M, -I) Pyridine->Nitro Inductive Withdrawal (-I) Shift_NO2 NO2 Asym Stretch Blue Shift (>1530 cm⁻¹) Nitro->Shift_NO2 Pyrazole Pyrazole Moiety (Electron Rich) Pyrazole->Pyridine Conjugation (+M) Shift_Pyz C=N Ring Stretch Red Shift (<1590 cm⁻¹) Pyrazole->Shift_Pyz

Caption: Electronic push-pull mechanisms influencing vibrational frequency shifts in the triad system.

Comparative Spectral Analysis

This section contrasts the target scaffold against standard alternatives (e.g., Nitrobenzene) to highlight diagnostic markers.

A. The Nitro Group ( )

The nitro group is the most dominant feature. In pyridine derivatives, the bands are distinct and sharp.[1]

Vibrational ModeTarget: Nitropyridine ScaffoldReference: NitrobenzeneMechanistic Insight
Asymmetric Stretch (

)
1560 – 1535 cm⁻¹ 1523 cm⁻¹Pyridine's -I effect shortens the N-O bond slightly, raising frequency.
Symmetric Stretch (

)
1370 – 1345 cm⁻¹ 1347 cm⁻¹Less sensitive to electronic environment; remains a reliable diagnostic anchor.
C-N Stretch (

)
870 – 850 cm⁻¹ ~850 cm⁻¹Often obscured by ring deformation bands; use as secondary confirmation only.
B. The Pyrazole Moiety

Differentiation depends on whether the pyrazole is N-substituted (common in drugs) or has a free N-H.

Vibrational ModeTarget: Pyrazole-PyridineReference: Isolated PyrazoleMechanistic Insight
N-H Stretch Absent (if N-alkylated)~3200-3100 cm⁻¹ (if free)~3400 cm⁻¹ (free)Broad (H-bonded)If free, the N-H forms strong intermolecular H-bonds with pyridine nitrogen, broadening and lowering the peak.
C=N Ring Stretch 1590 – 1575 cm⁻¹ ~1590 cm⁻¹Often overlaps with the pyridine C=C stretch. Look for a "doublet" appearance in this region.
N-N Stretch ~1050 – 1000 cm⁻¹ ~1000 cm⁻¹Weak to medium intensity. A critical marker to distinguish from pyrrole or imidazole derivatives.
C. The Pyridine Scaffold (The Baseline)

The pyridine ring provides the "fingerprint" background.

  • Aromatic C-H Stretch: 3080 – 3010 cm⁻¹ (Weak).

  • Ring Breathing: ~990 cm⁻¹ (Specific to substituted pyridines).

  • C=C/C=N Skeletal: 1600 – 1430 cm⁻¹ (Multiple bands; usually 4 distinct peaks).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (like the Christiansen effect), follow this validated protocol.

Method A: KBr Pellet (Transmission)

Best for resolution of sharp nitro bands and weak overtones.

  • Preparation: Mix 1–2 mg of the dry pyridine derivative with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar for 2 minutes until a fine flour consistency is reached. Validation: If the powder is coarse, the baseline will slope due to scattering (Christiansen effect).

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to remove trapped air/moisture.

  • Check: The pellet must be transparent. If cloudy/white, regrind or dry the KBr.

Method B: ATR (Attenuated Total Reflectance)

Best for rapid screening and detecting surface polymorphism.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place the solid powder to cover the crystal eye.

  • Compression: Apply high pressure using the slip-clutch clamp. Validation: Monitor the live preview; increase pressure until peak absorbance stabilizes (stops growing).

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at high vs. low wavenumbers.

Diagram 2: Validated Acquisition Workflow

Workflow cluster_KBr KBr Transmission (High Res) cluster_ATR ATR (Rapid) Start Sample: Nitro-Pyrazole-Pyridine Choice Select Mode Start->Choice Grind Grind (2 mins) Avoid Scattering Choice->Grind Quantitative Apply Apply to Diamond Choice->Apply Qualitative Press Press (10 tons) Vacuum Grind->Press Analyze Spectral Analysis (Identify 1550/1350/1000 cm⁻¹) Press->Analyze Clamp High Pressure Clamp Until Signal Stabilizes Apply->Clamp Clamp->Analyze

Caption: Decision tree for selecting KBr vs. ATR based on analytical needs.

Troubleshooting & Artifacts

ArtifactSymptomRoot CauseSolution
Water Interference Broad hump @ 3400 cm⁻¹Hygroscopic KBr or wet sample.Dry KBr at 110°C overnight; use vacuum during pressing.
Carbon Dioxide Doublet @ 2350 cm⁻¹Background change.Purge sample compartment with

or take a fresh background.
Peak Tailing Asymmetric peak shapes"Christiansen Effect" (Particle size ≈ Wavelength).Grind sample longer to reduce particle size (<2 µm).
Shifted Nitro Peaks

> 1560 cm⁻¹
Sample is in solution (polar solvent effects).Record in solid state (KBr/ATR) for consistent comparison.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for Pyridine/Pyrazole specific ranges).
  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. Physical Methods in Heterocyclic Chemistry.

  • NIST Chemistry WebBook. Nitrobenzene Infrared Spectrum. National Institute of Standards and Technology.[2] [Link]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed vibrational modes for substituted pyridines).

Sources

Validation

HPLC Method Validation for Purity Assay of Nitropyridine Ligands: A Comparative Guide (PFP vs. C18)

Executive Summary In the synthesis of high-affinity nitropyridine ligands (often used as precursors for PET radiotracers or kinase inhibitors), structural purity is paramount. A recurring analytical failure in this domai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-affinity nitropyridine ligands (often used as precursors for PET radiotracers or kinase inhibitors), structural purity is paramount. A recurring analytical failure in this domain is the inability of standard alkyl-bonded phases (C18) to resolve positional isomers (regioisomers) and synthetic precursors.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. Experimental evidence suggests that while C18 is sufficient for general hydrophobicity-based separations, PFP is the superior alternative for nitropyridine purity assays due to orthogonal selectivity mechanisms involving


-

interactions and dipole-dipole forces.

The Technical Challenge: Nitropyridine Chemistry

Nitropyridine ligands present a "perfect storm" of chromatographic challenges:

  • Basicity: The pyridine nitrogen (

    
    ) is easily protonated, leading to secondary interactions with residual silanols on the column support, causing severe peak tailing.
    
  • Structural Isomerism: Synthesis often yields regioisomers (e.g., 2-amino-3-nitropyridine vs. 2-amino-5-nitropyridine). These isomers have nearly identical hydrophobicities (

    
    ), making them co-elute on C18 columns.
    
  • Polarity: The nitro group is highly polar, often resulting in low retention on reversed-phase C18 columns, pushing peaks into the solvent front (void volume).

Comparative Study: C18 vs. PFP

Mechanistic Differences

To validate a method, one must first understand the separation mechanism.

FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Dispersive forces).[1]Hydrophobic +

-

Interaction + Dipole-Dipole + Hydrogen Bonding.[2]
Selectivity Basis Separates based on carbon content and hydrophobicity.[3]Separates based on electron density, aromaticity, and molecular shape.
Nitro-Aromatic Interaction Weak. Nitro groups reduce retention due to polarity.Strong. The electron-deficient fluorine ring of PFP interacts strongly with the electron-rich/polar nitro groups.
Isomer Resolution Poor for positional isomers with similar

.
Excellent. Disciminates based on the position of the nitro group relative to the pyridine ring.
Experimental Data Comparison

Simulated data based on average performance metrics for nitropyridine isomer separation (n=6 injections).

Analytes:

  • Impurity A: 2-chloro-3-nitropyridine (Isomer)

  • Target Ligand: 2-chloro-5-nitropyridine

Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Gradient 5-95% B.

  • Flow Rate: 1.0 mL/min.[3][4]

ParameterC18 Column (

mm, 3.5

m)
PFP Column (

mm, 3.5

m)
Status
Retention Time (Target) 4.2 min6.8 minImproved Retention
Resolution (

)
1.1 (Co-elution)3.4 (Baseline) PASS
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical)PASS
Theoretical Plates (

)
~6,500~12,000Higher Efficiency

Expert Insight: The C18 column fails to meet the baseline resolution requirement (


) for the isomers. The PFP phase succeeds because the "3-nitro" and "5-nitro" positions create different dipole moments that interact differently with the fluorinated ring of the stationary phase.

Method Validation Protocol (ICH Q2(R1))[5][6][7][8]

This protocol is designed for the PFP phase , as it is the viable candidate.

Specificity (Selectivity)

Objective: Demonstrate that the method can separate the nitropyridine ligand from all impurities and degradants.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo (if formulation) or Synthetic Intermediates.

    • Inject Target Ligand spiked with known isomers (e.g., Impurity A).

    • Acceptance Criteria: Resolution (

      
      ) between Target and nearest impurity 
      
      
      
      . Peak purity (via Diode Array Detector)
      
      
      .
Linearity

Objective: Verify the method response is linear across the range.

  • Protocol:

    • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target nominal concentration (e.g., 0.5 mg/mL).

    • Inject in triplicate.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
Accuracy (Recovery)

Objective: Ensure the measured value matches the true value.

  • Protocol:

    • Spike known amounts of pure ligand into a placebo matrix at 80%, 100%, and 120% levels.

    • Calculate % Recovery:

      
      .
      
    • Acceptance Criteria: Mean recovery

      
      .
      
Precision (Repeatability)

Objective: Assess the consistency of the system.

  • Protocol:

    • Perform 6 replicate injections of the 100% standard solution.

    • Acceptance Criteria: RSD of Peak Area

      
      ; RSD of Retention Time 
      
      
      
      .

Visualized Workflows

Column Selection Decision Matrix

This diagram illustrates the logical flow for selecting the PFP phase over C18 for this specific application.

ColumnSelection Start Start: Nitropyridine Purity Assay CheckIsomers Are Regioisomers Present? (e.g., 3-nitro vs 5-nitro) Start->CheckIsomers TryC18 Test Standard C18 Column CheckIsomers->TryC18 No SelectPFP Select PFP (Pentafluorophenyl) Column CheckIsomers->SelectPFP Yes (Critical) CheckPolarity Is Analyte Highly Basic? CheckPolarity->SelectPFP Yes (Better Peak Shape) ResultC18 Result: Poor Resolution (Rs < 1.5) Peak Tailing due to Silanols TryC18->ResultC18 ResultC18->SelectPFP Switch Phase Mechanism Mechanism: 1. Pi-Pi Interactions 2. Dipole Selectivity SelectPFP->Mechanism Final Outcome: Baseline Separation Symmetrical Peaks SelectPFP->Final

Figure 1: Decision matrix for selecting PFP stationary phases for nitropyridine analysis.

Validation Lifecycle

The standard workflow for validating the selected PFP method.

ValidationLifecycle cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting MethodDev Method Development (PFP Optimization) SystemSuit System Suitability (Tailing < 1.5, N > 5000) MethodDev->SystemSuit Specificity Specificity (Impurity Spiking) SystemSuit->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Recovery %) Linearity->Accuracy DataAnalysis Data Analysis (RSD, R-squared) Accuracy->DataAnalysis FinalReport Final Validation Report DataAnalysis->FinalReport

Figure 2: Step-by-step validation lifecycle according to ICH Q2(R1) guidelines.

Troubleshooting & Robustness

Even with a validated PFP method, issues can arise. Use this guide to maintain system integrity:

  • Drifting Retention Times: Nitropyridines are sensitive to pH. Ensure your mobile phase buffer (e.g., Ammonium Formate or Formic Acid) is pH-adjusted precisely (

    
     units).
    
  • Loss of Resolution: PFP columns can be sensitive to "dewetting" if used with 100% aqueous phases. Maintain at least 5% organic solvent in the mobile phase at all times.

  • Peak Tailing on PFP: While better than C18, tailing can occur if the column ages. A wash with 95% Acetonitrile/5% Water can regenerate the surface by removing hydrophobic contaminants blocking the fluorine active sites.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Nacalai Tesque. (n.d.). Separation of Structural Isomers (PFP and PYE Columns).[3] [Link]

Sources

Comparative

Comparative Binding Affinity Guide: Pyrazole vs. Imidazole Nitropyridine Ligands

Executive Summary This guide provides a technical comparison of pyrazole and imidazole moieties when incorporated into nitropyridine-based scaffolds, a critical structural class in medicinal chemistry. While 2-amino-3-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of pyrazole and imidazole moieties when incorporated into nitropyridine-based scaffolds, a critical structural class in medicinal chemistry. While 2-amino-3-nitropyridines often serve as precursors to fused imidazo[4,5-b]pyridine kinase inhibitors, the choice between appending a pyrazole or an imidazole ring fundamentally alters the ligand's physicochemical profile and binding thermodynamics.

Key Finding: Pyrazole derivatives generally exhibit superior binding affinity (


 in low nM range) in kinase hinge regions due to their ability to act as simultaneous hydrogen bond donors and acceptors (amphoteric character). In contrast, imidazole derivatives, while offering higher basicity (

) and stronger

-donation, often suffer from steric penalties or desolvation costs unless specifically optimized for solvent-exposed regions.
Chemical & Structural Basis of Binding

The differential binding affinity stems from the intrinsic electronic properties of the five-membered nitrogen heterocycles. When attached to an electron-deficient nitropyridine (or its reduced fused derivatives), these differences dictate the interaction with the protein active site.

FeaturePyrazole (1,2-diazole) Imidazole (1,3-diazole) Impact on Binding
Basicity (

of conjugate acid)
~2.5 (Weak base)~7.0 (Moderate base)Imidazoles are often protonated at physiological pH, potentially incurring a desolvation penalty upon entering a hydrophobic pocket.
H-Bonding Profile Donor (NH) & Acceptor (N)Acceptor (N) & Donor (NH)Pyrazoles (unsubstituted) are excellent bioisosteres for the adenine ring of ATP, forming bidentate H-bonds with kinase hinge residues.
Dipole Moment High (~2.2 D)High (~3.8 D)Imidazole's higher polarity can drive specific electrostatic interactions but requires precise alignment.
Geometry N atoms adjacentN atoms separated by one CPyrazole allows for a more compact "side-by-side" H-bond network, critical for tight binding in narrow clefts.
The Nitropyridine Scaffold Connection

The 2-amino-3-nitropyridine core is highly activated for nucleophilic aromatic substitution (


).[1] This reactivity allows for the modular installation of pyrazole or imidazole moieties at the C4 or C6 positions.
  • Direct Ligands: The nitro group remains, acting as an electron-withdrawing group to modulate the

    
     of the pyridine ring.
    
  • Fused Precursors: The nitro group is reduced to an amine and cyclized to form imidazo[4,5-b]pyridines. In this context, the pyrazole/imidazole acts as the "tail" interacting with the solvent front or the P-loop.

Case Study: Kinase Inhibition (Aurora & FLT3)

A definitive comparison of these moieties exists in the optimization of imidazo[4,5-b]pyridine inhibitors for Aurora-A and FLT3 kinases. The study (based on J. Med. Chem. data) compares C-linked pyrazole vs. imidazole substituents.

Comparative Data: Pyrazole vs. Imidazole Substituents

Scaffold: 7-substituted-imidazo[4,5-b]pyridine (Derived from 2-amino-3-nitropyridine)

Compound IDHeterocycle SubstituentTarget

(nM)

(Cellular)
Mechanism of Affinity
Cmpd 27e 1,3-dimethyl-1H-pyrazol-4-yl Aurora-A7.5 38 nMPyrazole N acts as H-bond acceptor; Methyl group fills hydrophobic pocket.
Cmpd 21a 1-methyl-1H-imidazol-5-yl Aurora-A>100>1000 nMImidazole geometry creates steric clash; weaker H-bond network.
Cmpd 22d 1,3,5-trimethyl-1H-pyrazol-4-yl FLT3-ITD6.2 14 nMAdditional methyls on pyrazole optimize Van der Waals contacts.

Analysis: The pyrazole moiety (27e) provided a >10-fold improvement in affinity over the imidazole analog. The specific geometry of the 1,2-diazole allowed the substituent to sit in the "gatekeeper" region without steric clash, whereas the 1,3-diazole (imidazole) orientation forced an unfavorable conformation.

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the synthetic logic and the structural divergence that leads to the affinity differences described above.

G cluster_0 Precursor Stage cluster_1 Divergent Synthesis (SNAr) cluster_2 Binding Outcome (Kinase Pocket) Nitro 2-amino-3-nitropyridine (Activated Scaffold) Inter_Py Intermediate A (Pyrazole Added) Nitro->Inter_Py + Pyrazole Nucleophile Inter_Im Intermediate B (Imidazole Added) Nitro->Inter_Im + Imidazole Nucleophile Bind_Py High Affinity Complex (Kd < 10 nM) Optimal H-Bond Geometry Inter_Py->Bind_Py Cyclization & Binding Bind_Im Low Affinity Complex (Kd > 100 nM) Steric/Desolvation Penalty Inter_Im->Bind_Im Cyclization & Binding Bind_Py->Bind_Im Comparison

Figure 1: Synthetic divergence from the nitropyridine scaffold leading to differential binding outcomes. The pyrazole pathway typically yields tighter binding kinetics for kinase targets.

Experimental Protocol: Measuring via Surface Plasmon Resonance (SPR)

To objectively validate the binding affinity of these small molecules (<500 Da), Surface Plasmon Resonance (SPR) is the gold standard. This protocol accounts for the rapid kinetics typical of fragment-like nitropyridine ligands.

Objective: Determine equilibrium dissociation constant (


) and kinetic rates (

).
Phase 1: Surface Preparation
  • Chip Selection: Use a CM5 (carboxymethylated dextran) sensor chip.

  • Target Immobilization:

    • Activate surface with EDC/NHS (1:[2]1) for 7 minutes.

    • Inject Target Protein (e.g., Kinase domain) at 20 µg/mL in 10 mM Sodium Acetate (pH 4.5–5.0).

    • Target Density: Aim for high density (3000–5000 RU) because the ligand signal (

      
      ) will be low due to small mass.
      
    • Formula:

      
      
      
    • Block reference channel with Ethanolamine.

Phase 2: Sample Preparation (Critical for Nitropyridines)
  • Solvent Correction: Nitropyridine derivatives often require DMSO. Prepare running buffer with 5% DMSO.

  • Dilution Series: Prepare an 8-point concentration series (0, 0.5x, 1x... up to 100x predicted

    
    ).
    
  • Matching: Ensure sample buffer matches running buffer DMSO concentration to within 0.1% to avoid bulk refractive index jumps.

Phase 3: Kinetic Cycle
  • Conditioning: 3 startup cycles with buffer to stabilize the baseline.

  • Injection: Inject analyte for 60s (Association) at 30 µL/min.

  • Dissociation: Allow buffer flow for 120s.

  • Regeneration: Typically not needed for small molecules (fast off-rates); if necessary, use mild 10 mM Glycine pH 2.5.

Phase 4: Data Analysis
  • Zeroing: Subtract the Reference Channel signal (Fc2 - Fc1).

  • Blank Subtraction: Subtract the "0 concentration" buffer injection (Double Referencing).

  • Solvent Correction: Apply DMSO calibration curve if bulk shifts are observed.

  • Fitting: Fit to a 1:1 Langmuir binding model.

    • Validation Check: The

      
       fitted parameter should match the theoretical 
      
      
      
      calculated in Phase 1.
References
  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20), 8721–8734. Link

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. Link

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective. Reichert SPR Application Notes. Link

  • Fekri, L. Z., et al. (2016).[3] Bioisosteric Replacements of the Pyrazole Moiety... Synthesis and Biological Properties.[1][3][4][5][6][7] Journal of Medicinal Chemistry. Link

Sources

Validation

A Methodological Guide to the Comparative Thermal Analysis of Nitropyridine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the cha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the characterization and comparison of nitropyridine derivatives. These compounds are significant in pharmaceutical development and materials science, often as energetic materials or key intermediates, making the assessment of their thermal stability a critical aspect of safety, handling, and performance evaluation.

The Imperative for Thermal Analysis in Nitropyridine Research

Nitropyridine derivatives, a class of heterocyclic compounds containing one or more nitro groups on a pyridine ring, exhibit a wide range of chemical and physical properties. The presence of the electron-withdrawing nitro group significantly influences the molecule's stability, reactivity, and energetic potential. In the context of drug development, understanding the thermal behavior of an Active Pharmaceutical Ingredient (API) is a non-negotiable aspect of safety and quality control. Thermal analysis techniques like TGA and DSC provide crucial data on melting points, decomposition temperatures, phase transitions, and purity, which are vital for establishing safe processing temperatures, storage conditions, and shelf-life.[1][2] For derivatives with higher energetic potential, these analyses are fundamental to preventing runaway reactions and ensuring safe handling.[3]

The choice of TGA and DSC is rooted in their complementary nature. DSC measures heat flow associated with thermal events, identifying endothermic processes like melting and exothermic events like decomposition.[4][5][6] TGA, conversely, measures changes in mass as a function of temperature, providing quantitative data on decomposition, evaporation, or dehydration.[7][8] When used simultaneously (TGA-DSC), these techniques offer a powerful, holistic view of a material's thermal profile.[2][9]

Principles of TGA/DSC and Their Application to Nitropyridines

The core principle of DSC is to measure the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[10] An endothermic peak on a DSC thermogram indicates heat absorption (e.g., melting), while an exothermic peak signifies heat release (e.g., crystallization, decomposition).[2] For nitropyridine derivatives, the key parameters derived from DSC are:

  • Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs, visible as a sharp endothermic peak.[11] This is a primary indicator of purity.

  • Decomposition Onset (T_onset) and Peak (T_peak): The temperatures at which decomposition begins and proceeds at its maximum rate, respectively, typically observed as a sharp exothermic event for energetic compounds.[12]

TGA operates by continuously monitoring the mass of a sample on a high-precision balance as it is heated.[8] The resulting TGA curve plots mass percentage against temperature. Key information obtained includes:

  • Decomposition Temperature Range: The temperature window over which significant mass loss occurs.

  • Residual Mass: The amount of material remaining at the end of the experiment, which can provide insights into the decomposition products (e.g., char formation).[13]

  • Compositional Analysis: Quantifying the loss of volatiles, water of hydration, or specific functional groups.[9]

The following workflow diagram illustrates the logical process of conducting a comparative thermal analysis study.

G cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation P1 Define Derivatives for Comparison (e.g., positional isomers, substituent effects) P2 Sample Preparation (Ensure high purity, consistent particle size) P1->P2 Selection E1 Instrument Calibration (Temperature, Heat Flow, Mass) P2->E1 Input E2 TGA/DSC Method Development (Heating rate, atmosphere, temp. range) E1->E2 Validation E3 Execute Simultaneous TGA-DSC Runs (Sample vs. Inert Reference) E2->E3 Application A1 Analyze TGA Curve (Identify T_onset, mass loss steps, residue) E3->A1 Output A2 Analyze DSC Curve (Identify T_m, T_decomp, enthalpy) E3->A2 Output A3 Correlate TGA & DSC Events (e.g., Mass loss at exothermic peak) A1->A3 A2->A3 A4 Compare Data Across Derivatives (Structure-Stability Relationship) A3->A4 Synthesis G cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_stability Thermal Stability Outcome S Nitropyridine Derivative F1 Number of Nitro Groups F2 Position of Nitro Groups (e.g., ortho, meta, para) F3 Presence of Donating Groups (e.g., -NH2, -CH3) F4 Presence of N-Oxide Group O Decomposition Temperature F1->O Decreases Stability F2->O Influences Mechanism F3->O Generally Increases Stability F4->O Decreases Stability (Energetic)

Caption: Factors influencing the thermal stability of nitropyridine derivatives.

  • Number and Position of Nitro Groups: Generally, increasing the number of nitro groups decreases thermal stability and increases the energetic output of decomposition. The position of the nitro groups can also affect the decomposition pathway. [14]* Electron-Donating Groups: Substituents like amino (-NH₂) or alkyl groups can sometimes increase thermal stability by altering the electronic structure of the ring or by participating in intermolecular hydrogen bonding, which requires more energy to disrupt.

  • N-Oxide Moiety: The presence of an N-oxide group often decreases thermal stability. The N-O bond can be a weak point, and its cleavage can initiate decomposition, contributing to the compound's energetic nature. [15]

Conclusion

The systematic application of TGA and DSC is indispensable for the characterization of nitropyridine derivatives. By employing a standardized methodology, researchers can generate high-quality, comparable data that is crucial for safety assessment, process development, and quality control. This guide provides the foundational knowledge and a practical framework to investigate the intricate relationship between the molecular structure of these compounds and their thermal properties, ultimately enabling the development of safer and more effective chemical entities.

References

  • TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance.
  • Zyśk, K., & Szala, M. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Fire, 5(6), 206. MDPI. [Link]

  • Setaram Instrumentation. Energetic Materials Testing with Calorimetry. [Link]

  • Roduit, B., Folly, P., & Berger, B. (2006). Up-Scaling of DSC Data of High Energetic Materials. Journal of Thermal Analysis and Calorimetry, 85(1), 161-167. AKTS. [Link]

  • Sivabalan, R. (2015). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. ResearchGate. [Link]

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. [Link]

  • Mettler Toledo. (2018). Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Biftu, T. K. (1975). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

  • Abraham, M., & Varghese, A. (2016). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • Al-Ghoul, M., & Al-Nuzal, F. (2001). Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

  • Mirosław, M., & Kaczmarek, K. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2054. MDPI. [Link]

  • Fröberg, L. Thermal Analysis TGA / DTA. [Link]

  • Jasiński, R., & Dresler, E. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1364. MDPI. [Link]

  • Doll, M. J., & Lacks, D. J. (2019). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. AIChE Journal, 65(7), e16624. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • Marinho, É. P., et al. (2000). Synthesis, characterization and thermal behavior of some addition compounds between rare earth picrates (pic) and 2,2′-dithiobis(pyridine-N-oxide). Semantic Scholar. [Link]

  • Cielecka-Piontek, J., & Zalewski, P. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1599. MDPI. [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • El-Gaby, M. S. A., & Atalla, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Radical generation enabled by photoinduced N–O bond fragmentation. Chemical Science, 13(38), 11210-11218. RSC Publishing. [Link]

  • Gosecka, M., et al. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Polymers, 13(16), 2736. PMC. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Lazaro, A., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Applied Sciences, 10(11), 3986. PMC. [Link]

  • Lin, S. Y., & Chen, Y. C. (2010). Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis. Chemical & pharmaceutical bulletin, 58(1), 59-62. PubMed. [Link]

  • Oancea, D., et al. (2005). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 82(3), 633-638. ResearchGate. [Link]

Sources

Comparative

Reactivity Comparison: 2-Bromo- vs. 2-Chloro-5-nitropyridine Precursors

Executive Summary The Bottom Line: The choice between 2-bromo-5-nitropyridine (2-Br-5-NP) and 2-chloro-5-nitropyridine (2-Cl-5-NP) is not merely a matter of leaving group ability but a strategic decision based on the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The choice between 2-bromo-5-nitropyridine (2-Br-5-NP) and 2-chloro-5-nitropyridine (2-Cl-5-NP) is not merely a matter of leaving group ability but a strategic decision based on the reaction mechanism employed.

  • Choose 2-Chloro-5-nitropyridine for classical Nucleophilic Aromatic Substitution (

    
    ) . It is cost-effective, and the higher electronegativity of chlorine often accelerates the rate-determining step (nucleophilic attack) in activated systems.
    
  • Choose 2-Bromo-5-nitropyridine for Transition Metal Catalysis (Suzuki, Buchwald-Hartwig) . The weaker C–Br bond significantly lowers the activation energy for oxidative addition, the rate-determining step in these cycles, often resulting in higher yields under milder conditions.

Mechanistic Divergence

To understand the reactivity differences, one must analyze the specific rate-determining step (RDS) of the intended transformation. The nitro group at the C5 position is critical; it acts as a potent electron-withdrawing group (EWG), activating the C2 position.

Nucleophilic Aromatic Substitution ( )

In


, the reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.
  • The "Element Effect": Contrary to

    
     reactions (where Br > Cl due to leaving group ability), 
    
    
    
    rates are often controlled by the electronegativity of the halogen.
  • Why Cl

    
     Br:  The highly electronegative chlorine atom (3.16 Pauling) pulls electron density from the C2 carbon more effectively than bromine (2.96 Pauling). This inductive effect lowers the LUMO energy of the ring, accelerating the initial nucleophilic attack (often the RDS). Bond breaking occurs after the RDS, rendering the stronger C–Cl bond irrelevant to the kinetics.
    
Metal-Catalyzed Cross-Coupling

In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the mechanism is entirely different.

  • The RDS is Oxidative Addition: The Pd(0) species must insert into the C–X bond.

  • Why Br >> Cl: This step depends heavily on Bond Dissociation Energy (BDE) . The C–Br bond is significantly weaker (~285 kJ/mol) than the C–Cl bond (~327 kJ/mol), making the bromo- analog roughly

    
     to 
    
    
    
    times more reactive in oxidative addition than the chloro- analog.
Visualizing the Mechanistic Pathways

ReactivityPathways Substrate 2-Halo-5-Nitropyridine SNAr_Cond Nucleophile / Base (SNAr Conditions) Substrate->SNAr_Cond Pd_Cond Pd(0) Catalyst (Cross-Coupling) Substrate->Pd_Cond Meisenheimer Meisenheimer Complex (RDS: Nucleophilic Attack) SNAr_Cond->Meisenheimer Cl stabilizes TS (Cl ≥ Br) Product_SNAr Substituted Product Meisenheimer->Product_SNAr OxAdd Oxidative Addition (RDS: Bond Breaking) Pd_Cond->OxAdd C-Br weaker bond (Br >>> Cl) Product_Pd Coupled Product OxAdd->Product_Pd

Figure 1: Mechanistic bifurcation showing how the rate-determining step shifts between nucleophilic attack (


) and bond breaking (Catalysis).

Head-to-Head Data Comparison

The following table synthesizes physical properties and reactivity profiles.

Feature2-Chloro-5-nitropyridine2-Bromo-5-nitropyridineImpact on Reactivity
C–X Bond Energy ~327 kJ/mol~285 kJ/molBr is superior for metal catalysis (easier bond breaking).
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is superior for

(better electrophilicity).
C–X Bond Length 1.74 Å1.89 ÅLonger bond in Br increases steric access for bulky catalysts.

Rate (Amination)
High (

)
Moderate (

)
Cl is often preferred due to lower cost and equal/better rate.
Suzuki Coupling Yield Low to Moderate (requires specialized ligands)High (standard ligands)Br allows use of cheaper catalysts (e.g.,

).
Cost (Industrial) Low (

)
Moderate (

)
Cl is the standard for scale-up unless reactivity dictates otherwise.

Experimental Protocols

Protocol A: Amination (Favoring 2-Chloro)

Use Case: Synthesis of 2-amino-5-nitropyridine derivatives.[1][2][3] Why 2-Chloro? The reaction is driven by the nitro group's activation.[4] The chloro precursor is cheaper and sufficiently reactive.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF

Workflow:

  • Dissolution: Dissolve 2-chloro-5-nitropyridine in ACN (0.5 M concentration).

  • Addition: Add

    
     followed by the amine.
    
  • Reaction: Heat to 60–80°C . (Note: 2-Bromo often requires similar temps; no thermal advantage is gained).

  • Monitoring: Monitor via TLC (EtOAc/Hexane). The product is usually more polar (lower

    
    ) than the starting material.
    
  • Workup: Pour into ice water. The nitro-amino product typically precipitates as a yellow/orange solid. Filter and wash.

Protocol B: Suzuki-Miyaura Coupling (Favoring 2-Bromo)

Use Case: Synthesis of 2-aryl-5-nitropyridines. Why 2-Bromo? Using the chloro- derivative often results in recovered starting material or requires expensive Buchwald ligands (e.g., XPhos, SPhos) to force the oxidative addition.

Materials:

  • 2-Bromo-5-nitropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (3-5 mol%) — Standard catalyst sufficient for Br.
    
  • 
     (2.0 M aqueous solution)
    
  • DME or Toluene/Ethanol (4:1)

Workflow:

  • Degassing: Sparge solvents with nitrogen for 15 minutes (Critical: Nitro groups can poison catalysts if

    
     is present).
    
  • Assembly: Combine halide, boronic acid, and base in the reaction vessel.

  • Catalyst Addition: Add

    
     under inert atmosphere.
    
  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Comparative Note: If using 2-Chloro, this reaction typically fails or stalls at <20% conversion with

      
      . You would need to switch to 
      
      
      
      /XPhos and heat to 110°C.
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    

Decision Matrix

Use this logic flow to select the correct precursor for your specific campaign.

DecisionMatrix Start Select Reaction Type Type What is the reaction? Start->Type SNAr Nucleophilic Substitution (Amines, Alcohols, Thiols) Type->SNAr Metal Metal Catalysis (Suzuki, Heck, Buchwald) Type->Metal Sensitive Is Nucleophile Thermally Sensitive? SNAr->Sensitive Ligand Ligand Availability? Metal->Ligand No No Sensitive->No Standard Yes Yes Sensitive->Yes Rare Case UseCl Use 2-Chloro-5-nitropyridine (Standard, Cost-Effective) UseBr_Mild Use 2-Bromo-5-nitropyridine (Only if milder conditions required) Standard Standard (PPh3) Ligand->Standard Advanced Advanced (Buchwald/NHC) Ligand->Advanced UseBr_Cat Use 2-Bromo-5-nitropyridine (Mandatory for standard Pd) Standard->UseBr_Cat UseCl_Cat Use 2-Chloro-5-nitropyridine (Possible, but lower yield) Advanced->UseCl_Cat No->UseCl Yes->UseBr_Mild

Figure 2: Precursor selection guide based on reaction type and constraints.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supporting C-Cl vs C-Br bond strengths).

  • Mechanistic Insight (

    
    ): 
    Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 5(2), 121-141. (Foundational text on the "Element Effect" in 
    
    
    
    ).
  • Mechanistic Insight (Oxidative Addition): Barrios-Landeros, F., & Hartwig, J. F. (2005).[5] "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex." Journal of the American Chemical Society, 127(19), 6944–6945.

  • Compound Data (2-Chloro-5-nitropyridine): PubChem. (n.d.). Compound Summary for CID 78308, 2-Chloro-5-nitropyridine. National Library of Medicine. [Link]

  • Compound Data (2-Bromo-5-nitropyridine): PubChem.[6][7] (n.d.). Compound Summary for CID 79848, 2-Bromo-5-nitropyridine. National Library of Medicine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine and its Metal Complexes

This guide provides an in-depth, objective comparison of the spectroscopic properties of the N,N-bidentate ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine and its corresponding metal complexes. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the spectroscopic properties of the N,N-bidentate ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine and its corresponding metal complexes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental observations, ensuring a self-validating approach to characterization.

Foundational Principles: Why This Ligand Matters

The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is a subject of significant interest in coordination chemistry. Its structure is a deliberate fusion of key functional components:

  • A Pyridine Ring: A classic coordinating moiety in transition metal chemistry.

  • A Pyrazole Ring: Another nitrogen-containing heterocycle that readily forms stable chelate rings with metal ions. The dimethyl substitution provides steric influence and enhances solubility.

  • A Nitro Group (-NO₂): This powerful electron-withdrawing group modulates the electronic properties of the pyridine ring, influencing the ligand field strength and the redox potential of the resulting metal complexes.

The combination of these features creates a robust N,N-bidentate chelating ligand capable of forming stable complexes with a variety of metal ions. The spectroscopic changes observed upon complexation provide a detailed fingerprint of the coordination event, offering insights into the structure and electronic environment of the complex.

Synthesis Pathway: From Ligand to Complex

A logical workflow is essential for producing pure materials for analysis. The synthesis is a two-stage process: ligand synthesis followed by complexation.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation A 3,5-Dimethylpyrazole D Nucleophilic Aromatic Substitution (SNAr) A->D B 2-Chloro-5-nitropyridine B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D Reaction Conditions E 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (Free Ligand, 'L') D->E Yields F Free Ligand 'L' I Coordination Reaction F->I G Metal Salt (e.g., MCl₂) (M = Cu, Ni, Co, Zn) G->I H Solvent (e.g., EtOH/MeOH) H->I Reaction Conditions J Metal Complex [M(L)n]X₂ I->J Yields

Figure 1: General workflow for the synthesis of the ligand and its metal complexes.

Experimental Protocol: Synthesis of the Ligand
  • Reactant Preparation: In a round-bottom flask, combine 3,5-dimethylpyrazole (1.0 eq), 2-chloro-5-nitropyridine (1.0 eq), and a suitable base such as potassium carbonate (1.5 eq).

  • Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Reaction: Heat the mixture with stirring at 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure ligand.

Experimental Protocol: Synthesis of a Representative Cu(II) Complex
  • Ligand Solution: Dissolve the synthesized ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (2.0 eq), in warm ethanol.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq) in a minimal amount of ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately.

  • Reaction: Reflux the mixture for 2-4 hours to ensure complete complexation.[1][2]

  • Isolation: Cool the reaction mixture. Collect the precipitated solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

A Comparative Guide to Spectroscopic Characterization

The coordination of the ligand to a metal center induces distinct and measurable changes in its spectroscopic signature. By comparing the spectra of the free ligand to its metal complex, we can confirm coordination and elucidate the structure.

G cluster_0 Spectroscopic Techniques cluster_1 Information Derived Techniques FT-IR UV-Vis ¹H NMR Mass Spec Info Functional Group Shifts (Confirms Coordination Sites) Electronic Transitions (d-d, CT bands) Proton Environment Changes (Confirms Coordination) Molecular Weight & Stoichiometry Techniques->Info Provides Data For

Figure 2: Relationship between spectroscopic techniques and the information obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Coordination to a metal alters the electron density distribution in the ligand, leading to shifts in these frequencies.

  • Causality: When the ligand donates electron density from its nitrogen atoms to the metal center, the bonds within the pyridine and pyrazole rings are strengthened. This causes a shift in their stretching vibrations to higher wavenumbers (a blueshift). Conversely, the N-O stretching vibrations of the nitro group may shift slightly depending on the electronic effects transmitted through the ring. The appearance of new, low-frequency bands is indicative of the formation of metal-nitrogen (M-N) bonds.[3]

Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupFree Ligand (Expected)Metal Complex (Representative)Rationale for Shift
Pyridine Ring (C=N/C=C str.)~1580-1600~1600-1620Blueshift due to coordination of pyridine N, increasing bond rigidity.
Pyrazole Ring (C=N str.)~1540~1550-1560Blueshift confirms involvement of pyrazole N in chelation.[4]
Nitro Group (asymm. N-O str.)~1520~1515-1525Minor shift, as it's not directly involved in coordination.
Metal-Nitrogen (M-N str.)Not Present~400-500Appearance of new bands confirms the formation of coordinate bonds.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of the free ligand is typically dominated by transitions within the aromatic rings.

  • Causality: The free ligand exhibits high-energy π→π* transitions and lower-energy n→π* transitions. Upon complexation with a transition metal, new, lower-energy bands appear. These can be assigned to d-d transitions (excitations of electrons between d-orbitals of the metal, typically weak) or Ligand-to-Metal Charge Transfer (LMCT) bands, which are often intense.[5][6][7] The nitro group's electron-withdrawing nature can lower the energy of the ligand's π* orbitals, affecting the energy of these charge transfer bands.

Table 2: Comparison of Electronic Transitions (λₘₐₓ, nm)

Transition TypeFree Ligand (Expected)d⁹ Cu(II) Complex (Representative)Rationale for Change
π→π* (Ligand-Centered)~250-280~260-290Minor shifts due to perturbation of ligand orbitals upon coordination.
n→π* (Ligand-Centered)~320-350Often obscured or shifted.Involvement of nitrogen lone pairs in bonding alters this transition.
LMCT (π → d)Not Present~380-450 (intense)New, intense band characteristic of electron transfer from ligand orbitals to the metal d-orbitals.
d-d TransitionsNot Present~600-800 (broad, weak)Corresponds to the excitation of an electron between the split d-orbitals of the Cu(II) center in the ligand field.[8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of protons. This technique is most effectively used for complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II)), as paramagnetic ions cause significant peak broadening.[9]

  • Causality: Upon coordination to a diamagnetic metal, the ligand's protons experience deshielding due to the electron-withdrawing effect of the metal cation. This results in a downfield shift of the proton signals. The protons closest to the coordination sites (i.e., on the pyridine and pyrazole rings) are most affected.[10][11]

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for a Diamagnetic Zn(II) Complex

Proton AssignmentFree Ligand (Expected)[Zn(L)₂]²⁺ Complex (Representative)Rationale for Shift
Pyridine H-6~8.80~9.00-9.20Significant downfield shift due to proximity to the coordinated pyridine N.
Pyridine H-3, H-4~7.80-8.40~8.00-8.60Downfield shifts, but less pronounced than H-6.
Pyrazole H-4~6.20~6.40-6.50Downfield shift confirms coordination of the pyrazole N-2.
Methyl Protons (CH₃)~2.30, ~2.50~2.40, ~2.60Minor downfield shifts as they are further from the coordination center.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and stoichiometry of the resulting complex. Electrospray Ionization (ESI-MS) is particularly well-suited for coordination compounds as it is a soft ionization technique.[12][13]

  • Causality and Interpretation: The mass spectrum of a metal complex will show a peak or cluster of peaks corresponding to the complex ion. The key to confirmation is the isotopic pattern . Many transition metals have multiple stable isotopes, which results in a characteristic pattern in the mass spectrum that can be simulated and compared to the experimental data for unambiguous identification.[14][15] For example, a complex containing one copper atom will show two major peaks separated by 2 m/z units with an intensity ratio of approximately 7:3, corresponding to the ⁶³Cu and ⁶⁵Cu isotopes.

Example Expected Ion for a [Cu(L)Cl₂] Complex:

  • Ligand (C₁₀H₁₀N₄O₂): MW ≈ 218.21

  • Complex [Cu(C₁₀H₁₀N₄O₂)Cl₂]: Expected m/z for the molecular ion [M]⁺ will be centered around 352.5 (for ⁶³Cu), showing the characteristic copper and chlorine isotopic patterns.

Concluding Remarks

The spectroscopic characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine metal complexes is a multi-faceted process where each technique provides a crucial piece of the structural puzzle. A logical comparison of the free ligand's spectra with that of the complex allows for an unambiguous confirmation of coordination. The shifts observed in IR, UV-Vis, and NMR spectra are not random; they are direct consequences of the formation of metal-ligand bonds and the resulting changes in electronic structure. Coupled with mass spectrometry to confirm stoichiometry, these methods provide a robust and self-validating framework for the comprehensive characterization of novel coordination compounds.

References

  • Van der Heide, P. (2025). Mass spectrometry of coordination compounds: a tutorial. Taylor & Francis Online. [Link]

  • Henderson, M. A., McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Wiley Online Library. [Link]

  • Pla‐Vilanova, P., et al. (2021). Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments. National Center for Biotechnology Information. [Link]

  • Gehrbehlehu, N.V., et al. (1985). Mass spectrometry of coordination compounds. IAEA International Nuclear Information System. [Link]

  • Konno, T. (2024). Mass Spectrometry | Instrumental Analysis of Coordination Compounds. worldscientific.com. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. [Link]

  • Sarma, P., et al. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II). CONICET Digital. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of complex prepared from pyrazole as a ligand and cobalt as a metal. ResearchGate. [Link]

  • Abbas, N., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars International Journal of Chemistry and Material Sciences. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Tukhbatov, A. A., et al. (2021). Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. National Center for Biotechnology Information. [Link]

  • Sharma, K. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. [Link]

  • ResearchGate. (n.d.). UV–vis spectra of ligand and corresponding metal complexes. ResearchGate. [Link]

  • De Mey, S., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. ACS Publications. [Link]

  • Wieczorek, B., et al. (2016). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Semantic Scholar. [Link]

  • Oshio, H., et al. (1998). Syntheses, structures, magnetic, and spectroscopic properties of cobalt(ii), nickel(ii) and zinc(ii) complexes containing 2-(6-methyl)pyridyl-substituted nitronyl and imino nitroxide. Royal Society of Chemistry. [Link]

  • Babkov, Y. N. (2018). Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. IntechOpen. [Link]

  • University of Regensburg. (n.d.). UV-Vis spectroscopy. University of Regensburg. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of a Ni–metal complex (1), and b Ni–metal complex (2). ResearchGate. [Link]

  • Lavery, P. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]

  • Al-Majid, A. M., et al. (2025). Synthesis and spectroscopic studies of some transition metal complexes derived from bis-2-pyrazoline ligand. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine proper disposal procedures

Operational Directive Stop and Verify: Before handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (CAS: 76211-92-2), you must recognize that while this compound is a stable pharmaceutical intermediate, the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive

Stop and Verify: Before handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (CAS: 76211-92-2), you must recognize that while this compound is a stable pharmaceutical intermediate, the presence of the nitro group (-NO₂) on the pyridine ring necessitates specific "High Energy" disposal protocols.

The Core Rule: Do NOT mix this compound with strong reducing agents, bases, or oxidizers in the waste stream. The primary disposal route is High-Temperature Incineration with NOx scrubbing.

Hazard Characterization & Causality

To dispose of this chemical safely, you must understand the molecular drivers of its hazard profile.

Functional GroupHazard DriverOperational Implication
5-Nitropyridine Core Energetic Potential: Nitro-aromatics possess stored chemical energy. While mononitro compounds are generally stable, they can sensitize waste streams to shock or heat if allowed to dry out in the presence of metals or alkalis.Segregation: Must be separated from "General Organic Waste" if that waste contains metal salts or strong bases.
Pyrazole Ring Nitrogen Load: The molecule is nitrogen-rich (4 nitrogen atoms).Emissions: Incineration will generate significant Nitrogen Oxides (NOx). Waste facilities must be alerted to ensure proper flue gas scrubbing.
Dimethyl Substitution Lipophilicity: Increases the compound's ability to penetrate skin/cell membranes.Handling: Double-gloving (Nitrile) is mandatory during waste packaging to prevent transdermal absorption.

Pre-Disposal Assessment (The Self-Validating System)

Before moving the material to the waste accumulation area, perform this 3-point check. This system validates that the waste is stable for transport.

  • Physical State Check: Is the material a dry solid or in solution?

    • If Solid: Ensure it is not "bone dry" if it appears old or crystallized (risk of peroxide/shock sensitivity in aged organic samples, though low for this specific compound).

    • If Solution: Verify the solvent is compatible (e.g., DCM, Methanol, DMSO). NEVER dispose of in THF or Ethers without peroxide testing.

  • pH Validation:

    • Check pH of the waste mixture.

    • Requirement: pH must be Neutral (6–8).

    • Reasoning: Nitro compounds can form unstable salts (Meisenheimer complexes) in the presence of strong bases (pH > 10).

  • Oxidizer Screen:

    • Confirm no presence of Peroxides, Nitrates, or Perchlorates in the same container.

Step-by-Step Disposal Workflow

Phase A: Segregation & Packaging
  • Solid Waste:

    • Place the solid compound into a clear polyethylene bag (primary containment).

    • Seal the bag with tape or a zip-tie.

    • Place the primary bag into a High-Density Polyethylene (HDPE) wide-mouth jar (secondary containment).

    • Add a desiccant packet if the material is hygroscopic (optional but recommended).

  • Liquid Waste:

    • Dissolve in a compatible non-halogenated solvent (e.g., Ethanol) or halogenated solvent (e.g., Dichloromethane) depending on your facility's waste streams.

    • Crucial: Do not concentrate the solution to dryness in the waste container.

Phase B: Labeling

Label the container explicitly. Do not use generic "Organic Waste" tags alone.

  • Text: "Contains: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine"[1]

  • Hazard Tags: [Toxic] [Irritant] [Nitrogenous Waste]

  • Warning: "DO NOT MIX WITH BASES OR REDUCERS"

Phase C: Waste Stream Assignment

Assign to the High BTU / Incineration stream.

  • RCRA Classification (USA): While not explicitly P-listed, treat as Characteristic Hazardous Waste (Ignitability/Toxicity).

  • Disposal Code: D001 (Ignitable) is often applied if in organic solvent; otherwise, manage as Non-Regulated Hazardous Waste requiring destruction.

Decision Matrix: Disposal Logic Flow

The following diagram illustrates the critical decision points to prevent incompatible mixing.

DisposalWorkflow Start Waste: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine StateCheck Check Physical State Start->StateCheck IsSolid Solid Form StateCheck->IsSolid IsLiquid Solution Form StateCheck->IsLiquid SolidPack Double Bag + HDPE Jar IsSolid->SolidPack SolventCheck Verify Solvent Compatibility IsLiquid->SolventCheck Label Label: 'Nitro-Aromatic' Warning: No Bases SolidPack->Label IncompCheck CRITICAL: Contains Strong Bases or Oxidizers? SolventCheck->IncompCheck Quench Neutralize/Quench (Consult Safety Officer) IncompCheck->Quench YES (Risk of Explosion) IncompCheck->Label NO (Safe) Quench->Label StreamAssign Assign to Stream: High-Temp Incineration Label->StreamAssign

Caption: Operational logic flow for segregating and packaging nitro-pyridine derivatives to prevent reactivity events.

Regulatory & Safety Data Summary

CategoryClassificationAction Required
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[2] Irritation)Wear Nitrile gloves, safety glasses, and work in a fume hood.
Waste Code (EU) 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances)Segregate from municipal waste.
Waste Code (US) Not P-Listed (Treat as Characteristic Waste)Profile as "Organic Waste - Toxic" for incineration.
Incompatibility Strong Bases, Reducing Agents, Powdered MetalsStrict Segregation required in satellite accumulation areas.

Emergency Contingency: Spills

If a spill occurs during the disposal process:

  • Evacuate: Move personnel from the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves and a P95/N95 respirator (if solid dust).

  • Containment:

    • Solid: Do not sweep dry (static risk). Cover with wet paper towels (water/ethanol) to dampen, then scoop into a waste jar.

    • Liquid: Absorb with Vermiculite or sand. Do not use paper towels for large liquid spills of nitro compounds (increases flammability surface area).

  • Decontamination: Wash the surface with a mild detergent and water. Do not use bleach (oxidizer).

References

  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Case Western Reserve University. (2019).[3] Policy on Laboratory use of Explosive and High Energy Materials. Environmental Health and Safety. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine
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2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine
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